molecular formula C15H21NO4 B558298 Boc-L-homophenylalanine CAS No. 100564-78-1

Boc-L-homophenylalanine

Cat. No.: B558298
CAS No.: 100564-78-1
M. Wt: 279.33 g/mol
InChI Key: MCODLPJUFHPVQP-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-L-homophenylalanine is a useful research compound. Its molecular formula is C15H21NO4 and its molecular weight is 279.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(13(17)18)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCODLPJUFHPVQP-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427007
Record name Boc-L-homophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100564-78-1
Record name Boc-L-homophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to Boc-L-homophenylalanine (CAS 100564-78-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-homophenylalanine, with the CAS number 100564-78-1, is a non-proteinogenic amino acid derivative that serves as a crucial building block in synthetic organic chemistry and drug discovery. Its structure features an L-homophenylalanine core, which is a homolog of L-phenylalanine with an additional methylene group in its side chain. The alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, a widely used protecting group in peptide synthesis due to its stability under various conditions and its facile removal under mild acidic conditions.[1][2] This unique combination of a hydrophobic side chain and a labile protecting group makes this compound a valuable reagent for introducing the homophenylalanine moiety into peptides and other complex organic molecules.[2] The incorporation of homophenylalanine can impart desirable pharmacokinetic properties to bioactive peptides, such as increased metabolic stability and altered receptor-binding affinities.[3]

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

PropertyValueReference(s)
CAS Number 100564-78-1[4]
Molecular Formula C₁₅H₂₁NO₄[4][5]
Molecular Weight 279.33 g/mol [3][5]
Appearance White to off-white crystalline powder[3][6]
Melting Point 76-80 °C[6]
Optical Rotation [α]²⁰/D +6.5±1°, c = 2% in ethanol[6]
Solubility Soluble in methanol[6][7]
Storage Temperature 2-8°C[3]
Purity ≥97% to ≥98.0% (TLC, HPLC)[4]
SMILES CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O[4]
InChI Key MCODLPJUFHPVQP-LBPRGKRZSA-N

Synthesis and Experimental Protocols

The synthesis of this compound typically involves two key stages: the synthesis of the L-homophenylalanine backbone and the subsequent protection of the amino group with the Boc moiety.

Synthesis of L-Homophenylalanine (Precursor)

While chemical synthesis routes exist, enzymatic synthesis offers a highly stereoselective and efficient method for producing L-homophenylalanine.

Experimental Protocol: Enzymatic Synthesis of L-Homophenylalanine

This protocol is adapted from a method utilizing a recombinant aromatic L-amino acid transaminase (AroAT).[8]

Materials:

  • 2-oxo-4-phenylbutyric acid (2-OPBA)

  • L-aspartate

  • Recombinant E. coli cells overexpressing AroAT

  • Reaction Buffer (e.g., phosphate buffer, pH 7.5)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Hydrochloric acid (for pH adjustment and product recovery)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, L-aspartate, and the PLP cofactor.

  • Add the recombinant E. coli cell extract containing the AroAT enzyme to the mixture.

  • Initiate the reaction by the intermittent addition of solid-state 2-OPBA to the reaction vessel to avoid substrate inhibition. Maintain the concentration of 2-OPBA below inhibitory levels (e.g., < 40 mM).

  • Continuously stir the reaction mixture at a controlled temperature (e.g., 30-37°C). The low solubility of the L-homophenylalanine product in the aqueous buffer will cause it to precipitate, driving the reaction equilibrium towards product formation.[8]

  • Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).

  • Upon completion of the reaction, recover the precipitated L-homophenylalanine by centrifugation or filtration.

  • Purify the L-homophenylalanine by dissolving the crude product in an acidic solution (e.g., HCl), removing any remaining cell debris by centrifugation, and then re-precipitating the pure product by adjusting the pH back to neutral.[8]

Boc Protection of L-Homophenylalanine

The following is a general protocol for the N-protection of an amino acid with a Boc group, adapted from established procedures for similar amino acids.[9][10]

Experimental Protocol: Synthesis of this compound

Materials:

  • L-homophenylalanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • A suitable base (e.g., sodium hydroxide, triethylamine)

  • A solvent system (e.g., a mixture of water and tert-butanol or dioxane)

  • Ethyl acetate or other suitable organic solvent for extraction

  • An acidic solution for workup (e.g., potassium hydrogen sulfate solution)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve L-homophenylalanine in the chosen solvent system containing the base.

  • Slowly add a stoichiometric equivalent of di-tert-butyl dicarbonate (Boc₂O) to the stirred solution at room temperature.

  • Allow the reaction to proceed for several hours or overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, perform an aqueous workup. This typically involves removing the organic solvent under reduced pressure, followed by extraction with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a mild acidic solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Applications in Peptide Synthesis and Drug Discovery

This compound is a valuable building block in the synthesis of modified peptides with enhanced biological activity and stability.[3]

Solid-Phase Peptide Synthesis (SPPS)

This compound can be readily incorporated into peptide chains using standard Boc-based solid-phase peptide synthesis (SPPS) protocols.

Experimental Protocol: Coupling of this compound in SPPS

This protocol outlines the general steps for coupling this compound to a resin-bound peptide chain.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • A coupling reagent (e.g., HBTU, HATU)

  • A non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIEA)

  • N,N-Dimethylformamide (DMF) as a solvent

  • Dichloromethane (DCM) for washing

  • Trifluoroacetic acid (TFA) for Boc deprotection

Procedure:

  • Deprotection: Remove the N-terminal Boc group from the resin-bound peptide by treating it with a solution of TFA in DCM (e.g., 25-50% TFA).

  • Washing: Thoroughly wash the resin with DCM and then DMF to remove residual TFA and byproducts.

  • Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a solution of DIEA in DMF or DCM.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound and the coupling reagent (e.g., HBTU) in DMF.

    • Add DIEA to the activation mixture and allow it to pre-activate for a few minutes.

    • Add the activated this compound solution to the neutralized resin-bound peptide.

    • Allow the coupling reaction to proceed with agitation for a sufficient time (typically 1-2 hours).

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • The cycle of deprotection, neutralization, and coupling is repeated for the subsequent amino acids in the peptide sequence.

Role in Proteasome Inhibitors

A significant application of this compound is in the synthesis of peptidyl proteasome inhibitors.[7][11][12] These compounds are of great interest in cancer therapy as they can selectively target and inhibit the proteasome, a key cellular machinery for protein degradation.[13][14][15] The ubiquitin-proteasome pathway is a critical signaling pathway involved in the degradation of regulatory proteins, and its inhibition can lead to the accumulation of pro-apoptotic factors in cancer cells, ultimately inducing cell death.[13][16][17]

Peptides containing L-homophenylalanine have been incorporated into the design of non-covalent piperidine-containing peptidyl proteasome inhibitors.[11][12] In the synthesis of these inhibitors, this compound is a key intermediate that is coupled to other fragments of the molecule.

Signaling Pathways and Mechanisms of Action

This compound itself is not known to be directly involved in signaling pathways. Its significance lies in its use as a structural component of larger molecules, particularly proteasome inhibitors. The final peptide products containing the homophenylalanine residue exert their biological effects by inhibiting the ubiquitin-proteasome pathway.

The Ubiquitin-Proteasome Pathway

The ubiquitin-proteasome pathway is a major mechanism for regulated protein degradation in eukaryotic cells.[13] It involves two main steps: the tagging of substrate proteins with ubiquitin molecules and the subsequent degradation of the tagged proteins by the 26S proteasome.[14][15]

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination cluster_proteasome Proteasome Degradation Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 E3 E3 (Ligase) E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Ub chain formation Protein Target Protein Protein->E3 Proteasome 26S Proteasome PolyUb_Protein->Proteasome Peptides Peptide Fragments Proteasome->Peptides Degradation Inhibitor Peptidyl Inhibitor (containing L-homophenylalanine) Inhibitor->Proteasome Inhibition

Caption: The Ubiquitin-Proteasome Pathway and its inhibition.

Experimental Workflow for Synthesis of a Dipeptide using this compound

Dipeptide_Synthesis_Workflow start Start with Amino Acid 2 on Solid Support deprotection Boc Deprotection (TFA in DCM) start->deprotection neutralization Neutralization (DIEA in DMF) deprotection->neutralization coupling Couple Activated This compound neutralization->coupling activation Activate this compound (HBTU, DIEA in DMF) activation->coupling washing Wash Resin coupling->washing cleavage Cleave Dipeptide from Resin (e.g., HF) washing->cleavage purification Purify Dipeptide (e.g., HPLC) cleavage->purification end Final Dipeptide purification->end

Caption: Workflow for dipeptide synthesis using this compound.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[18] It is recommended to avoid inhalation of dust and contact with skin and eyes.[18] Store the compound in a tightly sealed container in a refrigerator at 2-8°C.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[18][19]

Conclusion

This compound (CAS 100564-78-1) is a valuable and versatile building block for chemical synthesis, particularly in the fields of peptide chemistry and drug discovery. Its unique structural features allow for the creation of novel peptide analogs with potentially enhanced therapeutic properties. The well-established protocols for its synthesis and incorporation into larger molecules, combined with its role in the development of potent proteasome inhibitors, underscore its importance for researchers and scientists in both academic and industrial settings.

References

An In-depth Technical Guide to Boc-L-homophenylalanine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-homophenylalanine is a non-proteinogenic α-amino acid derivative that serves as a crucial building block in peptide synthesis and pharmaceutical research. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group and an extended phenylpropyl side chain, offers distinct advantages in the design of novel peptides and peptidomimetics. The incorporation of this compound can impart increased hydrophobicity and conformational flexibility to peptide backbones, influencing their biological activity and pharmacokinetic properties. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound.

Chemical Properties and Structure

This compound is a white crystalline powder.[1] It is soluble in organic solvents such as methanol. The chemical and physical properties of this compound are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers
IdentifierValue
IUPAC Name (2S)-2-[(tert-butoxy)carbonylamino]-4-phenylbutanoic acid
Synonyms N-Boc-L-homophenylalanine, Boc-Hph-OH
CAS Number 100564-78-1
Molecular Formula C₁₅H₂₁NO₄
SMILES CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O
InChI Key MCODLPJUFHPVQP-LBPRGKRZSA-N
Table 2: Physicochemical Properties
PropertyValue
Molecular Weight 279.33 g/mol
Melting Point 70-80 °C
Boiling Point (Predicted) 439.6 ± 38.0 °C at 760 mmHg
Density (Predicted) 1.139 g/cm³
pKa (Predicted) 3.95 ± 0.10
Appearance White crystalline powder[1]
Optical Rotation [α]²⁰/D = +5.5 to +7.5° (c=2 in Ethanol)
Solubility Soluble in methanol

Experimental Protocols

Synthesis of this compound

The following is a general procedure for the synthesis of this compound, adapted from established methods for the Boc protection of amino acids. This protocol is based on the synthesis of the D-enantiomer and is applicable to the L-enantiomer with the appropriate starting material.

Materials:

  • L-homophenylalanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Diethyl ether (Et₂O)

  • Acetic acid (AcOH)

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

  • Saturated sodium chloride solution (brine)

Procedure:

  • Dissolve L-homophenylalanine in a 1:1 mixture of t-BuOH and water.

  • Add powdered NaOH to the solution at room temperature.

  • Add Boc₂O to the reaction mixture in portions over a short period.

  • Stir the resulting suspension overnight at room temperature.

  • Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Boc₂O.

  • Acidify the aqueous layer to a pH of approximately 5 with acetic acid.

  • Extract the product into ethyl acetate.

  • Wash the combined organic extracts with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification of this compound

Purification of the crude product is typically achieved through recrystallization or column chromatography.

Recrystallization Protocol (General):

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate/hexane, diethyl ether/hexane, or water/ethanol).[2]

  • If the product oils out, it can be solidified by adding a seed crystal and allowing it to stand at room temperature.[3][4]

  • Once solidified, the product can be slurried in a non-polar solvent like hexane or cyclohexane to form a filterable solid.[4]

  • Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography (General):

For chromatographic purification, silica gel is a common stationary phase. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether). The polarity of the mobile phase is adjusted to achieve optimal separation of the product from any impurities.

Role in Peptide Synthesis

This compound is a valuable building block in solid-phase peptide synthesis (SPPS). The Boc protecting group on the α-amino group prevents unwanted side reactions during peptide bond formation. It can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA), to allow for the coupling of the next amino acid in the sequence.

spss_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) Cycle resin Resin-Bound Amino Acid deprotection Boc Deprotection (TFA) resin->deprotection 1. washing1 Washing deprotection->washing1 2. coupling Coupling of This compound washing1->coupling 3. washing2 Washing coupling->washing2 4. repeat Repeat Cycle washing2->repeat 5. repeat->deprotection n times boc_hph This compound boc_hph->coupling

References

A Technical Guide to the Physical Properties of Boc-L-Homophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and chemical properties of peptide building blocks is fundamental to successful synthesis and application. This technical guide focuses on N-tert-butoxycarbonyl-L-homophenylalanine (Boc-L-homophenylalanine), a crucial amino acid derivative in peptide synthesis.[1][2][3] This document provides a detailed overview of its physical properties, with a specific focus on its melting point, and includes a standardized experimental protocol for its determination.

Core Physical Properties

This compound is a white to off-white crystalline powder.[2][3] Its chemical structure consists of the L-homophenylalanine backbone with its amino group protected by a tert-butoxycarbonyl (Boc) group. This protecting group is instrumental in peptide synthesis as it prevents unwanted side reactions at the N-terminus during peptide chain elongation and can be readily removed under mild acidic conditions.[1]

The incorporation of the homophenylalanine residue introduces a hydrophobic phenylpropyl side chain, which can influence the physicochemical properties of the resulting peptide, such as its solubility, membrane permeability, and interactions with biological targets.[1]

A summary of the key physical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 100564-78-1[1][3][4]
Molecular Formula C15H21NO4[2][3][4]
Molecular Weight 279.33 g/mol [3][5]
Melting Point 70-80 °C[3]
76-80 °C[4][6]
73-79 °C[4]
Appearance White to off-white powder/crystals[2][3]
Optical Rotation [α]20/D +6.5±1°, c = 2% in ethanol[4][6]
[α]20D = 5.5 - 7.5 º (C=2 in Ethanol)[3]
Solubility Soluble in methanol[4][7]
Storage Temperature 2-8°C[3][4][6]

Experimental Protocol: Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity. For a pure compound, the melting point is a sharp, well-defined temperature range. The following protocol describes the capillary melting point method, a standard and reliable technique for determining the melting range of this compound.[8]

Objective: To accurately determine the melting range of a solid sample of this compound.

Apparatus:

  • Melting point apparatus with a calibrated thermometer or digital temperature sensor

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the sample using a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the material into the sealed end. The packed sample height should be approximately 2-4 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • For a preliminary determination, a rapid heating rate (e.g., 10-20 °C/min) can be used to quickly identify an approximate melting range.

    • For an accurate measurement, set the heating rate to a slow 1-2 °C/min, starting from a temperature approximately 20 °C below the expected melting point.[8]

  • Observation and Recording:

    • Carefully observe the sample through the magnifying lens of the apparatus.

    • Record the temperature at which the first drop of liquid becomes visible (the onset of melting).

    • Continue to observe and record the temperature at which the entire sample has completely transitioned into a clear liquid (the completion of melting).

    • The recorded temperature range between the onset and completion of melting is the melting range of the sample.

Role in Peptide Synthesis: A Workflow Overview

This compound is a fundamental building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development.[1][3] The following diagram illustrates the logical workflow of incorporating a Boc-protected amino acid, such as this compound, into a growing peptide chain on a solid support.

SPPS_Workflow cluster_resin Solid Support (Resin) Resin Resin with Attached Peptide Deprotection Boc Deprotection (Acid Treatment, e.g., TFA) Resin->Deprotection Washing1 Washing Deprotection->Washing1 Remove Protecting Group & Byproducts Neutralization Neutralization (Base Treatment) Washing1->Neutralization Washing2 Washing Neutralization->Washing2 Prepare for Coupling Coupling Coupling of This compound Washing2->Coupling Washing3 Washing Coupling->Washing3 Add Next Amino Acid Washing3->Deprotection

References

A Technical Guide to the Solubility of N-Boc-L-homophenylalanine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Boc-L-homophenylalanine, a key building block in peptide synthesis and pharmaceutical development. Understanding the solubility of this protected amino acid is critical for optimizing reaction conditions, purification processes, and formulation strategies. This document compiles available quantitative and qualitative solubility data, presents a detailed experimental protocol for determining solubility, and offers a visual workflow to aid in experimental design.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For protected amino acids like N-Boc-L-homophenylalanine, solubility is influenced by several factors:

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group increases the hydrophobicity of the amino acid, generally decreasing its solubility in polar protic solvents like water and increasing its solubility in many organic solvents.

  • The Homophenylalanine Side Chain: The additional methylene group in the homophenylalanine side chain compared to phenylalanine further enhances its nonpolar character, influencing its interaction with different solvents.

  • Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the solvent are critical determinants of solubility.

A general principle is that "like dissolves like." Therefore, N-Boc-L-homophenylalanine, with its significant nonpolar character, is expected to be more soluble in organic solvents than in water.

Quantitative and Qualitative Solubility Data

Quantitative solubility data for N-Boc-L-homophenylalanine in a wide range of common organic solvents is not extensively reported in publicly available literature. The following table summarizes the available data. For many solvents, experimental determination is necessary to obtain precise values.

Solvent ClassSolventChemical FormulaSolubility (at approx. 20-25°C)Notes
Amide N,N-Dimethylformamide (DMF)C₃H₇NOData not availableBoc-protected amino acids are generally soluble in DMF.[1]
Sulfoxide Dimethyl sulfoxide (DMSO)C₂H₆OS100 mg/mL[2]Ultrasonic assistance may be required. Use of hygroscopic DMSO can impact solubility.[2]
Alcohols MethanolCH₃OHSoluble[3]No quantitative data available.
EthanolC₂H₅OHData not availableN/A
IsopropanolC₃H₈OData not availableN/A
Halogenated Dichloromethane (DCM)CH₂Cl₂Data not availableBoc-protected amino acids are typically soluble in DCM.[1]
Esters Ethyl AcetateC₄H₈O₂Data not availableN/A
Ethers Diethyl EtherC₄H₁₀OData not availableN/A
Tetrahydrofuran (THF)C₄H₈OData not availableN/A

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[4][5] This protocol outlines the steps to determine the solubility of N-Boc-L-homophenylalanine in a chosen organic solvent.

Materials and Equipment
  • N-Boc-L-homophenylalanine (solid)

  • Selected organic solvent(s) of appropriate purity

  • Analytical balance

  • Glass vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[6]

  • Volumetric flasks and pipettes

Procedure
  • Preparation of the Saturated Solution:

    • Add an excess amount of solid N-Boc-L-homophenylalanine to a glass vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

    • Accurately add a known volume of the desired organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours.[5] The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

    • To ensure complete separation of undissolved solid, centrifuge the vial at a high speed.[4]

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining micro-particulates.[5] This step is critical to prevent artificially high solubility measurements.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

  • Quantification via HPLC:

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of N-Boc-L-homophenylalanine.[6] A typical method would involve a C18 reversed-phase column with UV detection at an appropriate wavelength (e.g., 210 nm).

    • Prepare a calibration curve using standard solutions of N-Boc-L-homophenylalanine of known concentrations.

    • Calculate the concentration of N-Boc-L-homophenylalanine in the undiluted saturated solution based on the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L, and report the temperature at which the measurement was made.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of N-Boc-L-homophenylalanine.

G Workflow for Solubility Determination via Shake-Flask Method cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification cluster_result Result A Add excess N-Boc-L-homophenylalanine to solvent in a sealed vial B Agitate at constant temperature (e.g., 24-48 hours) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant through a 0.45 µm filter C->D E Dilute filtered sample D->E F Analyze by HPLC-UV against a standard curve E->F G Calculate and report solubility (e.g., mg/mL at 25°C) F->G

Caption: A flowchart of the shake-flask method for solubility determination.

Conclusion

While specific quantitative solubility data for N-Boc-L-homophenylalanine in many common organic solvents is sparse, its general behavior can be inferred from its structure and the properties of related Boc-protected amino acids. It is expected to be soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in alcohols like methanol. For precise and reliable data, experimental determination using a standardized protocol such as the shake-flask method is highly recommended. The detailed methodology and workflow provided in this guide offer a robust framework for researchers and drug development professionals to accurately determine the solubility of N-Boc-L-homophenylalanine, thereby facilitating its effective use in synthesis and formulation.

References

Navigating the Spectroscopic Landscape of Boc-L-homophenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of modified amino acids is paramount. This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for Boc-L-homophenylalanine, a key building block in peptide synthesis and medicinal chemistry.

This document presents a detailed analysis of the NMR spectral data for N-tert-butoxycarbonyl-L-homophenylalanine, alongside standardized experimental protocols for data acquisition. The information herein is intended to serve as a critical resource for the structural elucidation and quality control of this important synthetic amino acid derivative.

Chemical Structure

This compound, with the IUPAC name (2S)-2-[(tert-butoxycarbonyl)amino]-4-phenylbutanoic acid, possesses a chemical structure characterized by a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group of L-homophenylalanine.

Caption: Chemical Structure of this compound.

¹H NMR and ¹³C NMR Data

Table 1: Estimated ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentEstimated Chemical Shift (ppm)MultiplicityEstimated Coupling Constant (J) in Hz
COOH~10-12br s-
Phenyl-H7.15 - 7.35m-
NH~5.0d~8.0
α-H~4.4m-
γ-CH₂~2.7t~7.5
β-CH₂~2.1 - 2.3m-
Boc (t-butyl)~1.45s-

Table 2: Estimated ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentEstimated Chemical Shift (ppm)
COOH~176
Boc (C=O)~155
Phenyl (C)~141
Phenyl (CH)~128.5
Phenyl (CH)~128.4
Phenyl (CH)~126
Boc (quaternary C)~80
α-C~53
β-C~34
γ-C~32
Boc (CH₃)~28.3

Experimental Protocols

The following section outlines a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for this compound.

Sample Preparation
  • Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.8 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into the NMR tube.

NMR Spectrometer and Parameters
  • Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is recommended for good signal dispersion.

  • Temperature: Standard ambient temperature (e.g., 298 K).

For ¹H NMR Spectroscopy:

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: Approximately 12-16 ppm.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

For ¹³C NMR Spectroscopy:

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: Approximately 0-200 ppm.

  • Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2 seconds.

Experimental Workflow

The logical flow of the NMR analysis process, from sample preparation to final data interpretation, is illustrated in the diagram below.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis weigh Weigh this compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Setup Spectrometer Parameters transfer->setup acquire_1H Acquire 1H NMR Spectrum setup->acquire_1H acquire_13C Acquire 13C NMR Spectrum setup->acquire_13C process Fourier Transform and Phasing acquire_1H->process acquire_13C->process reference Reference to TMS process->reference integrate Integrate 1H Signals reference->integrate assign Assign Peaks and Determine Coupling integrate->assign

Caption: Workflow for NMR analysis of this compound.

This guide provides a foundational understanding of the NMR characteristics of this compound. For definitive structural confirmation and analysis, it is always recommended to acquire and interpret the spectra of the specific sample .

The Pivotal Role of Boc-L-homophenylalanine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery and development, the use of non-canonical amino acids has emerged as a powerful strategy to overcome the limitations of traditional peptide-based therapeutics. Among these, Boc-L-homophenylalanine, a protected form of the unnatural amino acid L-homophenylalanine, has garnered significant attention. Its unique structural properties, featuring an additional methylene group in the side chain compared to its natural counterpart, L-phenylalanine, bestow upon it the ability to modulate the pharmacological profiles of parent molecules. This in-depth technical guide explores the multifaceted role of this compound in medicinal chemistry, detailing its application in the synthesis of novel therapeutic agents, providing comprehensive experimental protocols, and presenting quantitative data on the biological activity of resulting compounds.

Core Applications in Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of a diverse array of bioactive molecules, primarily through solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function allows for controlled, stepwise elongation of peptide chains, preventing unwanted side reactions.[1] The incorporation of the homophenylalanine residue can significantly influence the physicochemical properties of a peptide, such as its hydrophobicity, conformational flexibility, and resistance to enzymatic degradation.[2]

These modified properties are instrumental in the design of:

  • Peptidomimetics: Molecules that mimic the structure and function of natural peptides but with improved pharmacokinetic properties, such as enhanced stability and oral bioavailability.[3]

  • Protease Inhibitors: The unique stereochemistry and bulk of the homophenylalanine side chain can lead to potent and selective inhibition of proteases, which are key targets in various diseases, including viral infections and cancer.

  • Anticancer Agents: Peptides and small molecules containing homophenylalanine have been investigated for their potential to target cancer-specific pathways, such as the PI3K/AKT signaling cascade.

  • Antimicrobial Peptides (AMPs): The incorporation of homophenylalanine can enhance the lytic activity and stability of AMPs, making them promising candidates for combating antibiotic-resistant bacteria.

Quantitative Biological Activity Data

The true measure of a medicinal chemistry building block lies in the biological activity of the compounds it helps create. Below are tables summarizing quantitative data for various peptides and peptidomimetics incorporating phenylalanine derivatives, including homophenylalanine analogues, demonstrating their therapeutic potential.

Table 1: Inhibitory Activity of Phenylalanine and Homophenylalanine Analogs in Protease Inhibition

Compound IDTarget ProteaseInhibitor Structure/DescriptionIC50 (nM)Ki (nM)Citation
EU-4865Angiotensin-Converting Enzyme (ACE)(S)(-)-1,2,3,4-tetrahydro-2-(3-mercapto-1-oxopropyl)-3-isoquinoline carboxylic acid1938[4]
EU-5031Angiotensin-Converting Enzyme (ACE)(S)(-)-1,2,3,4-tetrahydro-1-(3-mercapto-1-oxopropyl)-2-quinolinecarboxylic acid6.76.9[4]
Compound 57Dipeptidyl Peptidase IV (DPP-4)β-homophenylalanine analog containing pyrrolidin-2-yl methyl amide with a meta-sulfamoyl group--[5]
Anti-SARS OctapeptideAngiotensin-Converting Enzyme (ACE)AVLQSGFR-OH34,000-[6]

Table 2: Antimicrobial Activity of Peptides Containing Phenylalanine Derivatives

Peptide NameTarget MicroorganismPeptide Sequence/DescriptionMIC (µg/mL)Citation
Aurein 1.2 Analog (D4A)E. coli--[7]
Aurein 1.2 Analog (D4A)S. aureus--[7]
Boc-Phe-Trp-OMeGram-positive and Gram-negative bacteriaBoc-protected dipeptide230-400[8]
Boc-Trp-Trp-OMeGram-positive and Gram-negative bacteriaBoc-protected dipeptide230-400[8]
NKC-DOPA1E. coliAdhesive antimicrobial peptide16[9]

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of successful drug discovery research. The following sections provide methodologies for the synthesis of a peptide containing this compound and a representative biological assay.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Hypothetical Tripeptide (Ac-Ala-Hphe-Gly-NH2)

This protocol outlines the manual synthesis of a tripeptide on a Rink Amide resin using Boc chemistry.

1. Resin Swelling and Preparation:

  • Weigh 100 mg of Rink Amide resin (substitution level: 0.5 mmol/g) into a fritted syringe.

  • Add 2 mL of dichloromethane (DCM) and allow the resin to swell for 30 minutes at room temperature with occasional agitation.

  • Drain the DCM and wash the resin three times with 2 mL of dimethylformamide (DMF).

2. First Amino Acid Coupling (Boc-Gly-OH):

  • In a separate vial, dissolve Boc-Gly-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

  • Add DIPEA (6 equivalents) to the amino acid solution and allow it to activate for 2-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Shake the reaction vessel for 2 hours at room temperature.

  • Drain the reaction solution and wash the resin three times with 2 mL of DMF, followed by three times with 2 mL of DCM.

3. Boc Deprotection:

  • Add 2 mL of 50% trifluoroacetic acid (TFA) in DCM to the resin.

  • Shake for 2 minutes, then drain.

  • Add a fresh 2 mL of 50% TFA in DCM and shake for 30 minutes.

  • Drain the TFA solution and wash the resin three times with 2 mL of DCM.

4. Neutralization:

  • Add 2 mL of 10% DIPEA in DCM to the resin and shake for 2 minutes.

  • Drain and repeat the neutralization step.

  • Wash the resin three times with 2 mL of DCM.

5. Second Amino Acid Coupling (this compound):

  • Repeat step 2 using this compound.

6. Boc Deprotection and Neutralization:

  • Repeat steps 3 and 4.

7. Third Amino Acid Coupling (Boc-Ala-OH):

  • Repeat step 2 using Boc-Ala-OH.

8. N-terminal Acetylation:

  • After the final Boc deprotection and neutralization, add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in 2 mL of DMF to the resin.

  • Shake for 30 minutes at room temperature.

  • Drain and wash the resin three times with 2 mL of DMF, followed by three times with 2 mL of DCM.

9. Cleavage and Deprotection:

  • Dry the resin under vacuum.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add 2 mL of the cleavage cocktail to the resin and shake for 2 hours at room temperature.

  • Filter the cleavage solution into a cold centrifuge tube containing diethyl ether.

  • Precipitate the peptide by adding more cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

  • Dry the crude peptide under vacuum.

10. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide.

Protocol 2: In Vitro Protease Inhibition Assay (FRET-based)

This protocol describes a general method for assessing the inhibitory activity of a compound containing homophenylalanine against a specific protease using a Förster Resonance Energy Transfer (FRET) substrate.[10]

1. Reagent Preparation:

  • Assay Buffer: Prepare an appropriate buffer for the target protease (e.g., Tris-HCl with CaCl2 for trypsin).[11]

  • Protease Solution: Dilute the stock solution of the target protease to the desired working concentration in assay buffer.

  • FRET Substrate Solution: Dissolve the FRET peptide substrate in DMSO to create a stock solution, then dilute to the final working concentration in assay buffer.

  • Inhibitor Solutions: Prepare a stock solution of the homophenylalanine-containing inhibitor in DMSO. Perform serial dilutions in assay buffer to obtain a range of test concentrations.

2. Assay Procedure (96-well plate format):

  • Add 10 µL of each inhibitor dilution to the wells of a black 96-well microplate.

  • Include positive controls (a known inhibitor of the protease) and negative controls (assay buffer with DMSO).

  • Add 40 µL of the diluted protease solution to all wells except the blank wells.

  • Add 50 µL of assay buffer to the blank wells.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 50 µL of the FRET substrate solution to all wells.

  • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

3. Data Acquisition and Analysis:

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the FRET pair every minute for 30-60 minutes.

  • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

  • Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Molecular Interactions and Workflows

Diagrams are invaluable tools for understanding complex biological pathways and experimental workflows. The following visualizations were created using Graphviz (DOT language) to illustrate key concepts related to the application of this compound in medicinal chemistry.

Peptidomimetic Drug Design Workflow

G cluster_0 Lead Identification & Optimization cluster_1 Peptidomimetic Development cluster_2 Biological Evaluation cluster_3 Candidate Selection lead_peptide Native Peptide Lead pharmacophore_min Pharmacophore Minimization (Truncation & Deletion Scans) lead_peptide->pharmacophore_min aa_scan Amino Acid Scan (e.g., with this compound) pharmacophore_min->aa_scan refinement Further Refinement (Side-chain isosteres, N-methylation) aa_scan->refinement conjugation Conjugation Strategies (Lipidation, Cyclization) refinement->conjugation small_molecule_dev Small-Molecule Mimetic Design (Scaffold hopping) refinement->small_molecule_dev in_vitro In Vitro Assays (Binding, Enzyme Inhibition, Cell-based) conjugation->in_vitro small_molecule_dev->in_vitro in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo candidate Preclinical Candidate in_vivo->candidate

Peptidomimetic Drug Design Workflow
Hypothetical Mechanism of a Homophenylalanine-Containing Inhibitor in the PI3K/AKT Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates BAD BAD AKT->BAD Inhibits CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth Promotes Apoptosis Apoptosis Inhibitor Hphe-Containing Inhibitor Inhibitor->AKT Inhibits Phosphorylation BAD->Apoptosis Promotes

Inhibition of AKT Activation

Conclusion

This compound has proven to be an invaluable asset in the medicinal chemist's toolbox. Its strategic incorporation into peptides and small molecules allows for the fine-tuning of their pharmacological properties, leading to the development of novel therapeutic candidates with enhanced efficacy, selectivity, and stability. The data and protocols presented in this guide underscore the versatility of this building block and provide a foundation for researchers to explore its full potential in their drug discovery endeavors. As our understanding of disease pathways deepens, the rational design of molecules incorporating non-canonical amino acids like homophenylalanine will continue to be a critical driver of innovation in medicine.

References

Unlocking New Therapeutic Frontiers: An In-depth Guide to the Application of Unnatural Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 20 canonical amino acids that constitute the building blocks of proteins offer a remarkable but finite chemical diversity. For decades, drug discovery has sought to expand this repertoire to overcome the limitations of natural peptides and proteins, such as poor stability, low bioavailability, and rapid enzymatic degradation. Unnatural amino acids (UAAs), which are not found in the natural protein synthesis machinery, have emerged as a transformative tool, enabling the creation of novel therapeutics with enhanced properties and tailored functionalities.[1][2] This technical guide provides a comprehensive overview of the strategic application of UAAs in modern drug discovery, detailing key methodologies, quantitative data on UAA-containing drugs, and the underlying biological pathways.

The Advantage of Designing Beyond Nature

Incorporating UAAs into peptides, proteins, and small-molecule drugs offers a multitude of advantages that address critical challenges in drug development. These non-proteinogenic amino acids provide a versatile scaffold for molecular design, allowing for the fine-tuning of pharmacological profiles.[1][3]

Key benefits include:

  • Enhanced Stability: Natural peptides are often susceptible to degradation by proteases in the body. The unique structures of UAAs can render peptide-based drugs resistant to enzymatic digestion, significantly prolonging their half-life and therapeutic window.[1][]

  • Improved Pharmacokinetics: UAAs can be designed to modulate properties like lipophilicity and hydrophilicity, which can improve membrane permeability, bioavailability, and overall distribution within the body.[3][5] More than 110 FDA-approved drugs contain UAAs, and approximately 44% of these are orally available, demonstrating the power of UAAs to create more drug-like molecules.[6]

  • Increased Potency and Selectivity: The novel side chains and structural constraints introduced by UAAs can create more precise interactions with biological targets, leading to higher binding affinity and greater selectivity for the target receptor or enzyme over off-targets.[1][]

  • Novel Functionalities: UAAs can introduce unique chemical handles into proteins, such as ketones, azides, or alkynes. These bioorthogonal groups allow for site-specific conjugation of other molecules like imaging agents, polyethylene glycol (PEG), or cytotoxic drugs, opening up applications in areas like antibody-drug conjugates (ADCs).[1][7]

Key Applications and UAA-Containing Therapeutics

The versatility of UAAs has led to their successful integration into a wide range of therapeutic areas, from oncology and metabolic disorders to neurology.[6][8]

Small-Molecule Drugs

Many successful small-molecule drugs are themselves UAAs or contain UAA derivatives. These molecules often act as enzyme inhibitors or receptor modulators. Notable examples include:

  • Levodopa (L-DOPA): Used in the treatment of Parkinson's disease, this UAA is a precursor to dopamine and can cross the blood-brain barrier to replenish depleted dopamine levels in the brain.[9][10]

  • Sitagliptin: A β-amino acid derivative that acts as a potent inhibitor of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.[11][12]

  • Bortezomib: A proteasome inhibitor containing a boronic acid-modified UAA, used in the treatment of multiple myeloma.[1][13]

Peptide and Protein Therapeutics

UAAs are revolutionizing peptide-based drug design. By replacing natural amino acids, researchers can create peptidomimetics with superior drug-like properties.[3] This is particularly crucial for developing novel antimicrobial peptides (AMPs) that are more stable against bacterial proteases and for engineering antibody-drug conjugates (ADCs) where a cytotoxic drug is attached to a specific site on an antibody, away from the antigen-binding region, to improve its therapeutic index.[1][8]

Quantitative Data on UAA-Containing Drugs

The incorporation of UAAs has a quantifiable impact on the efficacy and pharmacokinetic profiles of drugs. The following tables summarize key data for several FDA-approved drugs that leverage UAA technology.

Drug NameTherapeutic AreaUnnatural Amino Acid FeatureTargetKey Quantitative DataCitations
Bortezomib Multiple MyelomaN-terminal pyrazinoyl group, boronic acid replacing carboxylic acid26S ProteasomeIC₅₀: 3.8 nM (average across 60 human cancer cell lines); Ki: 0.6 nM (for 20S proteasome)[1][13]
Sitagliptin Type 2 Diabetesβ-amino acid with a trifluoromethyl groupDPP-4Bioavailability: ~87%; t₁/₂: ~12.4 hours; DPP-4 Inhibition: >80% over 24h with 100 mg dose[14][15]
Levodopa Parkinson's DiseaseDihydroxyphenyl derivative of alanineDopamine Precursort₁/₂: ~1.5 hours (when co-administered with carbidopa)[9][10]
Carbidopa Parkinson's DiseaseHydrazine derivative of a methylated DOPADOPA decarboxylasePrimarily used to increase Levodopa's bioavailability by preventing peripheral conversion[9]
Baclofen Spasticityβ-(4-chlorophenyl)-GABAGABA-B Receptor AgonistBioavailability: Rapidly and extensively absorbed; t₁/₂: 3-4 hours[6]

Signaling Pathways Modulated by UAA-Containing Drugs

To illustrate the mechanism of action, this section provides diagrams of key signaling pathways affected by drugs containing unnatural amino acids.

Levodopa and the Dopaminergic Pathway in Parkinson's Disease

Levodopa addresses the dopamine deficiency characteristic of Parkinson's disease. As a dopamine precursor, it crosses the blood-brain barrier and is converted into dopamine within the brain, thereby restoring signaling through dopamine receptors (D1 and D2) in the striatum, which is crucial for motor control.[9][10][16]

Levodopa_Pathway cluster_blood Bloodstream cluster_brain Brain (Striatum) Levodopa_blood Levodopa AADC_peripheral Peripheral AADC Levodopa_blood->AADC_peripheral Metabolized by BBB Blood-Brain Barrier Levodopa_blood->BBB Crosses Carbidopa Carbidopa Carbidopa->AADC_peripheral Inhibits Carbidopa->BBB Does not cross Levodopa_brain Levodopa AADC_brain AADC Levodopa_brain->AADC_brain Dopamine Dopamine AADC_brain->Dopamine Converts to D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R PKA PKA Activation D1R->PKA Motor_Control Improved Motor Control D2R->Motor_Control PKA->Motor_Control BBB->Levodopa_brain

Caption: Levodopa crosses the blood-brain barrier to restore dopamine signaling.
HDAC Inhibition in Cancer Therapy

Histone Deacetylase (HDAC) inhibitors, some of which are derived from UAAs, represent a class of epigenetic drugs. HDACs remove acetyl groups from histones, leading to condensed chromatin and transcriptional repression of key tumor suppressor genes like p21 and p53. By inhibiting HDACs, these drugs promote histone hyperacetylation, leading to a more open chromatin structure, re-expression of tumor suppressor genes, and ultimately cell cycle arrest and apoptosis.[3][17][18]

HDAC_Inhibition cluster_nucleus Cell Nucleus HDAC HDAC Enzyme Acetyl_Groups Acetyl Groups HDAC->Acetyl_Groups Removes Chromatin_Open Open Chromatin (Gene Expression) Histones Histones Chromatin_Condensed Condensed Chromatin (Gene Silencing) Histones->Chromatin_Condensed Leads to Acetyl_Groups->Histones Attached to Tumor_Suppressors Tumor Suppressor Genes (e.g., p21, p53) Chromatin_Condensed->Tumor_Suppressors Represses Chromatin_Open->Tumor_Suppressors Allows Expression of Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Tumor_Suppressors->Cell_Cycle_Arrest Induces HDAC_Inhibitor HDAC Inhibitor (UAA-based drug) HDAC_Inhibitor->HDAC Inhibits

Caption: HDAC inhibitors promote gene expression leading to cancer cell death.

Methodologies for UAA Incorporation

The site-specific incorporation of UAAs into proteins is a powerful technique that has been refined over the years. The most robust and widely used method is genetic code expansion via nonsense suppression, particularly amber (UAG) stop codon suppression.[7][19]

Experimental Workflow: Amber Codon Suppression

This process requires two key components: an orthogonal aminoacyl-tRNA synthetase (aaRS) that specifically recognizes and charges the UAA, and a corresponding orthogonal suppressor tRNA (tRNACUA) that recognizes the amber stop codon.[20][21][22] The term "orthogonal" means that this pair functions independently of the host cell's endogenous synthetases and tRNAs.[22]

UAA_Incorporation_Workflow cluster_components Engineered Components cluster_process Cellular Process UAA Unnatural Amino Acid (UAA) charging 3. tRNA Charging UAA->charging o_aaRS Orthogonal aaRS o_aaRS->charging o_tRNA Orthogonal tRNA(CUA) o_tRNA->charging start 1. Gene of Interest with Amber Codon (TAG) transcription 2. Transcription start->transcription mRNA mRNA with UAG codon transcription->mRNA translation 4. Translation (Ribosome) mRNA->translation charging->translation Charged tRNA protein 5. Full-length Protein with incorporated UAA translation->protein

Caption: Workflow for site-specific UAA incorporation via amber suppression.
Detailed Experimental Protocols

Below are generalized protocols for the key steps in expressing a protein containing a UAA in E. coli.

Protocol 1: Site-Directed Mutagenesis to Introduce an Amber Stop Codon

This protocol creates the DNA template for the target protein, replacing the codon for the amino acid at the desired position with a TAG stop codon.

  • Primer Design: Design forward and reverse primers (~25-45 bp) containing the desired mutation (e.g., changing a Tyrosine codon TAC to TAG). The primers should have a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification:

    • Set up a PCR reaction containing:

      • 50 ng of template plasmid DNA (encoding the wild-type protein).

      • 125 ng of each forward and reverse primer.

      • dNTPs.

      • High-fidelity DNA polymerase and reaction buffer.

    • Perform thermal cycling (e.g., 18 cycles) with an initial denaturation, followed by cycles of denaturation, annealing, and extension.

  • Template Digestion: Digest the parental, methylated template DNA by adding a restriction enzyme like DpnI to the PCR product and incubating for 1 hour at 37°C. This selects for the newly synthesized, mutated DNA.

  • Transformation: Transform competent E. coli cells with the DpnI-treated DNA and plate on selective agar plates.

  • Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the TAG mutation via Sanger sequencing.

Protocol 2: Protein Expression and UAA Incorporation

This protocol describes the expression of the mutated gene in an E. coli strain that also expresses the required orthogonal aaRS/tRNA pair.

  • Transformation: Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with two plasmids:

    • The plasmid containing the target gene with the amber codon.

    • A plasmid encoding the orthogonal aaRS/tRNA pair (e.g., a pEVOL plasmid).[23]

  • Culture Growth:

    • Inoculate a starter culture in a suitable medium (e.g., LB) with appropriate antibiotics and grow overnight.

    • The next day, inoculate a larger volume of expression medium with the starter culture.

    • Grow the culture at 37°C with shaking until it reaches an optical density (OD₆₀₀) of 0.6-0.8.

  • Induction:

    • Add the unnatural amino acid to the culture to a final concentration of 1-2 mM.[24]

    • Induce the expression of the orthogonal system (e.g., with L-arabinose) and the target protein (e.g., with IPTG).

    • Continue to grow the culture at a lower temperature (e.g., 20-30°C) for 16-20 hours.

  • Cell Harvest: Harvest the cells by centrifugation. The resulting cell pellet can be stored at -80°C.

Protocol 3: Confirmation of UAA Incorporation by Mass Spectrometry

This protocol verifies that the UAA has been successfully and specifically incorporated at the desired site.[24][25][26]

  • Protein Purification:

    • Lyse the harvested cells (e.g., by sonication).

    • Clarify the lysate by high-speed centrifugation.

    • Purify the target protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

    • Assess purity using SDS-PAGE.

  • Proteolytic Digestion:

    • Denature the purified protein.

    • Digest the protein into smaller peptides using a specific protease, most commonly trypsin, which cleaves after lysine and arginine residues.

  • LC-MS/MS Analysis:

    • Separate the resulting peptide mixture using reverse-phase liquid chromatography (LC).

    • Analyze the eluting peptides using tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Perform a full MS1 scan to identify the mass-to-charge ratio of the precursor peptide ions. The peptide containing the UAA will have a specific, predictable mass shift compared to the wild-type peptide.

    • Isolate the precursor ion of the UAA-containing peptide and subject it to fragmentation (MS2).

    • Analyze the resulting fragment ion spectrum to confirm the exact amino acid sequence and pinpoint the precise location of the mass modification, confirming the site-specific incorporation of the UAA.[24]

Future Perspectives

The field of unnatural amino acids continues to evolve rapidly. Advances in synthetic biology are leading to the creation of new orthogonal systems capable of incorporating an ever-expanding array of UAAs with novel functionalities.[27] The development of cell-free protein synthesis (CFPS) systems further broadens the scope, allowing for the incorporation of UAAs that may be toxic to living cells or have poor membrane permeability.[28][29] As these technologies mature, UAAs will undoubtedly play an increasingly integral role in the design of next-generation therapeutics, enabling the development of drugs with unprecedented precision, stability, and efficacy.

References

The Strategic Integration of Boc-L-homophenylalanine in the Design of Novel Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery and peptide science, the incorporation of non-proteinogenic amino acids is a cornerstone of innovation. This technical guide delves into the utility of N-α-tert-Butoxycarbonyl-L-homophenylalanine (Boc-L-homophenylalanine) as a pivotal building block in the synthesis of novel peptides with enhanced therapeutic potential. Tailored for researchers, scientists, and professionals in drug development, this document provides an in-depth overview of its application, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

The Advantage of this compound in Peptide Synthesis

This compound (CAS Number: 100564-78-1) is a derivative of the natural amino acid phenylalanine, featuring an additional methylene group in its side chain. This seemingly subtle modification, combined with the acid-labile Boc protecting group, offers significant advantages in solid-phase peptide synthesis (SPPS). The Boc group ensures the selective and controlled elongation of the peptide chain by preventing unwanted side reactions at the N-terminus.[1] Its removal under mild acidic conditions, typically with trifluoroacetic acid (TFA), is a well-established and efficient step in the Boc-SPPS workflow.[2][3]

The incorporation of the homophenylalanine residue itself imparts crucial physicochemical properties to the resulting peptide. The extended hydrophobic side chain can enhance the peptide's ability to cross cellular membranes and can influence its binding affinity and selectivity for biological targets.[1] This makes this compound a valuable tool for medicinal chemists aiming to fine-tune the pharmacokinetic and pharmacodynamic profiles of peptide-based drug candidates.

Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 100564-78-1[1]
Molecular Formula C₁₅H₂₁NO₄
Molecular Weight 279.33 g/mol
Appearance White to off-white powder
Melting Point 70-80 °C
Solubility Soluble in methanol and other organic solvents
Storage Conditions 2-8 °C

Applications in Novel Peptide Development: A Case Study of Cyclolinopeptide A Analogues

A compelling example of the application of this compound is in the development of analogues of Cyclolinopeptide A (CLA), a naturally occurring cyclic nonapeptide with known immunosuppressive properties.[1][4] By strategically replacing phenylalanine residues with homophenylalanine, researchers have generated novel peptides with altered conformational flexibility and enhanced biological activity.[1][4]

Immunosuppressive Activity

Studies have shown that the substitution of phenylalanine with homophenylalanine in CLA analogues leads to significant immunosuppressive effects. These peptides have been demonstrated to inhibit the proliferation of mitogen-stimulated T- and B-cells and suppress the humoral immune response.[1] The biological activities of selected CLA analogues containing homophenylalanine are summarized in Table 2.

Peptide AnalogueBiological ActivityPotencyReference
CLA analogue with Hphe at position 4Inhibition of T- and B-cell proliferation; Inhibition of humoral immune response (AFC number)Complete block; Very potent[1]
CLA analogue with Hphe at position 3Inhibition of mitogen-induced splenocyte proliferation; Inhibition of humoral immune responseSimilar to analogue with Hphe at pos. 4; Exceptionally inhibitory[1]
CLA analogue with Hphe at positions 3 and 4Inhibition of mitogen-induced splenocyte proliferation; Inhibition of humoral immune responseSimilar to analogue with Hphe at pos. 4; Moderate suppressor[1]
Linear precursor with γ(3)-bis(homophenylalanine) at positions 3 & 4 (Compound 6)Inhibition of LPS-induced TNF-α production in whole human blood culturesParticularly suppressive[4]
Cyclic analogue with S-γ(3)-hhPhe at position 4 (Compound 11)Inhibition of mitogen-induced PBMC proliferation; Non-toxic to peripheral blood mononuclear cells (PBMC) at active concentrationsDose-dependent[4]

The immunosuppressive activity of these homophenylalanine-containing CLA analogues is, at least in part, mediated through the modulation of the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway.[4]

Experimental Protocols

The synthesis and evaluation of peptides containing this compound typically involve a series of well-defined steps.

Solid-Phase Peptide Synthesis (Boc-SPPS) of a Homophenylalanine-Containing Peptide

This protocol outlines the manual solid-phase synthesis of a linear peptide incorporating this compound.

1. Resin Preparation:

  • Swell Merrifield resin in dichloromethane (DCM) for 30 minutes.

  • Wash the resin with DCM (3x) and then with dimethylformamide (DMF) (3x).[5]

2. First Amino Acid Coupling (Attachment to Resin):

  • Dissolve this compound (2 eq.) and cesium carbonate (Cs₂CO₃) (1 eq.) in DMF.

  • Add the solution to the swollen resin and agitate at 50°C for 12-24 hours.

  • Wash the resin with DMF, DMF/water (1:1), DMF, and DCM.[5]

3. Peptide Chain Elongation (One Coupling Cycle):

  • Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group. Wash with DCM and then neutralize with 10% diisopropylethylamine (DIEA) in DCM.[2][3]

  • Coupling: Dissolve the next Boc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) to activate the amino acid. Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor coupling completion with a Kaiser test.[5]

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

4. Cleavage and Deprotection:

  • After the final coupling and deprotection, wash the resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail, typically containing a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), along with scavengers (e.g., anisole, thioanisole) to protect sensitive side chains.[2]

5. Purification:

  • Precipitate the crude peptide in cold diethyl ether and collect by centrifugation.

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[6][7]

6. Characterization:

  • Confirm the identity and purity of the synthesized peptide using analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).[8]

  • Further structural characterization can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing the Mechanism of Action: The TNF-α Signaling Pathway

The immunosuppressive effects of homophenylalanine-containing cyclolinopeptide A analogues are linked to the inhibition of TNF-α production.[4] The following diagram illustrates a simplified overview of the TNF-α signaling pathway leading to inflammation, which these novel peptides may modulate.

TNF_alpha_signaling Simplified TNF-α Signaling Pathway cluster_nucleus Nucleus TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex (IKKα/β/γ) TRAF2->IKK_complex Activates RIP1->IKK_complex Activates I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Releases Nucleus Nucleus NF_kappa_B->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription NF_kappa_B->Inflammatory_Genes Induces CLA_analogue Homophenylalanine- containing CLA Analogue CLA_analogue->TNF_alpha Inhibits Production

Simplified TNF-α signaling pathway and the inhibitory point of homophenylalanine-containing CLA analogues.

Conclusion

This compound stands out as a valuable and versatile building block for the synthesis of novel peptides. Its strategic incorporation can significantly enhance the biological activity and pharmacokinetic properties of the resulting molecules. The case of cyclolinopeptide A analogues demonstrates the potential of this non-proteinogenic amino acid in generating potent immunosuppressive agents. The detailed experimental protocols and a clearer understanding of the modulated biological pathways, as visualized in this guide, provide a solid foundation for researchers to explore the full potential of this compound in the development of next-generation peptide therapeutics.

References

A Comprehensive Technical Guide to the Boc Protection Strategy in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough examination of the tert-butyloxycarbonyl (Boc) protection strategy, a foundational and robust methodology in solid-phase peptide synthesis (SPPS). It covers the core principles, historical context, detailed experimental protocols, and a comparative analysis with the prevalent Fmoc strategy, offering valuable insights for professionals in peptide research and drug development.

Core Principles of the Boc Protection Strategy

The Boc protection strategy, a cornerstone in the history of peptide synthesis, revolves around the use of the acid-labile Boc group for the temporary protection of the α-amino group of amino acids.[1] In this scheme, the permanent protecting groups for reactive amino acid side chains are typically benzyl-based (Bzl), which are cleaved under stronger acidic conditions.[2] This difference in acid lability between the temporary Nα-Boc group and the more permanent side-chain protecting groups is the key to the selective deprotection and stepwise elongation of the peptide chain.[2]

The general cycle of Boc-SPPS involves the following key steps:

  • Deprotection: The Nα-Boc group is removed using a moderately strong acid, typically trifluoroacetic acid (TFA).[3][4]

  • Neutralization: The resulting N-terminal ammonium salt is neutralized to the free amine, often with a hindered base like diisopropylethylamine (DIEA).[5]

  • Coupling: The next Boc-protected amino acid is activated and coupled to the N-terminus of the growing peptide chain.[5]

  • Washing: The resin is washed to remove excess reagents and byproducts before the next cycle begins.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and the permanent side-chain protecting groups are removed simultaneously using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[2]

Historical Milestones

The development of the Boc protection strategy was a pivotal moment in the history of peptide synthesis.

  • 1957: The tert-butoxycarbonyl (Boc) group was first introduced as a protecting group for amines by Frederick C. McKay and Albertson.

  • Early 1960s: R. Bruce Merrifield utilized the Boc group in his groundbreaking invention of Solid-Phase Peptide Synthesis (SPPS), for which he was awarded the Nobel Prize in Chemistry in 1984. The Boc group's selective acid lability was perfectly suited for this new methodology.

Quantitative Data Summary

Comparison of Boc and Fmoc SPPS Strategies
FeatureBoc StrategyFmoc StrategyKey Considerations
Nα-Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)Dictates the entire chemical strategy.
Deprotection Conditions Moderately strong acid (e.g., 50% TFA in DCM)[4]Base (e.g., 20% piperidine in DMF)[6]Boc conditions are harsher; Fmoc is milder.
Side-Chain Protection Typically benzyl-based (Bzl) ethers, esters, and carbamates[2]Typically tert-butyl (tBu) based ethers, esters, and carbamates[7]Orthogonality is key for selective deprotection.
Final Cleavage Strong acid (e.g., HF, TFMSA)[2]Strong acid (e.g., 95% TFA)[6]Boc cleavage requires specialized equipment for HF.
Cost of Amino Acids Generally less expensive[]Generally more expensive, but prices are decreasing[9]A significant factor in large-scale synthesis.
Crude Purity May be lower due to harsher deprotection conditions[9]Generally higher due to milder conditions[9]Higher crude purity reduces downstream purification costs.
Aggregation Issues Can be advantageous for difficult sequences as the protonated N-terminus after deprotection can reduce aggregation.[1]More prone to aggregation in certain sequences.A critical factor for hydrophobic or long peptides.
Compatibility with PTMs Harsher conditions can be detrimental to some post-translational modifications.Milder conditions are more compatible with sensitive modifications like phosphorylation and glycosylation.[6]Important for the synthesis of complex peptides.
Automation Suitability Well-suited for automation, with established protocols.Highly amenable to automation, with easy online monitoring of Fmoc deprotection.[6]A key factor for high-throughput synthesis.
Common Side-Chain Protecting Groups in Boc-SPPS
Amino AcidSide-Chain Protecting GroupAbbreviationCleavage Condition
ArginineTosylTosHF, TFMSA[10]
ArginineNitroNO2HF[10]
Aspartic AcidBenzyl esterBzlHF, TFMSA
Cysteine4-MethylbenzylMebHF
CysteineAcetamidomethylAcmHg(OAc)₂, I₂
Glutamic AcidBenzyl esterBzlHF, TFMSA
Histidine2,4-DinitrophenylDnpThiophenol[10]
HistidineTosylTosHOBt, HF[10]
HistidineBenzyloxymethylBomHF[10]
Lysine2-Chlorobenzyloxycarbonyl2-Cl-ZHF[11]
SerineBenzyl etherBzlHF, TFMSA[11]
ThreonineBenzyl etherBzlHF, TFMSA[11]
TryptophanFormylForPiperidine, HF with scavengers[12]
Tyrosine2-Bromobenzyloxycarbonyl2-Br-ZHF
TyrosineBenzyl etherBzlHF, TFMSA
Comparison of Common Coupling Reagents for Boc-SPPS
Coupling ReagentClassCoupling Efficiency (Hindered Residues)Racemization RiskNotes
DIC/HOBt Carbodiimide/Additive85-90%[13]Moderate[13]A classic and economical choice. The byproduct, diisopropylurea, is soluble in many organic solvents.
HBTU Aminium/Uronium Salt90-95%[13]Low[13]A cost-effective and reliable option for routine and challenging couplings.[14]
HATU Aminium/Uronium Salt>95%Very LowGenerally offers faster reaction times and lower racemization rates than HBTU.[14]
PyBOP Phosphonium Salt90-95%[13]Low[13]Byproducts are generally less problematic than those from BOP. Effective for hindered residues.
COMU Aminium/Uronium Salt>95%[13]Low[13]A third-generation uronium reagent with high solubility and a good safety profile. Often outperforms HBTU.[14][15]

Experimental Protocols

Boc Protection of an Amino Acid

This protocol describes a general procedure for the N-terminal protection of an amino acid with a Boc group using di-tert-butyl dicarbonate (Boc anhydride).

Materials:

  • Amino acid (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA) (1.5 - 2.0 eq)

  • Dioxane and Water (1:1 v/v) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl) or 5% Citric acid solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and a 1 M aqueous solution of sodium bicarbonate.[16] Alternatively, dissolve the amino acid and triethylamine (1.5 eq) in 1:1 (v/v) dioxane/water.[17]

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.[16]

  • Allow the reaction mixture to warm to room temperature and stir overnight.[16] The mixture should become homogeneous within about an hour, and stirring is typically continued for at least 2 hours.[17]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with water.[17]

  • Extract the aqueous mixture with ethyl acetate twice to remove any unreacted Boc anhydride and byproducts.[17]

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl or 5% citric acid solution at 0 °C.[16][17]

  • Immediately extract the product into ethyl acetate (3 times).[17]

  • Combine the organic layers and wash with brine.[16]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected amino acid.[17]

  • The crude product can be purified by recrystallization or column chromatography if necessary.[17]

A Single Cycle of Boc Solid-Phase Peptide Synthesis

This protocol outlines the manual steps for one cycle of amino acid addition in Boc-SPPS.

Materials:

  • Boc-protected amino acid (3-4 eq)

  • Coupling reagent (e.g., HBTU, 3-4 eq)

  • N,N-Diisopropylethylamine (DIEA) (6-8 eq for coupling, and for neutralization)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Isopropanol (IPA)

  • Peptide-resin

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel. Wash the resin with DMF three times.[13]

  • Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.[13]

    • Drain the solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[3]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) and IPA (2 times).[3]

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes.[3]

    • Drain the solution and repeat the neutralization step.

    • Wash the resin thoroughly with DCM (3-5 times) and DMF (3-5 times).

  • Amino Acid Coupling (Pre-activation with HBTU):

    • In a separate vessel, dissolve the Boc-protected amino acid (3-4 eq) and HBTU (3-4 eq) in a minimal amount of DMF.

    • Add DIEA (6-8 eq) to the solution and allow it to pre-activate for 1-5 minutes.

    • Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling Reaction:

    • Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling should be performed.[13]

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next cycle.

Final Cleavage of the Peptide from the Resin

Caution: Anhydrous hydrogen fluoride is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

Materials:

  • Dried peptide-resin

  • Anhydrous hydrogen fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol, dimethyl sulfide (DMS), p-thiocresol)

  • Cold diethyl ether or methyl tert-butyl ether (MTBE)

  • Solvent for dissolving the peptide (e.g., acetic acid solution)

Procedure:

  • Pre-cleavage Preparation:

    • If the peptide contains His(Dnp) or Trp(For), these groups must be removed prior to HF cleavage.[18]

    • Dry the peptide-resin thoroughly under vacuum.

    • Place the dried peptide-resin and a Teflon-coated stir bar into the HF reaction vessel.

    • Add the appropriate scavenger mixture. A common cocktail is HF/anisole (9:1 v/v). For peptides containing Cys, a mixture like HF/anisole/DMS/p-thiocresol (10:1:1:0.2) is often used.[19]

  • HF Cleavage:

    • Cool the reaction vessel in a dry ice/methanol bath for at least 5 minutes.[19]

    • Distill the required amount of anhydrous HF (typically 10 mL per gram of resin) into the reaction vessel.[3]

    • Allow the reaction vessel to warm to 0 °C and stir for 1 hour. For peptides containing Arg(Tos), the reaction time may need to be extended.[18][19]

  • HF Removal:

    • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum.[19]

  • Peptide Precipitation and Washing:

    • Once the HF is removed, add cold diethyl ether to the reaction vessel to precipitate the crude peptide and to wash away the scavengers.[18]

    • Filter the peptide and wash it several more times with cold ether.

  • Peptide Extraction and Lyophilization:

    • Extract the peptide from the resin with a suitable solvent (e.g., 20% acetic acid in water).[12]

    • Lyophilize the aqueous solution to obtain the crude peptide powder.

Caution: Trifluoromethanesulfonic acid is a strong, corrosive acid. Handle with appropriate personal protective equipment in a fume hood.

Materials:

  • Dried peptide-resin

  • Trifluoromethanesulfonic acid (TFMSA)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., thioanisole, m-cresol)

  • Cold diethyl ether or MTBE

Procedure:

  • Cleavage Cocktail Preparation: In a round-bottom flask, prepare the cleavage cocktail. A typical mixture is TFMSA/TFA/thioanisole/m-cresol.

  • Cleavage Reaction:

    • Place the dried peptide-resin in a round-bottom flask with a stir bar and cool in an ice bath.[20]

    • Slowly add the cleavage cocktail to the resin with vigorous stirring. The reaction is typically run for 1-2 hours at 0-5 °C.[3]

  • Peptide Precipitation:

    • Filter the reaction mixture to remove the resin, and wash the resin with neat TFA.[3]

    • Combine the filtrates and add the solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.[21]

  • Peptide Isolation:

    • Isolate the precipitated peptide by filtration or centrifugation.

    • Wash the peptide with cold ether to remove residual acid and scavengers.

    • Dry the crude peptide under vacuum.[20]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Boc_Protection_Mechanism cluster_reactants Reactants cluster_reaction Nucleophilic Acyl Substitution cluster_products Products Amino_Acid Amino Acid (R-NH2) Intermediate Tetrahedral Intermediate Amino_Acid->Intermediate Nucleophilic attack on carbonyl carbon Boc_Anhydride Boc Anhydride ((Boc)2O) Boc_Anhydride->Intermediate Boc_Protected_AA Boc-Protected Amino Acid (R-NH-Boc) Intermediate->Boc_Protected_AA Collapse of intermediate Byproducts t-Butanol + CO2 Intermediate->Byproducts Departure of leaving group

Caption: Mechanism of Boc protection of an amino acid.

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_reaction Acid-Catalyzed Deprotection cluster_products Products Boc_Protected_Amine Boc-Protected Amine (R-NH-Boc) Protonated_Boc Protonated Carbamate Boc_Protected_Amine->Protonated_Boc Protonation of carbonyl oxygen Acid Acid (e.g., TFA) (H+) Acid->Protonated_Boc Carbocation tert-Butyl Cation Protonated_Boc->Carbocation Loss of tert-butyl group Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid Free_Amine Free Amine (as salt) (R-NH3+) Carbamic_Acid->Free_Amine Decarboxylation Byproducts Isobutylene + CO2 Carbamic_Acid->Byproducts Boc_SPPS_Workflow cluster_synthesis_cycle Repetitive Synthesis Cycle cluster_final_steps Final Steps Start Start with Resin-Bound Amino Acid (Boc-AA-Resin) Deprotection 1. Deprotection (50% TFA/DCM) Start->Deprotection Neutralization 2. Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling 3. Coupling (Boc-AA, Coupling Reagent, DIEA) Neutralization->Coupling Washing 4. Washing (DMF, DCM) Coupling->Washing Cycle Repeat for each amino acid Washing->Cycle Cycle->Deprotection Next amino acid Final_Cleavage Final Cleavage and Deprotection (HF or TFMSA with scavengers) Cycle->Final_Cleavage Sequence complete Purification Purification (e.g., HPLC) Final_Cleavage->Purification Boc_vs_Fmoc_Decision Start Choose SPPS Strategy Question1 Peptide contains acid-sensitive post-translational modifications? Start->Question1 Question2 Synthesizing a long or hydrophobic/aggregation-prone sequence? Question1->Question2 No Fmoc_Strategy Consider Fmoc Strategy Question1->Fmoc_Strategy Yes Question3 Specialized equipment for HF cleavage available? Question2->Question3 No Boc_Strategy Consider Boc Strategy Question2->Boc_Strategy Yes Question4 Cost of amino acid derivatives a primary concern? Question3->Question4 Yes Question3->Fmoc_Strategy No Question4->Boc_Strategy Yes Question4->Fmoc_Strategy No

References

Storing and Handling of Boc-L-homophenylalanine Powder: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential procedures for the safe storage and effective handling of N-tert-butyloxycarbonyl-L-homophenylalanine (Boc-L-homophenylalanine). Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and safeguarding laboratory personnel. This compound is a vital building block in peptide synthesis and various other applications within pharmaceutical and biotechnological research.[1][2]

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[2][3] The tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability and solubility in organic solvents, making it highly suitable for peptide synthesis.[2][3] This protective group shields the alpha-amino group, thereby preventing undesirable side reactions during the coupling of amino acids.[1]

Table 1: Physical and Chemical Data for this compound

PropertyValueReferences
Appearance White to off-white crystalline powder[2][3]
Molecular Formula C₁₅H₂₁NO₄[2][3]
Molecular Weight 279.33 g/mol [2]
Melting Point 70 - 80 °C[2]
Purity ≥ 98% (Assay)[2][3]
Optical Rotation [α]20/D = +5.5 to +7.5° (c=2 in Ethanol)[2]
Solubility Soluble in methanol.[4]
CAS Number 100564-78-1[2]

Storage and Stability

Proper storage of this compound powder is critical to prevent its degradation and maintain its chemical purity over time.

Table 2: Recommended Storage Conditions

ConditionTemperature RangeDurationNotesReferences
Long-term Storage -20°C to -80°CUp to 6 monthsAliquoting is recommended to avoid repeated freeze-thaw cycles.[5]
Short-term Storage 2-8°CUp to one weekKeep in a dry, well-ventilated place.[2][5]
Stock Solutions -80°CUp to 6 months---
Stock Solutions -20°CUp to 1 monthUse within one month.

To ensure stability, the compound should be stored in a tightly sealed container to protect it from moisture and air.[6] It is stable under recommended storage conditions, but should be kept away from strong oxidizing agents and strong acids.[6]

Safety and Handling

While this compound is not classified as a hazardous substance, standard laboratory safety precautions should always be observed.[6]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields are recommended.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Respiratory Protection: Not typically required where adequate ventilation is available.[6] If dust is generated, use a NIOSH-approved respirator.

Handling Procedures:

  • Avoid contact with skin and eyes.[6]

  • Minimize dust generation and accumulation.[6]

  • Ensure adequate ventilation in areas where the powder is handled.[6]

  • In case of a spill, sweep up the material and place it in a suitable container for disposal. Avoid allowing the product to enter drains.[6]

  • Wash hands thoroughly after handling.[6]

Experimental Protocols

This compound is a cornerstone in both solid-phase and solution-phase peptide synthesis.

Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

The removal of the Boc protecting group is a critical step in the iterative process of peptide chain elongation. This is typically achieved using a moderately strong acid, such as trifluoroacetic acid (TFA).

Materials:

  • This compound-loaded resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA) or another suitable base

  • Shaking vessel

Procedure:

  • Swell the peptide-resin in DCM.

  • To deprotect the N-terminal Boc group, treat the resin with a solution of 50% TFA in DCM for approximately 5-30 minutes at room temperature.[7]

  • Filter the resin and wash it thoroughly with DCM to remove the TFA and the cleaved tert-butyl cation.

  • Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a 5-10% solution of DIPEA in DCM.[6]

  • Wash the resin again with DCM to remove excess base, preparing it for the next coupling step.[6]

Coupling of the Next Boc-Protected Amino Acid in SPPS

Following the deprotection of the N-terminus, the next Boc-protected amino acid is coupled to the growing peptide chain.

Materials:

  • Deprotected peptide-resin

  • Boc-protected amino acid

  • Coupling reagents (e.g., HBTU, HOBt)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents) and a coupling agent like HOBt (3 equivalents) in DMF.

  • Add another coupling reagent such as HBTU (2.9 equivalents) and DIPEA (6 equivalents) to the amino acid solution to activate it. Allow this activation to proceed for 2-5 minutes.[6]

  • Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

  • Agitate the mixture for 1-2 hours to allow the coupling reaction to go to completion.[6]

  • After the coupling is complete, wash the resin with DMF and DCM to remove any unreacted reagents and byproducts.

Quality Control: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for assessing the purity of this compound and the resulting peptides. Reversed-Phase HPLC (RP-HPLC) is particularly well-suited for this purpose due to the hydrophobicity imparted by the Boc group.

General RP-HPLC Method for Boc-Amino Acids:

  • Column: Standard C18 silica column.

  • Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition.

The retention time will depend on the hydrophobicity of the amino acid side chain, with more hydrophobic compounds having longer retention times.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the use of this compound in peptide synthesis.

Boc_Deprotection_Workflow start Boc-Peptide-Resin step1 Swell resin in DCM start->step1 step2 Add 50% TFA in DCM step1->step2 step3 Wash with DCM step2->step3 step4 Neutralize with DIPEA in DCM step3->step4 step5 Wash with DCM step4->step5 end_product Deprotected Peptide-Resin step5->end_product

Caption: Workflow for the N-terminal Boc deprotection in SPPS.

Peptide_Coupling_Workflow deprotected_resin Deprotected Peptide-Resin coupling Add activated amino acid to resin and shake deprotected_resin->coupling activate_aa Activate Boc-Amino Acid (HBTU/HOBt/DIPEA in DMF) activate_aa->coupling wash Wash with DMF and DCM coupling->wash next_cycle Proceed to next deprotection or final cleavage wash->next_cycle

Caption: Workflow for the coupling of a Boc-amino acid in SPPS.

References

An In-depth Technical Guide to Boc-L-homophenylalanine: Sourcing, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-L-homophenylalanine, a critical building block in modern peptide synthesis and drug discovery. This document details commercially available sources, purchasing options, and in-depth experimental protocols for its application, particularly in the context of Angiotensin-Converting Enzyme (ACE) inhibition.

Introduction to this compound

N-tert-Butoxycarbonyl-L-homophenylalanine (this compound) is a protected form of the unnatural amino acid L-homophenylalanine. The Boc protecting group on the alpha-amino function allows for its controlled incorporation into peptide chains during solid-phase peptide synthesis (SPPS). The additional methylene group in its side chain compared to phenylalanine provides unique steric and hydrophobic properties to the resulting peptides, influencing their conformation, stability, and biological activity.[1] This makes it a valuable tool for medicinal chemists in the design of novel therapeutics, particularly in the development of peptide-based drugs.[1]

Sourcing and Purchasing Options for this compound

A variety of chemical suppliers offer this compound, with purities suitable for research and development purposes. The following table summarizes offerings from several prominent suppliers. Prices are subject to change and may not include shipping and handling fees. Bulk and custom synthesis inquiries are often available directly from the suppliers.

SupplierCAS NumberPurityAvailable Quantities & Indicative Pricing (USD)
Chem-Impex 100564-78-1≥ 98% (Assay)1g: $18.53, 5g: $24.74, 25g: $76.11, 100g: $225.84[2]
Sigma-Aldrich 100564-78-1≥ 98.0% (TLC)1g: ~$146.25 (List Price: $195.00)[3]
Guidechem 100564-78-199%10g/bag, 1kg/bag, 25kg/drum (Price on request)[4]
Apollo Scientific 100564-78-198%25g: £15.00, 100g: £40.00, 500g: £158.00
Sunway Pharm Ltd 100564-78-197%5g: $7.00, 10g: $5.00, 25g: $11.00, 100g: $45.00, 500g: $222.00[5]

Experimental Protocols

This section provides detailed protocols for the incorporation of this compound into a peptide sequence using Boc-SPPS and for the subsequent evaluation of its biological activity as an ACE inhibitor.

Solid-Phase Peptide Synthesis (SPPS) of an ACE Inhibitory Peptide Analogue

This protocol is adapted from standard Boc-SPPS procedures and is designed for the synthesis of a model tripeptide, Phe-hPhe-Pro, an analogue of known ACE inhibitory peptides where 'hPhe' represents L-homophenylalanine.[6][7]

Materials:

  • This compound

  • Boc-L-Phenylalanine (Boc-Phe-OH)

  • Boc-L-Proline (Boc-Pro-OH)

  • Merrifield resin (100-200 mesh, 1% DVB, ~1.0 mmol/g substitution)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)

  • Piperidine

  • Methanol (MeOH)

  • Diethyl ether

  • Scavengers for cleavage (e.g., anisole, thioanisole)

Experimental Workflow:

SPPS_Workflow Resin_Prep Resin Swelling & Preparation First_AA_Coupling 1. Coupling of Boc-Pro-OH Resin_Prep->First_AA_Coupling Deprotection1 2. Boc Deprotection (TFA) First_AA_Coupling->Deprotection1 Neutralization1 3. Neutralization (DIPEA) Deprotection1->Neutralization1 Second_AA_Coupling 4. Coupling of this compound Neutralization1->Second_AA_Coupling Deprotection2 5. Boc Deprotection (TFA) Second_AA_Coupling->Deprotection2 Neutralization2 6. Neutralization (DIPEA) Deprotection2->Neutralization2 Third_AA_Coupling 7. Coupling of Boc-Phe-OH Neutralization2->Third_AA_Coupling Final_Deprotection 8. Final Boc Deprotection Third_AA_Coupling->Final_Deprotection Cleavage 9. Cleavage from Resin Final_Deprotection->Cleavage Purification 10. Purification & Analysis Cleavage->Purification

Fig 1. Workflow for the Solid-Phase Synthesis of Phe-hPhe-Pro.

Procedure:

  • Resin Preparation and First Amino Acid Loading (Boc-Pro-OH):

    • Swell Merrifield resin in DCM for 1 hour in a solid-phase synthesis vessel.

    • Wash the resin with DMF (3x).

    • Couple Boc-Pro-OH to the resin using a suitable activation method (e.g., pre-activation with DCC/HOBt or DIC/HOBt in DMF) for 2-4 hours.

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x), then dry under vacuum.

  • Peptide Chain Elongation (Cycles for this compound and Boc-Phe-OH):

    • Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group. Wash with DCM (3x).

    • Neutralization: Neutralize the resin with 10% DIPEA in DCM (2 x 2 minutes). Wash with DCM (3x).

    • Coupling:

      • Dissolve the next Boc-protected amino acid (this compound or Boc-Phe-OH) (3 equivalents), HOBt (3 equivalents), and DCC or DIC (3 equivalents) in DMF.

      • Add the activated amino acid solution to the resin and shake for 2-4 hours.

      • Monitor the coupling reaction using a ninhydrin test. If the test is positive (blue), repeat the coupling step.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

    • Repeat this cycle for each subsequent amino acid.

  • Final Deprotection and Cleavage:

    • After the final coupling and washing, treat the resin with 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group.

    • Wash the resin with DCM and dry under vacuum.

    • Cleave the peptide from the resin and remove side-chain protecting groups (if any) using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% scavenger) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with ether.

  • Purification and Characterization:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes an in vitro assay to determine the ACE inhibitory activity of the synthesized peptide using the substrate N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycyl (FAPGG).[8][9]

Materials:

  • Synthesized peptide (e.g., Phe-hPhe-Pro)

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycyl (FAPGG)

  • HEPES buffer (50 mM, pH 7.5) containing 0.3 M NaCl and 10 µM ZnCl₂

  • Captopril (positive control)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Experimental Workflow:

ACE_Assay_Workflow Prepare_Reagents Prepare Reagents Add_Peptide Add Peptide/Control to Wells Prepare_Reagents->Add_Peptide Add_ACE Add ACE Solution Add_Peptide->Add_ACE Pre_Incubate Pre-incubate Add_ACE->Pre_Incubate Add_Substrate Add FAPGG Substrate Pre_Incubate->Add_Substrate Incubate_Measure Incubate & Measure Absorbance Add_Substrate->Incubate_Measure Calculate_Inhibition Calculate % Inhibition Incubate_Measure->Calculate_Inhibition

Fig 2. Workflow for the ACE Inhibition Assay.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the synthesized peptide and a series of dilutions in HEPES buffer.

    • Prepare a stock solution of Captopril and a series of dilutions in HEPES buffer.

    • Prepare a solution of ACE in HEPES buffer.

    • Prepare a solution of FAPGG in HEPES buffer.

  • Assay Protocol:

    • In a 96-well microplate, add 20 µL of the peptide solution or control (Captopril or buffer for no inhibition control) to the appropriate wells.

    • Add 20 µL of the ACE solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 160 µL of the FAPGG solution to each well.

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every minute for 15-30 minutes) at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Calculate the percentage of ACE inhibition for each peptide concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of no inhibition control)] x 100

    • Determine the IC₅₀ value (the concentration of the peptide that inhibits 50% of ACE activity) by plotting the percentage of inhibition against the logarithm of the peptide concentration and fitting the data to a dose-response curve.

Application in Drug Discovery: Inhibition of the Renin-Angiotensin System

Peptides containing L-homophenylalanine are of significant interest as potential inhibitors of Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and cardiovascular homeostasis.[10]

The Renin-Angiotensin Signaling Pathway

The RAS cascade begins with the cleavage of angiotensinogen by renin to form angiotensin I. ACE then converts angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II exerts its effects by binding to the AT1 receptor, leading to a series of physiological responses that increase blood pressure. ACE inhibitors, including those containing L-homophenylalanine, block the conversion of angiotensin I to angiotensin II, thereby reducing its downstream effects.

RAAS_Pathway cluster_0 Renin-Angiotensin System cluster_1 ACE Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone_Secretion->Increased_BP hPhe_Peptide L-homophenylalanine- containing Peptide hPhe_Peptide->Angiotensin_II Inhibits Conversion

Fig 3. Inhibition of the Renin-Angiotensin System by an L-homophenylalanine-containing peptide.

Conclusion

This compound is a readily accessible and versatile building block for the synthesis of novel peptides with therapeutic potential. Its successful incorporation into peptide sequences, guided by established SPPS protocols, can lead to the development of potent enzyme inhibitors, such as those targeting ACE. The methodologies and information presented in this guide provide a solid foundation for researchers and drug development professionals to explore the utility of this compound in their discovery programs.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-L-homophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of peptides incorporating the unnatural amino acid Boc-L-homophenylalanine using tert-butyloxycarbonyl (Boc) chemistry. The Boc-SPPS strategy is a well-established method for peptide synthesis, involving the sequential addition of Nα-Boc protected amino acids to a growing peptide chain covalently attached to an insoluble solid support.

Introduction

The incorporation of unnatural amino acids, such as L-homophenylalanine, into peptide sequences is a powerful strategy in drug discovery and medicinal chemistry. Peptides containing homophenylalanine may exhibit enhanced proteolytic stability, unique conformational properties, and altered receptor binding affinities compared to their natural counterparts. This protocol details the manual Boc-SPPS procedure for synthesizing peptides containing L-homophenylalanine on a Merrifield resin, a common solid support for this methodology.

Principle of Boc-SPPS

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a foundational strategy in SPPS.[1] The α-amino group of the incoming amino acid is temporarily protected by the acid-labile Boc group, while side-chain functional groups are protected by more stable, benzyl-based protecting groups. The Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the final cleavage of the peptide from the resin and removal of the side-chain protecting groups requires a strong acid, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[1][2][3]

Experimental Protocols

This section outlines the detailed step-by-step procedure for the synthesis of a peptide containing this compound.

Materials and Reagents
Reagent/MaterialGrade
Merrifield resin (1% DVB, 100-200 mesh)Peptide Synthesis Grade
This compoundPeptide Synthesis Grade
Other Boc-protected amino acidsPeptide Synthesis Grade
Dichloromethane (DCM)Anhydrous, Peptide Synthesis Grade
N,N-Dimethylformamide (DMF)Anhydrous, Peptide Synthesis Grade
Trifluoroacetic acid (TFA)Reagent Grade
Diisopropylethylamine (DIPEA)Peptide Synthesis Grade
N-Hydroxybenzotriazole (HOBt)Reagent Grade
O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU)Reagent Grade
Cesium carbonate (Cs₂CO₃)Reagent Grade
Methanol (MeOH)ACS Grade
Isopropanol (IPA)ACS Grade
Diethyl ether (cold)ACS Grade
Anhydrous Hydrofluoric Acid (HF) or Trifluoromethanesulfonic acid (TFMSA)Reagent Grade
Scavengers (e.g., p-cresol, anisole, thioanisole)Reagent Grade
Step 1: Resin Preparation and First Amino Acid Loading

This protocol describes the attachment of the first Boc-protected amino acid to the Merrifield resin via the cesium salt method to minimize racemization.

  • Resin Swelling: Swell the Merrifield resin in DCM for at least 30 minutes in a reaction vessel.

  • Cesium Salt Formation:

    • Dissolve Boc-amino acid (2 equivalents relative to resin substitution) in a minimal amount of DMF.

    • Add cesium carbonate (1 equivalent) to the amino acid solution and stir for 30 minutes.

    • Remove the solvent under reduced pressure to obtain the Boc-amino acid cesium salt.

  • Loading:

    • Dissolve the dried Boc-amino acid cesium salt in DMF (approximately 10 mL per gram of resin).

    • Add the solution to the swollen and washed Merrifield resin.

    • Heat the reaction mixture to 50°C and shake for 12-24 hours.

  • Washing: Wash the resin sequentially with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x).

  • Drying: Dry the resin under vacuum.

  • Loading Determination (Optional): Determine the loading of the first amino acid using a quantitative method such as picric acid titration.

Step 2: Peptide Chain Elongation Cycle

The following steps are repeated for each subsequent amino acid, including this compound, to be incorporated into the peptide chain.

StepReagents and SolventsTime
1. Washing DCM (3x)3 x 1 min
2. Deprotection 50% TFA in DCM1 x 5 min (pre-wash), 1 x 20 min
3. Washing DCM (3x), IPA (2x), DCM (3x)8 x 1 min
4. Neutralization 5-10% DIPEA in DCM2 x 2 min
5. Washing DCM (3x)3 x 1 min
6. Coupling Boc-amino acid (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), DIPEA (6 eq.) in DMF1-2 hours
7. Washing DMF (3x), DCM (3x)6 x 1 min

Detailed Coupling Procedure (Step 6):

  • In a separate vial, dissolve the Boc-amino acid (or this compound) (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Add HBTU (2.9 equivalents) and DIPEA (6 equivalents) to the amino acid solution.

  • Allow the activation to proceed for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

  • Shake the reaction vessel for 1-2 hours.

  • Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using the ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

Step 3: Final Cleavage and Deprotection

This step cleaves the completed peptide from the resin and removes the side-chain protecting groups. Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.

  • Resin Preparation: Thoroughly dry the peptide-resin under high vacuum.

  • HF Cleavage:

    • Place the dried peptide-resin in the HF cleavage apparatus.

    • Add a scavenger mixture (e.g., p-cresol and anisole, 1:1 v/v) to the reaction vessel.

    • Cool the reaction vessel to 0°C.

    • Carefully condense anhydrous HF into the vessel.

    • Stir the mixture at 0°C for 1-2 hours.

  • HF Removal: Remove the HF by evaporation under a stream of nitrogen.

  • Peptide Precipitation: Wash the cleaved peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

  • Peptide Collection: Filter and collect the crude peptide.

Step 4: Purification

The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[4]

ParameterCondition
Column C18 stationary phase
Mobile Phase A 0.1% TFA in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient A linear gradient of mobile phase B is typically used.
Detection UV at 220 nm and 280 nm

Fractions containing the purified peptide are collected, pooled, and lyophilized to obtain the final product. The purity and identity of the peptide should be confirmed by analytical HPLC and mass spectrometry.

Summary of Quantitative Data

The following table summarizes the typical quantitative parameters for the Boc-SPPS of a peptide containing L-homophenylalanine.

ParameterValue
Resin Substitution 0.5 - 1.0 mmol/g
Boc-Amino Acid (Coupling) 3 equivalents
HBTU (Coupling) 2.9 equivalents
HOBt (Coupling) 3 equivalents
DIPEA (Coupling) 6 equivalents
TFA in DCM (Deprotection) 50% (v/v)
DIPEA in DCM (Neutralization) 5-10% (v/v)
Cleavage Cocktail Anhydrous HF with scavengers
Cleavage Time 1-2 hours
Cleavage Temperature 0°C

Experimental Workflow and Signaling Pathway Diagrams

Below are diagrams illustrating the key processes in this protocol.

Boc_SPPS_Workflow start Start: Merrifield Resin resin_prep Resin Swelling & First AA Loading start->resin_prep end_node Purified Peptide deprotection Boc Deprotection (50% TFA/DCM) resin_prep->deprotection washing Washing Steps (DCM/DMF) deprotection->washing Wash neutralization Neutralization (DIPEA/DCM) neutralization->washing Wash coupling Coupling of this compound (HBTU/HOBt/DIPEA) coupling->washing Wash washing->neutralization washing->coupling repeat_cycle Repeat for each Amino Acid washing->repeat_cycle final_cleavage Final Cleavage (HF + Scavengers) washing->final_cleavage Final Cycle repeat_cycle->deprotection Next Cycle purification Purification (RP-HPLC) final_cleavage->purification purification->end_node

Caption: Boc-SPPS workflow for peptide synthesis containing L-homophenylalanine.

Boc_Deprotection_Mechanism boc_peptide Boc-NH-Peptide-Resin deprotected_peptide H₃N⁺-Peptide-Resin (TFA Salt) boc_peptide->deprotected_peptide Acidolysis isobutylene Isobutylene boc_peptide->isobutylene releases co2 CO₂ boc_peptide->co2 releases tfa + TFA

Caption: Mechanism of Boc group removal by Trifluoroacetic Acid (TFA).

References

Application Notes and Protocols: Alternative Mild Acid Conditions for Boc Group Removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in synthetic organic chemistry, particularly for the protection of amines in peptide synthesis, medicinal chemistry, and complex molecule synthesis.[1][2] Its widespread use is attributed to its stability under a variety of reaction conditions and its susceptibility to cleavage under acidic conditions.[3][4] However, the standard use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for Boc deprotection can be incompatible with sensitive functional groups present in complex molecules.[5][6] This necessitates the use of milder acidic conditions that can selectively remove the Boc group while preserving the integrity of the overall molecular structure.[7][8]

This document provides a detailed overview of alternative mild acid conditions for the removal of the Boc protecting group, complete with quantitative data, detailed experimental protocols, and visual guides to aid in method selection and execution.

Mechanism of Acid-Catalyzed Boc Deprotection

The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism. The process begins with the protonation of the carbonyl oxygen of the carbamate.[2][9] This initial step weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[9] The carbamic acid is inherently unstable and rapidly decomposes to release the free amine and carbon dioxide.[9][10] The liberated amine is then typically protonated by the acid in the reaction medium, forming an amine salt.[9] A potential side reaction involves the alkylation of nucleophilic residues by the tert-butyl cation, which can be mitigated by the use of scavenger reagents.[11][12]

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decomposition BocN R-NH-Boc Protonated_BocN R-NH-Boc(H+) BocN->Protonated_BocN H_plus H+ Protonated_BocN_2 R-NH-Boc(H+) Carbamic_Acid R-NH-COOH (Carbamic Acid) Carbamic_Acid_2 R-NH-COOH tBu_cation (CH3)3C+ (tert-butyl cation) Protonated_BocN_2->Carbamic_Acid Protonated_BocN_2->tBu_cation Free_Amine R-NH2 (Free Amine) CO2 CO2 Carbamic_Acid_2->Free_Amine Carbamic_Acid_2->CO2

Figure 1: Mechanism of acid-catalyzed Boc deprotection.

Quantitative Data Summary

The selection of a suitable mild acid condition depends on the substrate's sensitivity and the presence of other acid-labile functional groups. The following table summarizes various mild acidic reagents for Boc deprotection with their typical reaction conditions.

ReagentConcentration/EquivalentsSolventTypical TimeTemperatureYield (%)Reference(s)
Formic AcidNeat or in DCMDichloromethane (DCM)1 - 16 hoursRoom TemperatureVaries[11]
p-Toluenesulfonic Acid (pTSA)Catalytic to stoichiometricDCM or Acetonitrile10 min - 2 hoursRoom TemperatureVaries[11]
Aqueous Phosphoric Acid85 wt%Tetrahydrofuran (THF)4 - 8 hoursRoom Temperature92 - 98%[7][8]
Oxalyl Chloride/Methanol3 equivalentsMethanol1 - 4 hoursRoom Temperature>70% (up to 90%)[5][13][14]
Iron(III) Chloride (FeCl₃)CatalyticDichloromethane (DCM)Not SpecifiedRoom TemperatureHigh[5]
Zinc Bromide (ZnBr₂)StoichiometricDichloromethane (DCM)VariesVariesVaries[10][15]
Montmorillonite K10 ClayCatalytic1,2-DichloroethaneVariesVariesVaries[10][16]

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a general workflow for Boc deprotection under mild acidic conditions.

Experimental_Workflow Start Start: Boc-Protected Substrate Dissolve Dissolve substrate in appropriate solvent Start->Dissolve Add_Reagent Add mild acidic reagent Dissolve->Add_Reagent Stir Stir at specified temperature Add_Reagent->Stir Monitor Monitor reaction by TLC or LC-MS Stir->Monitor Workup Aqueous work-up and extraction Monitor->Workup Reaction complete Purify Purification (e.g., chromatography) Workup->Purify End End: Deprotected Amine Purify->End

Figure 2: General experimental workflow for Boc deprotection.

Protocol 1: Boc Deprotection using Formic Acid [11]

This protocol describes a straightforward method for Boc removal using formic acid, which is particularly useful for substrates sensitive to stronger acids.

  • Materials:

    • Boc-protected compound

    • Formic acid (reagent grade)

    • Dichloromethane (DCM, optional)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Dissolve the Boc-protected substrate in neat formic acid or a solution of formic acid in DCM in a round-bottom flask.

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 1 to 16 hours.

    • Upon completion, remove the formic acid and any solvent under reduced pressure.

    • For a complete work-up, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.

Protocol 2: Boc Deprotection using Aqueous Phosphoric Acid [7][8]

Aqueous phosphoric acid offers an environmentally benign and highly selective method for the deprotection of tert-butyl carbamates, esters, and ethers.

  • Materials:

    • Boc-protected compound

    • Aqueous phosphoric acid (85 wt%)

    • Tetrahydrofuran (THF)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Dissolve the Boc-protected substrate in THF in a round-bottom flask.

    • Add aqueous phosphoric acid (85 wt%) to the solution.

    • Stir the reaction mixture at room temperature for 4 to 8 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, perform a standard aqueous work-up by adding a base (e.g., saturated sodium bicarbonate) to neutralize the phosphoric acid.

    • Extract the product with a suitable organic solvent.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Protocol 3: Boc Deprotection using Oxalyl Chloride in Methanol [5][6][13][14][17]

This mild method is effective for a diverse range of substrates, including those with acid-labile groups, and proceeds at room temperature.[13][14][17]

  • Materials:

    • Boc-protected compound

    • Oxalyl chloride

    • Methanol (anhydrous)

    • Dry round-bottom flask

    • Magnetic stirrer

    • Syringe or micropipette

  • Procedure:

    • In a dry round-bottom flask equipped with a stir bar, dissolve the Boc-protected starting material (e.g., 50 mg) in methanol (3 mL).

    • Stir the solution at room temperature for 5 minutes.

    • Carefully add oxalyl chloride (3 equivalents) to the solution via a syringe or micropipette. An immediate temperature increase and sputtering may be observed.

    • Allow the reaction mixture to stir at room temperature for 1 to 4 hours, monitoring the progress by TLC.

    • Upon completion, the reaction mixture can be concentrated under reduced pressure.

    • Perform an aqueous work-up by adding a saturated solution of sodium bicarbonate to neutralize the acid, followed by extraction with an organic solvent.

    • Dry the organic layer, filter, and concentrate to yield the deprotected amine.

Selecting the Appropriate Mild Acid Condition

The choice of deprotection method is critical and depends on the specific substrate and the presence of other potentially labile functional groups. The following decision tree can guide the selection process.

Decision_Tree Start Substrate with Boc group Acid_Sensitive Is the substrate highly acid-sensitive? Start->Acid_Sensitive Other_Protecting_Groups Are other acid-labile protecting groups present? Acid_Sensitive->Other_Protecting_Groups No Oxalyl_Chloride Consider Oxalyl Chloride/Methanol Acid_Sensitive->Oxalyl_Chloride Yes Green_Method Is a 'green' or environmentally benign method preferred? Other_Protecting_Groups->Green_Method No Phosphoric_Acid Consider Aqueous Phosphoric Acid Other_Protecting_Groups->Phosphoric_Acid Yes Green_Method->Phosphoric_Acid Yes pTSA Consider p-Toluenesulfonic Acid Green_Method->pTSA No Formic_Acid Consider Formic Acid

Figure 3: Decision tree for selecting a mild Boc deprotection method.

Conclusion

The availability of various mild acidic conditions for Boc group removal provides synthetic chemists with a versatile toolkit to deprotect amines in the presence of sensitive functional groups. The methods outlined in this document, including the use of formic acid, aqueous phosphoric acid, and oxalyl chloride in methanol, offer effective alternatives to traditional strong acid protocols. By carefully considering the substrate's properties and referring to the provided data and protocols, researchers can select the optimal conditions to achieve efficient and selective Boc deprotection in their synthetic endeavors.

References

Application Notes and Protocols for Boc-L-homophenylalanine Incorporation using HATU and HBTU

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) for the incorporation of the sterically hindered amino acid, Boc-L-homophenylalanine, in solid-phase peptide synthesis (SPPS). This document outlines the mechanisms of action, provides a comparative analysis, and offers detailed experimental protocols to ensure successful and efficient peptide synthesis.

Introduction to Coupling Reagents in Peptide Synthesis

The formation of a peptide bond is a condensation reaction that requires the activation of a carboxylic acid group to facilitate nucleophilic attack by an amino group.[1] In SPPS, coupling reagents are essential for driving this reaction to completion, ensuring high yields and purity of the final peptide.[1] The choice of coupling reagent is especially critical when incorporating sterically hindered amino acids, such as this compound, where bulky side chains can impede the reaction.[2][3]

HATU and HBTU are highly efficient aminium/uronium salt-based coupling reagents widely used in modern peptide synthesis.[4] They offer rapid reaction times and a high degree of activation, making them suitable for challenging couplings.[5]

Reagent Profiles

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

HATU has emerged as a superior coupling reagent, particularly for difficult sequences and sterically hindered amino acids.[4][6] Its efficacy stems from the 7-azabenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position of the triazole ring acts as an electron-withdrawing group, which makes the resulting OAt-active ester intermediate significantly more reactive and susceptible to nucleophilic attack by the amine.[4] This enhanced reactivity leads to faster and more complete coupling reactions, with a reduced risk of racemization.[4][5][7]

Advantages of HATU:

  • High Reactivity: Forms a highly reactive OAt-ester, leading to faster and more efficient coupling, especially for hindered residues.[4][5]

  • Reduced Racemization: The HOAt leaving group is highly effective at suppressing epimerization.[6][7]

  • Superior Performance for Difficult Sequences: Often the reagent of choice for complex peptides, N-methylated amino acids, and sterically challenging couplings.[1][4]

Potential Side Reactions:

  • Guanidinylation: If used in excess, HATU can react with the free N-terminal amine of the peptide chain, forming a guanidinium cap that terminates elongation.[5][6][7]

  • Reaction with Nucleophilic Side Chains: Can potentially react with side chains of residues like Tyrosine, Lysine, and Cysteine.[6][7]

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

HBTU is a widely used and cost-effective coupling reagent.[8] It activates the carboxylic acid by forming an O-(Benzotriazol-1-yl) (OBt) active ester. While the OBt-ester is less reactive than the OAt-ester formed by HATU, HBTU provides excellent performance for most standard peptide couplings.[4] It is known for its high reactivity, good solubility in common SPPS solvents, and rapid coupling times.

Advantages of HBTU:

  • High Efficiency: A reliable and effective reagent for a wide range of peptide synthesis applications.[8][9]

  • Cost-Effective: Generally more economical than HATU, making it suitable for large-scale synthesis.[8]

  • Good Solubility: Readily dissolves in common solvents like DMF.[10][8]

Potential Side Reactions:

  • Guanidinylation: Similar to HATU, excess HBTU can cause guanidinylation of the N-terminal amine, blocking the peptide chain.[5][8][11]

  • Slower Reaction Times: Compared to HATU, it may require longer reaction times for sterically hindered amino acids.[4]

Data Presentation: Comparative Analysis of HATU and HBTU

FeatureHATUHBTU
Reagent Type Aminium/Uronium SaltAminium/Uronium Salt
Activating Moiety 1-Hydroxy-7-azabenzotriazole (HOAt)[4]1-Hydroxybenzotriazole (HOBt)[4]
Relative Reactivity Very High[4][5]High[8]
Racemization Suppression Excellent[5]Good (can be improved with HOBt addition)[5]
Typical Coupling Time 30 minutes - 2 hours[2][12]10 - 60 minutes for standard couplings[13]
Key Advantage Superior efficiency for difficult/hindered couplings[4]Cost-effective and reliable for routine synthesis[10][8]
Potential Side Reactions N-terminal guanidinylation[5][7]N-terminal guanidinylation[8][11]

Mandatory Visualizations

General Workflow for Boc-SPPS Resin Start: Amino Acid-Resin Deprotection 1. Boc Deprotection (TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization 2. Neutralization (DIEA in DCM/DMF) Wash1->Neutralization Wash2 Wash (DCM/DMF) Neutralization->Wash2 Coupling 3. Coupling (this compound + HATU/HBTU + DIEA) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Cycle Repeat Cycle for Next Amino Acid Wash3->Cycle Cycle->Deprotection Cleavage Final Cleavage (e.g., HF) Cycle->Cleavage

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Activation of this compound cluster_0 Activation Pathway cluster_1 HATU Pathway cluster_2 HBTU Pathway BocAA This compound-COOH Carboxylic Acid Carboxylate This compound-COO⁻ Carboxylate Anion BocAA->Carboxylate + Base Base DIEA HATU HATU Carboxylate->HATU Reacts with HBTU HBTU Carboxylate->HBTU Reacts with OAt_Ester This compound-OAt Highly Reactive OAt-Ester PeptideBond {Boc-hPhe-CO-NH-Peptide-Resin | Peptide Bond Formed} OAt_Ester->PeptideBond + Amine OBt_Ester This compound-OBt Reactive OBt-Ester OBt_Ester->PeptideBond + Amine Amine H₂N-Peptide-Resin N-terminal Amine Amine->PeptideBond

Caption: Simplified activation and coupling mechanism using aminium salts.

Experimental Protocols

Note: These are general protocols and may require optimization based on the specific peptide sequence and resin. Equivalents are calculated relative to the substitution level of the resin.

Protocol 1: Coupling of this compound using HATU

Materials and Reagents:

  • Resin-bound peptide with a deprotected N-terminal amine

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • SPPS reaction vessel

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DCM for 20-30 minutes, followed by DMF for another 20-30 minutes.

    • If the N-terminus is Boc-protected, perform deprotection using 50% Trifluoroacetic Acid (TFA) in DCM (1 x 2 min, 1 x 20 min).[13]

    • Wash the resin thoroughly with DCM (3x), Isopropanol (3x), and finally DMF (3x).

    • Neutralize the resin with 10% DIEA in DMF (2 x 5 min) to free the N-terminal amine. Wash again with DMF (3x).

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in a minimal amount of DMF.[2]

    • Add DIEA (6 eq.) to the activation mixture and vortex briefly.[2] Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the swollen and neutralized peptide-resin.[2]

    • Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the time may be extended.

  • Monitoring and Washing:

    • Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow/no color change) indicates a complete reaction.

    • If the test is positive, the coupling step can be repeated ("double coupling").

    • Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to prepare for the next cycle.

Protocol 2: Coupling of this compound using HBTU

Materials and Reagents:

  • Resin-bound peptide with a deprotected N-terminal amine

  • This compound

  • HBTU

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • SPPS reaction vessel

Procedure:

  • Resin Preparation:

    • Follow the same swelling, deprotection, and neutralization steps as described in Protocol 1.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (2 eq.) in DMF.[13]

    • Add a 1.0 M solution of HBTU (2 eq.) and DIEA (4 eq.).[13]

    • Allow the mixture to pre-activate for 1-5 minutes before adding it to the resin.

    • Agitate the mixture at room temperature. Reaction times can range from 15 minutes to over an hour.[5][13]

  • Monitoring and Washing:

    • Monitor the reaction using the ninhydrin test.

    • If the coupling is sluggish, consider extending the reaction time or performing a second coupling.

    • Upon completion, drain the solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

Application Notes and Troubleshooting

  • Reagent Selection: For routine synthesis where cost is a factor, HBTU is a robust and reliable choice.[8] For peptides containing multiple hindered residues or known "difficult" sequences, HATU is strongly recommended to maximize yield and purity.[4][5]

  • Stoichiometry: It is crucial to use the coupling reagent in near equimolar amounts relative to the carboxylic acid. Using a large excess of either HATU or HBTU can lead to the irreversible capping of the N-terminus via guanidinylation.[5][7]

  • Base Equivalents: Typically, two equivalents of a tertiary base like DIEA are required for every equivalent of the aminium salt. One equivalent is for the neutralization of the hexafluorophosphate salt, and the other is to deprotonate the incoming amino acid's carboxylic acid.[14]

  • Troubleshooting Incomplete Coupling: If the ninhydrin test remains positive after the standard coupling time, a "double coupling" is recommended. This involves draining the reaction mixture, washing the resin with DMF, and repeating the coupling step with a fresh solution of activated amino acid. Increasing the reaction temperature can also improve efficiency for particularly stubborn couplings.

References

Application Notes and Protocols for the Incorporation of Boc-L-homophenylalanine into a Peptide Sequence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug discovery. It allows for the modulation of peptide conformation, stability, and biological activity. L-homophenylalanine (hPhe), an analogue of phenylalanine with an additional methylene group in its side chain, is of particular interest. Its incorporation can enhance proteolytic resistance and influence receptor binding affinity. This document provides a detailed guide to the incorporation of Boc-L-homophenylalanine into a peptide sequence using solid-phase peptide synthesis (SPPS).

This compound is a key building block in the synthesis of peptides with tailored properties. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group allows for a robust and well-established synthetic strategy. This application note will cover the essential protocols, from resin preparation to final peptide cleavage and characterization, and provide quantitative data to guide researchers in achieving high-yield and high-purity synthesis of homophenylalanine-containing peptides.

Materials and Reagents

Reagent/MaterialGradeRecommended Supplier
This compound≥98% PurityChem-Impex, Sigma-Aldrich
Merrifield Resin (1% DVB, 100-200 mesh)0.8-1.2 mmol/gVarious
Dichloromethane (DCM)Anhydrous, ACS GradeVarious
N,N-Dimethylformamide (DMF)Anhydrous, Peptide Synthesis GradeVarious
Trifluoroacetic Acid (TFA)Reagent GradeVarious
Diisopropylethylamine (DIPEA)Peptide Synthesis GradeVarious
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)≥99% PurityVarious
HOBt (Hydroxybenzotriazole)≥99% PurityVarious
Diethyl etherAnhydrous, ACS GradeVarious
Acetonitrile (ACN)HPLC GradeVarious
WaterHPLC GradeVarious
Scavengers (e.g., anisole, thioanisole, ethanedithiol)Reagent GradeVarious

Experimental Protocols

The following protocols outline the step-by-step procedure for incorporating this compound into a peptide sequence using manual Boc-SPPS. The synthesis is performed on a 0.1 mmol scale.

Resin Preparation and Swelling
  • Place 125 mg of Merrifield resin (0.8 mmol/g) in a fritted syringe reaction vessel.

  • Add 5 mL of DCM to the resin and allow it to swell for 30 minutes with occasional agitation.

  • Drain the DCM and wash the resin with DCM (3 x 5 mL) and then with DMF (3 x 5 mL).

Attachment of the First Amino Acid (C-terminal)

This protocol describes the attachment of the first Boc-protected amino acid to the Merrifield resin via the cesium salt method.

  • Dissolve the first Boc-protected amino acid (0.4 mmol, 4 eq) in 5 mL of DMF.

  • Add 0.4 mmol (4 eq) of cesium carbonate (Cs₂CO₃) and stir the solution at room temperature for 1 hour.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting Boc-amino acid cesium salt in 5 mL of DMF.

  • Add the solution to the swollen resin and heat the reaction mixture at 50°C for 12-24 hours.

  • Wash the resin with DMF (3 x 5 mL), a 1:1 mixture of DMF/water (3 x 5 mL), DMF (3 x 5 mL), and finally with DCM (3 x 5 mL).

  • Dry the resin under vacuum.

Peptide Chain Elongation Cycle

The following steps are repeated for each amino acid in the peptide sequence, including the incorporation of this compound.

  • Wash the resin-bound peptide with DCM (3 x 5 mL).

  • Add 5 mL of a 50% TFA solution in DCM to the resin.

  • Agitate the mixture for 2 minutes and drain the solution.

  • Add another 5 mL of 50% TFA in DCM and agitate for 30 minutes.[1]

  • Drain the solution and wash the resin with DCM (3 x 5 mL), isopropanol (2 x 5 mL), and finally with DCM (3 x 5 mL).

  • Add 5 mL of a 10% DIPEA solution in DCM to the resin.

  • Agitate for 2 minutes and drain.

  • Repeat the neutralization step once more.

  • Wash the resin with DCM (3 x 5 mL).

This protocol utilizes HBTU/HOBt as the coupling reagents.

  • In a separate vial, dissolve this compound (0.3 mmol, 3 eq), HBTU (0.3 mmol, 3 eq), and HOBt (0.3 mmol, 3 eq) in 3 mL of DMF.

  • Add DIPEA (0.6 mmol, 6 eq) to the solution to activate the amino acid.

  • Immediately add the activated amino acid solution to the deprotected and neutralized peptide-resin.

  • Agitate the reaction vessel for 1-4 hours at room temperature.

  • Monitor the coupling reaction completion using the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.

  • Once the coupling is complete, drain the solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Final Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the removal of side-chain protecting groups using high-HF.

Caution: Hydrogen fluoride (HF) is an extremely corrosive and toxic substance. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.

  • Dry the peptide-resin thoroughly under high vacuum.

  • Place the dried resin in the reaction vessel of the HF apparatus.

  • Add appropriate scavengers (e.g., 1 mL of anisole per gram of resin) to the vessel.

  • Cool the reaction vessel to -5 to 0°C.

  • Carefully condense anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).

  • Stir the mixture at 0°C for 1-2 hours.

  • Remove the HF by evaporation under a stream of nitrogen.

  • Wash the residue with cold diethyl ether to precipitate the crude peptide.

  • Filter the peptide and wash it with cold diethyl ether.

  • Dry the crude peptide under vacuum.

Purification and Characterization

Purification by Reversed-Phase HPLC (RP-HPLC)

The crude peptide is purified by preparative RP-HPLC using a C18 column.

ParameterCondition
Column Preparative C18 (e.g., 10 µm, 250 x 21.2 mm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-65% B over 60 minutes
Flow Rate 15 mL/min
Detection UV at 220 nm and 280 nm

Fractions are collected and analyzed by analytical RP-HPLC and mass spectrometry. Pure fractions are pooled and lyophilized.

Characterization by Mass Spectrometry

The molecular weight of the purified peptide is confirmed by Electrospray Ionization Mass Spectrometry (ESI-MS).

ParameterCondition
Ionization Mode Positive
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or similar
Scan Range 100-2000 m/z

Quantitative Data Summary

The following table summarizes the expected yields and purity for the synthesis of a model pentapeptide containing one this compound residue. These values are representative and may vary depending on the specific peptide sequence and synthesis conditions.

StepParameterExpected Value
First Amino Acid Loading Resin Substitution0.5 - 0.7 mmol/g
Coupling Efficiency Per cycle (Kaiser test)>99%
Deprotection Efficiency Per cycle>99%
Overall Crude Peptide Yield Based on initial resin loading70 - 85%
Final Purity after HPLC Analytical RP-HPLC>98%

Visualizations

Experimental Workflow

SPPS_Workflow Resin_Prep Resin Preparation (Swelling) First_AA First Amino Acid Attachment Resin_Prep->First_AA Boc_Deprot Boc Deprotection (50% TFA/DCM) First_AA->Boc_Deprot Neutralization Neutralization (10% DIPEA/DCM) Boc_Deprot->Neutralization Coupling Amino Acid Coupling (Boc-L-hPhe + HBTU/HOBt) Neutralization->Coupling Wash Washing Steps Coupling->Wash Repeat for each amino acid Wash->Boc_Deprot Final_Cleavage Final Cleavage (HF + Scavengers) Wash->Final_Cleavage Purification Purification (RP-HPLC) Final_Cleavage->Purification Characterization Characterization (ESI-MS) Purification->Characterization

Caption: Workflow for Solid-Phase Peptide Synthesis of a Homophenylalanine-containing Peptide.

Logical Relationship of Boc-SPPS Cycle

Boc_SPPS_Cycle cluster_resin Solid Support (Resin) cluster_cycle Synthetic Cycle Resin Peptide-Resin Deprotection Boc Deprotection (TFA) Resin->Deprotection 1 Neutralization Neutralization (DIPEA) Deprotection->Neutralization 2 Coupling Coupling (Boc-AA-OH) Neutralization->Coupling 3 Coupling->Resin 4. Elongated Peptide

Caption: The iterative cycle of Boc Solid-Phase Peptide Synthesis.

Conclusion

The incorporation of this compound into peptide sequences using the described Boc-SPPS protocols is a reliable and efficient method for generating novel peptide analogues. While the general principles of SPPS apply, careful monitoring of the coupling steps is recommended to ensure high yields. The provided protocols for synthesis, purification, and characterization serve as a comprehensive guide for researchers. The ability to introduce homophenylalanine into peptides opens up new avenues for the development of therapeutics with enhanced stability and tailored biological activities.

References

Application Notes and Protocols: Synthesis of Peptides with C-Terminal Boc-L-homophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of peptides featuring a C-terminal Boc-L-homophenylalanine. The use of the tert-butyloxycarbonyl (Boc) protecting group for the α-amino group is a well-established and robust method for peptide synthesis.[1][2] These protocols will cover the attachment of this compound to a solid support, the iterative cycle of deprotection and coupling for peptide chain elongation, and the final cleavage and purification of the target peptide. The homophenylalanine residue, with its hydrophobic phenyl ring, can be a valuable component in designing peptides with specific biological activities and physicochemical properties, such as influencing solubility and membrane permeability.[3][4]

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient and controlled assembly of amino acids into a desired sequence on an insoluble resin support. The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a classical and robust method for SPPS.[1][5] In this strategy, the temporary Nα-Boc protecting group is removed by moderate acid treatment (e.g., trifluoroacetic acid - TFA), while the more acid-stable benzyl-based side-chain protecting groups and the peptide-resin linkage are cleaved at the end of the synthesis with a strong acid, such as anhydrous hydrogen fluoride (HF).[1][6]

This compound is a crucial building block for introducing a non-canonical amino acid that can impart unique structural and functional properties to a peptide. The Boc group effectively shields the α-amino group, preventing unwanted side reactions during the coupling steps, and is readily removable under mild acidic conditions to allow for controlled chain elongation.[3][4] This document outlines the key experimental procedures for the successful synthesis of peptides with a C-terminal this compound.

Data Presentation

While specific yields can vary depending on the peptide sequence and length, the following table summarizes typical quantitative data expected from a well-optimized Boc-SPPS of a model pentapeptide with C-terminal this compound.

ParameterTypical ValueMethod of Determination
Resin Loading 0.5 - 1.0 mmol/gPicric Acid Titration / Gravimetric Analysis
Coupling Efficiency >99% per stepKaiser Test (Ninhydrin Test)
Overall Crude Yield 70 - 85%Gravimetric analysis after cleavage
Purity of Crude Peptide 60 - 80%Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Purity after Purification >98%RP-HPLC
Final Purified Yield 15 - 30%Gravimetric analysis of lyophilized product
Identity Confirmation Correct molecular weightMass Spectrometry (e.g., ESI-MS, MALDI-TOF)

Experimental Protocols

Materials and Reagents
ReagentGradeRecommended Supplier
This compoundPeptide Synthesis GradeVarious
Merrifield Resin (1% DVB, 100-200 mesh)Peptide Synthesis GradeVarious
N,N-Dimethylformamide (DMF)Anhydrous, Peptide Synthesis GradeVarious
Dichloromethane (DCM)Anhydrous, Peptide Synthesis GradeVarious
Trifluoroacetic Acid (TFA)Reagent GradeVarious
Diisopropylethylamine (DIPEA)Reagent GradeVarious
Dicyclohexylcarbodiimide (DCC) or HBTU/HATUPeptide Synthesis GradeVarious
1-Hydroxybenzotriazole (HOBt)Peptide Synthesis GradeVarious
PiperidineReagent GradeVarious
Acetic AnhydrideReagent GradeVarious
Anhydrous Hydrogen Fluoride (HF)High PuritySpecialized Supplier
AnisoleReagent GradeVarious
Diethyl ether (cold)ACS GradeVarious
Acetonitrile (ACN)HPLC GradeVarious
WaterHPLC GradeVarious
Protocol 1: Attachment of this compound to Merrifield Resin (Cesium Salt Method)

This protocol describes the esterification of this compound to chloromethylated polystyrene resin (Merrifield resin).[7]

  • Preparation of the Cesium Salt:

    • Dissolve this compound (1.0 mmol) in methanol (5 mL).

    • Add water (0.5 mL) and titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate.

    • Evaporate the mixture to dryness under reduced pressure.

    • Co-evaporate twice with DMF (2.5 mL each) to ensure the salt is anhydrous.[3]

  • Resin Swelling:

    • Place Merrifield resin (1.0 g, substitution level e.g., 0.8 mmol/g) in a reaction vessel.

    • Add DMF (10-15 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.[1]

    • Drain the DMF.

  • Esterification:

    • Add the dried this compound cesium salt (1.0 equivalent based on resin substitution) to the swollen resin.

    • Add fresh DMF (10 mL).

    • Heat the reaction mixture to 50°C and shake for 24 hours.[1][3]

  • Washing and Capping:

    • Filter the resin and wash sequentially with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x).

    • To cap any unreacted chloromethyl sites, treat the resin with a solution of 10% acetic anhydride and 10% DIPEA in DCM for 30 minutes.

    • Wash the resin with DCM (3x), DMF (3x), and methanol (3x).

    • Dry the resin under vacuum to a constant weight.

  • Determination of Loading:

    • The substitution level of the resin can be determined by methods such as picric acid titration or by cleaving the this compound from a small, weighed amount of resin and quantifying it by UV spectroscopy.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cycle

The following steps are repeated for each subsequent amino acid to be added to the peptide chain.[5]

  • Resin Swelling: Swell the this compound-loaded resin in DCM (10-15 mL/g) for 30 minutes.

  • Nα-Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM (10 mL/g of resin).

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-25 minutes.[6][7]

    • Filter and wash the resin with DCM (3x) and isopropanol (2x) to remove residual TFA.[7]

  • Neutralization:

    • Wash the resin with DCM (3x).

    • Add a solution of 5-10% DIPEA in DCM and agitate for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DCM (3x) to remove excess base.

  • Amino Acid Coupling:

    • Activation: In a separate vial, dissolve the next Boc-protected amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF. Add DCC (3 equivalents) or HBTU (2.9 equivalents) and DIPEA (6 equivalents). Allow the activation to proceed for 2-5 minutes.[1]

    • Coupling: Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing: After a complete coupling, wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

Protocol 3: Final Cleavage and Deprotection

Safety Precaution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized HF cleavage apparatus within a well-ventilated fume hood.

  • Preparation:

    • After the final coupling and deprotection cycle, wash the peptide-resin with DCM (3x) and methanol (3x), and dry it thoroughly under high vacuum.

  • HF Cleavage:

    • Place the dried peptide-resin in the HF reaction vessel.

    • Add a scavenger, such as anisole (typically 1 mL per gram of resin), to protect sensitive amino acid side chains from reactive cations generated during cleavage.

    • Cool the reaction vessel to 0°C in an ice-salt bath.

    • Carefully condense anhydrous HF (approximately 10 mL per gram of resin) into the vessel.

    • Stir the mixture at 0°C for 1-2 hours.[1]

  • Work-up:

    • Remove the HF by evaporation under a stream of nitrogen.

    • Wash the residue with cold diethyl ether to precipitate the crude peptide.

    • Filter the precipitate and wash it several times with cold diethyl ether to remove scavengers and other organic-soluble impurities.

    • Dry the crude peptide under vacuum.

Protocol 4: Purification and Characterization
  • Purification by RP-HPLC:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetic acid or a mixture of water and acetonitrile).

    • Purify the peptide using a preparative reversed-phase HPLC system with a C18 column.

    • A typical mobile phase system consists of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).

    • Elute the peptide using a linear gradient of Solvent B. The exact gradient will depend on the hydrophobicity of the peptide.

    • Collect fractions and analyze them by analytical RP-HPLC to identify those containing the pure peptide.

    • Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.

  • Characterization:

    • Purity Analysis: Determine the final purity of the peptide by analytical RP-HPLC.[8]

    • Identity Confirmation: Confirm the molecular weight of the purified peptide using mass spectrometry, such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.[8]

    • Amino Acid Analysis (Optional): For further characterization, perform amino acid analysis to confirm the amino acid composition of the synthesized peptide.

Visualizations

Experimental_Workflow start Start resin_prep Resin Preparation (Merrifield Resin Swelling) start->resin_prep end_node End attachment Attachment of This compound (Cesium Salt Method) resin_prep->attachment capping Capping of Unreacted Sites attachment->capping deprotection Nα-Boc Deprotection (50% TFA in DCM) capping->deprotection neutralization Neutralization (DIPEA in DCM) deprotection->neutralization coupling Amino Acid Coupling (DCC/HOBt or HBTU) neutralization->coupling kaiser_test Kaiser Test coupling->kaiser_test cleavage Final Cleavage (Anhydrous HF) purification Purification (RP-HPLC) cleavage->purification characterization Characterization (HPLC, MS) purification->characterization characterization->end_node kaiser_test->deprotection Incomplete kaiser_test->cleavage Complete

Caption: Experimental workflow for the synthesis of peptides with C-terminal this compound.

SPPS_Cycle deprotection 1. Nα-Boc Deprotection (TFA/DCM) wash1 Wash (DCM, IPA) deprotection->wash1 neutralization 2. Neutralization (DIPEA/DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling 3. Amino Acid Coupling (Activated Boc-AA) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 wash3->deprotection Next Cycle

Caption: The iterative cycle of solid-phase peptide synthesis (SPPS) using Boc chemistry.

References

Application Notes and Protocols: Leveraging Boc-L-homophenylalanine for Advanced Protein Engineering and Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise engineering of proteins through the incorporation of non-canonical amino acids (ncAAs) offers a powerful toolkit for elucidating biological processes and developing novel therapeutics. Boc-L-homophenylalanine, a derivative of the natural amino acid phenylalanine, is a valuable building block in this field. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group and an extended side chain, provides enhanced stability and novel functionalities when incorporated into peptides and proteins.[1][2] These properties make it an ideal candidate for a range of applications, from designing more robust peptide-based drugs to creating sophisticated probes for studying protein interactions and cellular signaling.

These application notes provide detailed protocols and conceptual frameworks for the utilization of this compound in protein engineering and modification. The following sections will cover its incorporation into proteins via both solid-phase peptide synthesis and in vivo expression systems, methods for quantitative analysis, and potential applications in studying cellular signaling and protein-protein interactions.

Data Presentation

Table 1: Enzymatic Synthesis of L-Homophenylalanine
Enzyme SystemSubstratesProductConversion Rate (%)Enantiomeric Excess (%)Reference
Engineered Phenylalanine Dehydrogenase (TipheDH)Benzaldehyde, PyruvateL-Homophenylalanine94>99[3]
Tyrosine Aminotransferase2-oxo-4-phenylbutyric acid, L-GlutamateL-Homophenylalanine~95Not ReportedA process for producing L-homophenylalanine comprises the step of reacting 2-oxo-4-phenylbutyric acid with a L-amino acid in the presence of tyrosine aminotransferase in a reaction solution to produce L-homophenylalanine.
Table 2: Illustrative Yields for Peptide Synthesis and In Vivo Incorporation
MethodTargetMoiety IncorporatedTypical YieldKey ParametersReference (Adapted from)
Solid-Phase Peptide Synthesis (SPPS)10-residue peptideThis compound60-80% (overall)Coupling efficiency, deprotection efficiencyGeneral SPPS Protocols
In Vivo Amber Codon Suppression (E. coli)Recombinant Protein (e.g., GFP)L-homophenylalanine0.1 - 1.0 mg/L of cultureOrthogonal synthetase/tRNA pair efficiency, ncAA concentration[4]
In Vivo Amber Codon Suppression (Mammalian Cells)Recombinant Protein (e.g., GPCR)L-homophenylalanineLower than E. coli; highly variableTransfection efficiency, synthetase/tRNA expression[4]

Experimental Protocols

Protocol 1: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of this compound into a peptide sequence using a standard Boc-SPPS workflow.

Materials:

  • This compound

  • Boc-protected canonical amino acids

  • Merrifield resin (or other suitable solid support)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Piperidine (for Fmoc chemistry comparison, if needed)

  • Cleavage cocktail (e.g., TFA/thioanisole/water/ethanedithiol)

  • Cold diethyl ether

  • HPLC system for purification

  • Mass spectrometer for analysis

Procedure:

  • Resin Swelling and Preparation:

    • Swell the resin in DCM for 30 minutes in a reaction vessel.

    • Wash the resin with DMF (3x).

  • First Amino Acid Coupling (if starting a new synthesis):

    • Couple the first Boc-protected amino acid to the resin using standard coupling procedures (e.g., DIC/HOBt or generating the cesium salt).

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.

    • Wash the resin with DCM (3x) and then with DMF (3x).

    • Neutralize the resin with a 10% solution of DIEA in DMF (2x for 2 minutes each).

    • Wash the resin with DMF (3x).

  • This compound Coupling:

    • In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the amino acid solution to activate it.

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation:

    • Repeat steps 3 and 4 for each subsequent amino acid to be added to the peptide sequence.

  • Final Cleavage and Deprotection:

    • Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.

    • Treat the dried resin with the cleavage cocktail for 2-4 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide.

  • Purification and Analysis:

    • Purify the peptide using reverse-phase HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 2: Site-Specific Incorporation of L-homophenylalanine In Vivo via Amber Codon Suppression

This protocol is adapted from established methods for incorporating other non-canonical amino acids and outlines the general workflow for expressing a protein containing L-homophenylalanine at a specific site in E. coli.[4]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the protein of interest, with a TAG amber stop codon engineered at the desired incorporation site.

  • pEVOL plasmid encoding an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair specific for L-homophenylalanine. (Note: A specific synthetase may need to be evolved for efficient incorporation).

  • L-homophenylalanine

  • LB medium and M9 minimal medium

  • Antibiotics (corresponding to plasmid resistance)

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • L-arabinose

  • Ni-NTA resin (for His-tagged protein purification)

  • SDS-PAGE materials

  • Mass spectrometer for protein analysis

Procedure:

  • Plasmid Preparation and Transformation:

    • Using site-directed mutagenesis, introduce a TAG amber stop codon at the desired position in the gene of your protein of interest.

    • Co-transform the expression plasmid and the pEVOL-L-homophenylalanine plasmid into the E. coli expression strain.

    • Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

  • Protein Expression:

    • Inoculate a starter culture in LB medium with antibiotics and grow overnight.

    • Inoculate a larger volume of M9 minimal medium with the starter culture.

    • Grow the culture at 37°C to an OD600 of 0.6-0.8.

    • Add L-homophenylalanine to a final concentration of 1 mM.

    • Induce the expression of the orthogonal aaRS/tRNA pair by adding L-arabinose to a final concentration of 0.02% (w/v).

    • Induce the expression of the target protein by adding IPTG to a final concentration of 0.5 mM.

    • Incubate the culture at a lower temperature (e.g., 18-25°C) overnight to enhance protein folding and incorporation efficiency.

  • Protein Purification:

    • Harvest the cells by centrifugation.

    • Lyse the cells (e.g., by sonication) in a suitable lysis buffer.

    • Clarify the lysate by centrifugation.

    • Purify the His-tagged protein from the supernatant using Ni-NTA affinity chromatography according to the manufacturer's protocol.

  • Analysis of Incorporation:

    • Analyze the purified protein by SDS-PAGE. The presence of a full-length protein band indicates successful suppression of the amber codon. A truncated product may be visible if suppression is inefficient.

    • Confirm the precise mass of the incorporated L-homophenylalanine by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The expected mass increase compared to the wild-type protein will confirm successful incorporation.

Mandatory Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_invivo In Vivo Incorporation Resin Resin Preparation Deprotection Boc Deprotection Resin->Deprotection Coupling Boc-L-hPhe Coupling Deprotection->Coupling Elongation Chain Elongation Coupling->Elongation Cleavage Cleavage & Purification Elongation->Cleavage Transformation Co-transformation of Plasmids Expression Protein Expression with L-hPhe Transformation->Expression Purification Protein Purification Expression->Purification Analysis Mass Spec Analysis Purification->Analysis

Caption: General experimental workflows for incorporating this compound.

signaling_pathway GPCR GPCR with L-hPhe G_Protein G-Protein GPCR->G_Protein Activation Ligand Ligand Ligand->GPCR Binding Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Hypothetical GPCR signaling pathway probed with L-homophenylalanine.

ppi_workflow Start Incorporate L-hPhe with photo-crosslinker analog Express Express bait protein in cells Start->Express UV UV Crosslinking Express->UV Lyse Cell Lysis & Pulldown of Bait UV->Lyse Analyze MS Analysis of crosslinked partners Lyse->Analyze

Caption: Workflow for identifying protein-protein interactions using a photo-crosslinkable L-homophenylalanine analog.

Applications in Protein Engineering and Drug Development

The incorporation of this compound into proteins opens up numerous avenues for research and development:

  • Enhanced Therapeutic Peptides: The extended, hydrophobic side chain of homophenylalanine can increase the proteolytic stability of peptide drugs, prolonging their half-life in vivo.[1] It can also be used to fine-tune the binding affinity and selectivity of a peptide for its target receptor.[2]

  • Probing Protein Structure and Function: By replacing a natural phenylalanine with homophenylalanine, researchers can investigate the role of side-chain length and flexibility in protein folding, stability, and enzymatic activity.

  • Studying Protein-Protein Interactions: this compound can be chemically modified to include photo-crosslinking groups. When incorporated into a "bait" protein, this allows for the covalent capture of interacting "prey" proteins upon UV irradiation, enabling the identification of transient or weak binding partners.

  • Investigating Cellular Signaling Pathways: Site-specific incorporation of L-homophenylalanine into receptors, such as G-protein coupled receptors (GPCRs), can be used to probe ligand binding pockets and the conformational changes associated with receptor activation.[4] By modifying key residues involved in ligand recognition or G-protein coupling, the specific contributions of these interactions to the signaling cascade can be dissected.

Conclusion

This compound is a versatile tool for the advanced engineering and modification of proteins. Its successful incorporation, either through chemical synthesis or in vivo expression systems, allows for the creation of proteins with enhanced properties and novel functionalities. The protocols and applications outlined here provide a foundation for researchers to explore the potential of this non-canonical amino acid in their own work, from fundamental studies of protein biology to the development of next-generation protein-based therapeutics.

References

Application Notes and Protocols for Boc-L-homophenylalanine in Peptide-Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptides is a powerful strategy in medicinal chemistry to enhance the therapeutic properties of these biomolecules. Boc-L-homophenylalanine, a derivative of the natural amino acid phenylalanine with an additional methylene group in its side chain, offers unique structural and conformational properties.[1][2] This modification can lead to peptides with increased proteolytic stability, improved receptor binding affinity, and altered biological activity, making it a valuable building block in the development of novel peptide-based therapeutics.[3] These application notes provide a comprehensive overview of the use of this compound in solid-phase peptide synthesis (SPPS), summarize key quantitative data from relevant studies, and offer detailed experimental protocols for its incorporation and the subsequent evaluation of the resulting peptides.

Key Applications of L-homophenylalanine in Peptide Therapeutics

The introduction of L-homophenylalanine into peptide sequences has been explored for several therapeutic applications, primarily due to the unique conformational constraints and hydrophobicity it imparts.[2]

  • Enzyme Inhibitors: Peptides and peptidomimetics containing homophenylalanine have shown significant potential as enzyme inhibitors. A notable example is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[4][5] The homophenylalanine moiety can effectively interact with the enzyme's active site, leading to potent and selective inhibition.

  • Enhanced Proteolytic Stability: A major challenge in the development of peptide therapeutics is their rapid degradation by proteases in the body. The incorporation of non-natural amino acids like homophenylalanine can sterically hinder protease recognition and cleavage, thereby increasing the peptide's half-life and bioavailability.[6][7]

  • Modulation of Receptor Binding: The extended side chain of homophenylalanine can alter the three-dimensional structure of a peptide, potentially leading to enhanced binding affinity and selectivity for its target receptor. This is a critical aspect in designing potent and specific peptide drugs.[1]

  • Antimicrobial Peptides: The self-assembly properties of peptides containing hydrophobic residues like phenylalanine and its derivatives are being investigated for their antimicrobial activities. Boc-protected dipeptides have shown the ability to disrupt bacterial membranes.[3]

Data Presentation

The following tables summarize quantitative data from studies on peptide-based therapeutics incorporating homophenylalanine derivatives.

Compound/PeptideTargetIC50 (nM)Notes
DPP-4 Inhibitors
Fused β-homophenylalanine derivative 9aa DPP-4PotentShowed excellent DPP-4 inhibitory activities and good efficacy in an oral glucose tolerance test (OGTT).[4]
Fused β-homophenylalanine derivative 18a DPP-4PotentExhibited excellent DPP-4 inhibitory activities and good in vivo efficacy in an OGTT.[8]
Fused β-homophenylalanine derivative 18m DPP-4PotentShowed significantly greater potency than sitagliptin when dosed 8 hours prior to a glucose challenge.[8]
β-homophenylalanine derivative 22q (2,5-difluoro)DP-IV270Demonstrated potent inhibition of DP-IV.[9]
β-homophenylalanine derivative 22t (2,4,5-trifluoro)DP-IV119Showed a dramatic 25-fold increase in potency compared to the unsubstituted analogue.[9]
β-homophenylalanine derivative with pyrrolidin-2-ylmethyl amide 14k DPP-40.87The introduction of a sulfamine in the meta position of the phenyl ring improved potency.[10]

Table 1: Inhibitory activity of homophenylalanine-containing peptides against Dipeptidyl Peptidase-4 (DPP-4) and Dipeptidyl Peptidase-IV (DP-IV).

Peptide ModificationAssay ConditionHalf-life / % RemainingNotes
Illustrative Proteolytic Stability
Hypothetical L-amino acid containing peptidePlasma Stability Assay-Peptides with N-terminal amines are often rapidly degraded.[11]
Hypothetical D-amino acid containing peptide (e.g., D-pAF)Plasma Stability AssayIncreasedThe incorporation of a D-amino acid introduces a stereochemically "unnatural" element, conferring resistance to enzymatic degradation by proteases.[12]

Table 2: Illustrative comparison of the expected metabolic stability of peptides with natural (L) versus non-natural (D) amino acids.

Experimental Protocols

Protocol 1: this compound Incorporation via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Boc-SPPS procedure for incorporating this compound into a peptide sequence on a Merrifield resin.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • This compound

  • Other required Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt

  • Methanol

  • Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) (for final cleavage)

  • Scavengers (e.g., anisole, p-cresol)

  • Diethyl ether

Procedure:

  • Resin Swelling and First Amino Acid Coupling:

    • Swell the Merrifield resin in DCM in a reaction vessel for 30 minutes.

    • Wash the resin with DMF (3x).

    • In a separate vessel, dissolve this compound (or the C-terminal amino acid) in DMF.

    • Activate the carboxylic acid group by adding DCC (1 equivalent) or a mixture of HBTU/HOBt (2-3 equivalents) and DIEA (2-3 equivalents).

    • Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.

    • Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

  • Boc-Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.

    • Wash the resin with DCM (3x).

  • Neutralization:

    • Neutralize the resulting TFA salt by treating the resin with a solution of 10% DIEA in DCM for 10 minutes.

    • Wash the resin with DCM (3x).

  • Coupling of the Next Amino Acid:

    • Repeat step 1c-1e for the next Boc-protected amino acid in the sequence.

  • Peptide Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid until the desired peptide sequence is assembled.

  • Final Cleavage and Deprotection:

    • After the final amino acid coupling and Boc deprotection, thoroughly dry the peptide-resin under vacuum.

    • Carefully perform the cleavage of the peptide from the resin and removal of side-chain protecting groups using HF or TFMSA with appropriate scavengers. (Caution: HF is extremely hazardous and requires specialized equipment and handling procedures).

    • Precipitate the crude peptide with cold diethyl ether.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Protocol 2: In Vitro Proteolytic Stability Assay

This protocol describes a general method to assess the stability of a homophenylalanine-containing peptide in the presence of a specific protease.

Materials:

  • Purified homophenylalanine-containing peptide

  • Control peptide (with natural amino acid counterpart)

  • Protease of interest (e.g., trypsin, chymotrypsin)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Preparation:

    • Prepare stock solutions of the test and control peptides in the assay buffer.

    • Prepare a stock solution of the protease in the assay buffer.

  • Reaction:

    • In separate microcentrifuge tubes, incubate a known concentration of the test peptide and the control peptide with the protease at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w) at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction tube.

  • Quenching:

    • Immediately quench the enzymatic reaction in the collected aliquots by adding the quenching solution.

  • Analysis:

    • Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products.

    • Quantify the peak area of the intact peptide at each time point.

    • Calculate the percentage of the remaining intact peptide over time.

    • Optionally, use mass spectrometry to identify the cleavage sites.

  • Data Interpretation:

    • Compare the degradation rate of the homophenylalanine-containing peptide to the control peptide to determine the impact of the modification on proteolytic stability.

Visualizations

Signaling Pathway Targeted by a Phenylalanine-Containing Dipeptide

The following diagram illustrates a simplified representation of signaling pathways that can be targeted by peptides. For instance, a novel L-phenylalanine dipeptide has been shown to target DUSP1 and TNFSF9, which are involved in key cellular signaling pathways such as PI3K-Akt and MAPK.[13]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS Akt Akt PI3K->Akt Transcription Transcription Factors (e.g., AP-1) Akt->Transcription Inhibits Apoptosis Promotes Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription DUSP1 DUSP1 DUSP1->ERK Dephosphorylates (Inhibits) GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression Peptide L-Phenylalanine Dipeptide Peptide->DUSP1 Targets TNFSF9 TNFSF9 Peptide->TNFSF9 Targets Start Start with Resin Swell Swell Resin Start->Swell Couple Couple Boc-AA Swell->Couple Wash1 Wash Couple->Wash1 Deprotect Boc Deprotection (TFA/DCM) Wash1->Deprotect Wash2 Wash Deprotect->Wash2 Neutralize Neutralize (DIEA/DCM) Wash2->Neutralize Wash3 Wash Neutralize->Wash3 Cycle Repeat for each Amino Acid Wash3->Cycle Cycle->Couple Next AA Cleave Cleavage from Resin & Side-chain Deprotection Cycle->Cleave Final AA Purify Purification (RP-HPLC) Cleave->Purify Analyze Analysis (MS, HPLC) Purify->Analyze End Final Peptide Analyze->End

References

Application Notes and Protocols for Bioconjugation Techniques Utilizing Boc-L-homophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their pharmacological properties, enhancing stability, and enabling novel bioconjugation strategies. Boc-L-homophenylalanine, a derivative of phenylalanine with an additional methylene group in its side chain, serves as a valuable building block in solid-phase peptide synthesis (SPPS). Its integration can influence peptide conformation and hydrophobicity.[1] Beyond its structural role, the homophenylalanine residue, once incorporated into a peptide, can serve as a target for advanced, site-selective bioconjugation reactions.

These application notes provide detailed protocols for the initial synthesis of peptides containing homophenylalanine using Boc-chemistry solid-phase peptide synthesis and subsequent bioconjugation via modern C-H functionalization techniques. The methodologies described herein are intended to guide researchers in the development of novel peptide conjugates for therapeutic and diagnostic applications.

Part 1: Peptide Synthesis with this compound via Boc-SPPS

The foundational step for any bioconjugation strategy involving this compound is its successful incorporation into a peptide sequence. The following is a detailed protocol for Boc-chemistry solid-phase peptide synthesis (Boc-SPPS), a robust method for assembling peptide chains on a solid support.[1][2][3]

Experimental Protocol: Boc-SPPS of a Homophenylalanine-Containing Peptide

1. Resin Selection and Preparation:

  • Resin Choice: Select a suitable resin based on the desired C-terminal functionality. Merrifield resin is commonly used for C-terminal acids, while MBHA resin is the support of choice for generating peptide amides.[2]

  • Resin Swelling: Place the desired amount of resin in a reaction vessel and swell in dichloromethane (DCM) for 1-2 hours.[1] Wash the resin several times with DCM to remove impurities.[1]

2. First Amino Acid Attachment (for Merrifield Resin):

  • Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate.[2]

  • Dissolve the Boc-amino acid cesium salt in dimethylformamide (DMF) and add it to the swollen resin.

  • Heat the mixture at 50°C for 12-24 hours.[1]

  • Wash the resin thoroughly with DMF, DMF/water, DMF, and finally DCM. Dry the resin under vacuum.[1]

3. Peptide Chain Elongation Cycle:

This cycle is repeated for each amino acid, including this compound, to be added to the peptide chain.

  • Step 3.1: Boc Deprotection:

    • Swell the peptide-resin in DCM.

    • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes at room temperature.[1][2]

    • Wash the resin with DCM to remove excess TFA.[1]

    • Neutralize the resin by washing with a 5-10% solution of diisopropylethylamine (DIPEA) in DCM.

  • Step 3.2: Amino Acid Coupling:

    • In a separate vial, dissolve the Boc-protected amino acid (3 equivalents) and an activating agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to facilitate activation.

    • Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

    • Shake the reaction vessel for 1-2 hours.

  • Step 3.3: Coupling Completion Check (Kaiser Test):

    • Take a small sample of the resin beads and wash them thoroughly.

    • Add a few drops of ninhydrin solutions as per the standard Kaiser test protocol.

    • Observe the color of the beads: blue indicates incomplete coupling (free primary amine present), while yellow or colorless beads suggest complete coupling.[1]

4. Final Cleavage and Deprotection:

  • Dry the fully synthesized peptide-resin under high vacuum.

  • Place the dried peptide-resin in a specialized HF cleavage apparatus.

  • Add scavengers (e.g., anisole) to the reaction vessel.

  • Cool the reaction vessel to -5 to 0°C and carefully condense anhydrous hydrogen fluoride (HF) into it.[2]

  • Stir the mixture at 0°C for 1-2 hours.[1]

  • Evaporate the HF under a vacuum.

  • Suspend the cleaved peptide and resin in cold diethyl ether to precipitate the crude peptide.

  • Filter and collect the crude peptide.

5. Purification and Characterization:

  • Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).

  • Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[4]

  • Characterize the purified peptide by mass spectrometry (MS) to confirm its identity and purity.[4]

Workflow for Boc-SPPS of a Homophenylalanine-Containing Peptide

Boc_SPPS_Workflow cluster_synthesis Peptide Synthesis on Solid Support cluster_cleavage_purification Cleavage and Purification Resin Resin Swelling First_AA First Amino Acid Attachment Resin->First_AA Deprotection Boc Deprotection (TFA/DCM) First_AA->Deprotection Start Elongation Cycles Neutralization Neutralization (DIPEA) Deprotection->Neutralization Coupling Amino Acid Coupling (this compound or other Boc-AA) Neutralization->Coupling Wash Washing Coupling->Wash Wash->Deprotection Repeat for each amino acid Cleavage HF Cleavage & Deprotection Wash->Cleavage Final Cycle Complete Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Characterization Purification->Characterization Final_Peptide Purified Homophenylalanine- Containing Peptide Characterization->Final_Peptide

Caption: Workflow for Boc-SPPS of a Homophenylalanine-Containing Peptide.

Part 2: Bioconjugation of Homophenylalanine-Containing Peptides

Once the peptide containing homophenylalanine is synthesized and purified, the aromatic side chain of the homophenylalanine residue can be targeted for bioconjugation. The phenyl group, while generally unreactive, can be functionalized using advanced methodologies such as photoredox catalysis or palladium-catalyzed C-H olefination.[5][6][7] These techniques offer a pathway to site-selectively modify the peptide under relatively mild conditions.

Method 1: Photocatalytic C-H Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool for the modification of amino acid residues.[8][9] For phenylalanine and its analogs like homophenylalanine, this approach can be used to forge new carbon-nitrogen or carbon-carbon bonds at the phenyl ring.[5]

Application: This method is suitable for introducing a variety of functional groups, including those with bioorthogonal handles like alkynes, onto the homophenylalanine residue.

This protocol is adapted from a method developed for phenylalanine and is expected to be applicable to homophenylalanine with minor optimization.[5]

1. Materials:

  • Homophenylalanine-containing peptide

  • Pyrazole derivative (e.g., with an alkyne handle for click chemistry)

  • Photocatalyst (e.g., TPT+BF4− or an organic photocatalyst like 4-CzIPN)[5][10]

  • Solvent system (e.g., CH3CN/H2O)

  • Light source (e.g., blue LEDs)

2. Reaction Setup:

  • In a reaction vial, dissolve the homophenylalanine-containing peptide (1 equivalent) in the chosen solvent system.

  • Add the pyrazole derivative (1.5-3 equivalents) and the photocatalyst (e.g., 1-20 mol%).

  • Seal the vial and irradiate the mixture with blue LEDs at room temperature for the specified reaction time (typically a few hours).[5]

3. Work-up and Purification:

  • After the reaction is complete (monitored by LC-MS), remove the solvent under reduced pressure.

  • Purify the modified peptide using RP-HPLC to separate it from unreacted starting materials and catalyst.

4. Characterization:

  • Confirm the successful modification and determine the site of functionalization using mass spectrometry (MS/MS) and NMR spectroscopy.

Signaling Pathway for Photocatalytic Pyrazolization

Photocatalytic_Pyrazolization cluster_catalyst_activation Catalyst Activation cluster_reaction_cycle Reaction Cycle PC Photocatalyst (PC) PC_excited Excited Photocatalyst (PC*) PC->PC_excited Visible Light (hν) PC_excited->PC Returns to Ground State Hphe_radical Homophenylalanine Radical Cation PC_excited->Hphe_radical Oxidizes Hphe Homophenylalanine Residue Hphe->Hphe_radical Single Electron Transfer (SET) Intermediate Adduct Intermediate Hphe_radical->Intermediate Nucleophilic Attack Pyrazole Pyrazole Derivative Pyrazole->Intermediate Product Functionalized Homophenylalanine Intermediate->Product Oxidation & Deprotonation Final_Conjugate Peptide Conjugate Product->Final_Conjugate

Caption: Photocatalytic Pyrazolization of a Homophenylalanine Residue.

Method 2: Palladium-Catalyzed C-H Olefination

Palladium-catalyzed C-H functionalization is another powerful technique for modifying aromatic residues in peptides.[6][7] This method allows for the direct formation of a carbon-carbon bond between the phenyl ring of homophenylalanine and an alkene, introducing an olefin moiety.

Application: This technique is particularly useful for creating peptide-peptide conjugates or for introducing functionalities that can undergo further chemical transformations.

This protocol is based on established methods for the olefination of phenylalanine-containing peptides.[11]

1. Materials:

  • Homophenylalanine-containing peptide with an N-terminal protecting group (e.g., Ac, Boc, Fmoc, or Cbz)[11]

  • Alkene (e.g., a styrene derivative)

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Oxidant (e.g., AgOAc)

  • Solvent (e.g., 1,2-dichloroethane/DMF mixture)

2. Reaction Setup:

  • In a reaction vial, combine the protected homophenylalanine-containing peptide (1 equivalent), the alkene (2-4 equivalents), the palladium catalyst (e.g., 10-20 mol%), and the oxidant (2-3 equivalents).

  • Add the solvent and heat the reaction mixture at a specified temperature (e.g., 80-120°C) for several hours (typically 12-24 h).[11]

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature and dilute with a suitable solvent.

  • Filter the mixture to remove insoluble materials.

  • Concentrate the filtrate and purify the modified peptide by RP-HPLC.

4. Characterization:

  • Verify the structure and purity of the olefinated peptide using mass spectrometry and NMR spectroscopy.

Quantitative Data Summary

The following table summarizes representative yields for C-H functionalization reactions on phenylalanine-containing peptides, which can serve as a reference for optimizing reactions with homophenylalanine-containing peptides.

Bioconjugation MethodPeptide SubstrateConjugating MoleculeYield (%)Reference
Photocatalytic PyrazolizationMethyl acetyl-L-phenylalaninePyrazole28%[5]
Photocatalytic AlkylationAc-Trp-OEtDifluoroalkyl radical precursor71% (by 19F NMR)[10]
Pd-Catalyzed OlefinationAc-Gly-Phe-OMeStyrene81%[11]
Pd-Catalyzed OlefinationBoc-Gly-Phe-OMeStyrene71%[11]
Pd-Catalyzed OlefinationFmoc-Gly-Phe-OMeStyrene52%[11]
Pd-Catalyzed OlefinationCbz-Gly-Phe-OMeStyrene63%[11]
Pd-Catalyzed OlefinationAc-Ala-Phe-OMeStyrene76%[11]
Pd-Catalyzed OlefinationAc-Leu-Phe-OMeStyrene60%[11]

Conclusion

The use of this compound in peptide synthesis provides a gateway to novel bioconjugation strategies. While the homophenylalanine side chain itself is not classically reactive, modern C-H functionalization techniques, such as photoredox catalysis and palladium-catalyzed olefination, offer powerful avenues for its site-selective modification. The protocols and data presented here provide a comprehensive guide for researchers to synthesize homophenylalanine-containing peptides and subsequently conjugate them to a variety of molecules, thereby expanding the toolkit for the development of advanced peptide-based therapeutics and diagnostics. Successful implementation of these techniques will depend on careful optimization of reaction conditions for each specific peptide substrate.

References

Application Notes and Protocols for the Incorporation of Boc-L-homophenylalanine in Liquid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the unnatural amino acid Boc-L-homophenylalanine into peptides using liquid-phase peptide synthesis (LPPS). This document outlines detailed protocols for coupling and deprotection steps, discusses potential challenges, and presents relevant data to facilitate the synthesis of novel peptide analogs for research and drug development.

L-homophenylalanine, a homolog of L-phenylalanine with an additional methylene group in its side chain, is a valuable building block in medicinal chemistry.[1] Its incorporation into peptides can alter their conformational properties, hydrophobicity, and enzymatic stability, potentially leading to enhanced biological activity or improved pharmacokinetic profiles.[1] For instance, analogs of angiotensin, a key peptide in the renin-angiotensin system, have been synthesized with non-natural amino acids to modulate their effects on blood pressure regulation.[2][3]

Core Principles of this compound Incorporation in LPPS

Liquid-phase peptide synthesis involves the sequential addition of amino acids in a homogenous solution. The process relies on the use of protecting groups to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino function of amino acids.[4]

The general workflow for incorporating a this compound residue involves two key steps:

  • Coupling: The free carboxyl group of this compound is activated and reacted with the free amino group of the growing peptide chain in solution.

  • Deprotection: The Boc group is removed from the newly incorporated homophenylalanine residue to expose the α-amino group for the next coupling reaction.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier(s)
This compoundPeptide Synthesis GradeVarious
N-terminal protected peptideHigh PuritySynthesized in-house
Coupling Reagents (e.g., HBTU, HATU, DCC, EDC)Peptide Synthesis GradeVarious
Activation Additives (e.g., HOBt, HOAt)Peptide Synthesis GradeVarious
Bases (e.g., DIPEA, NMM)Anhydrous/Peptide Synthesis GradeSigma-Aldrich, etc.
Solvents (e.g., DMF, DCM, NMP)Anhydrous/HPLC GradeFisher Scientific, etc.
Deprotection Reagent (e.g., TFA, HCl in dioxane)Reagent GradeSigma-Aldrich, etc.
Diethyl ether (cold)ACS GradeFisher Scientific, etc.
Acetonitrile (ACN)HPLC GradeFisher Scientific, etc.
WaterHPLC GradeFisher Scientific, etc.
Protocol for Coupling of this compound

This protocol describes a general procedure for the coupling of this compound to a peptide in solution using HBTU as the coupling reagent.

1. Preparation of Reactants:

  • Dissolve the N-terminally deprotected peptide-ester (1.0 equivalent) in anhydrous DMF or DCM.
  • In a separate flask, dissolve this compound (1.1 equivalents) and HOBt (1.1 equivalents) in anhydrous DMF.

2. Activation of this compound:

  • To the this compound solution, add HBTU (1.1 equivalents) and DIPEA (2.2 equivalents).
  • Stir the mixture at room temperature for 10-15 minutes to allow for pre-activation.

3. Coupling Reaction:

  • Add the activated this compound solution to the solution of the deprotected peptide-ester.
  • Stir the reaction mixture at room temperature. The reaction time can vary from 2 to 24 hours depending on the steric hindrance of the coupling partners.

4. Monitoring the Reaction:

  • The progress of the coupling reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting peptide-ester is consumed.

5. Work-up and Purification:

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.
  • Dissolve the residue in a suitable organic solvent such as ethyl acetate.
  • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
  • The crude product can be further purified by flash chromatography or recrystallization.

Protocol for Boc Deprotection

This protocol outlines the removal of the Boc protecting group from the newly incorporated homophenylalanine residue.

1. Deprotection Reaction:

  • Dissolve the Boc-protected peptide in a minimal amount of a suitable solvent (e.g., DCM or dioxane).
  • Add an excess of the deprotection reagent. A common choice is a solution of 25-50% TFA in DCM or 4M HCl in dioxane.
  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

2. Monitoring the Reaction:

  • Monitor the deprotection by TLC or HPLC to ensure complete removal of the Boc group.

3. Work-up and Isolation:

  • Upon completion, remove the solvent and excess acid under reduced pressure.
  • The resulting peptide salt is often precipitated by the addition of cold diethyl ether.
  • Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
  • The deprotected peptide can then be used in the next coupling step after neutralization with a base like DIPEA.

Quantitative Data and Performance

The coupling efficiency of sterically hindered amino acids like homophenylalanine can be slightly lower than that of smaller, non-hindered amino acids. Therefore, careful selection of coupling reagents and reaction conditions is crucial for achieving high yields.

Table 1: Comparative Performance of Common Coupling Reagents for Sterically Hindered Couplings

Coupling ReagentTypical Coupling Time (hours)Expected Yield Range (%)Key Advantages
HATU 1 - 490 - 98High reactivity, suitable for sterically hindered couplings, low racemization.
HBTU 2 - 685 - 95Good reactivity, commonly used, cost-effective.
DCC/HOBt 12 - 2470 - 90Economical, but the byproduct (DCU) can be difficult to remove.
EDC/HOBt 12 - 2470 - 90Water-soluble carbodiimide, easier work-up than DCC.

Note: Yields are dependent on the specific peptide sequence and reaction conditions. Optimization may be required.

Visualization of Workflow and Relevant Biological Pathway

Experimental Workflow for a Single Coupling Cycle

LPPS_Workflow cluster_coupling Coupling Step cluster_deprotection Deprotection Step A Boc-L-Hphe-OH + Peptide-NH2 B Activation (e.g., HBTU/DIPEA) A->B 1. Reactants C Coupling Reaction B->C 2. Activated Species D Boc-Hphe-Peptide C->D 3. Peptide Bond Formation E Boc-Hphe-Peptide F Deprotection (e.g., TFA/DCM) E->F 4. Acidic Treatment G H2N-Hphe-Peptide F->G 5. Boc Removal G->A Next Cycle

Caption: Workflow for a single coupling and deprotection cycle in LPPS.

The Renin-Angiotensin System: A Target for Homophenylalanine-Containing Peptides

Peptides containing homophenylalanine can be designed as analogs of angiotensin II to modulate the Renin-Angiotensin System (RAS), a critical pathway in blood pressure regulation.[2][3]

Renin_Angiotensin_System Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen->AngI cleavage Renin Renin (from Kidney) Renin->Angiotensinogen AngII Angiotensin II AngI->AngII conversion ACE ACE ACE->AngI AT1R AT1 Receptor AngII->AT1R binds Ang17 Angiotensin-(1-7) AngII->Ang17 conversion Vasoconstriction Vasoconstriction, Aldosterone Secretion, Inflammation AT1R->Vasoconstriction leads to ACE2 ACE2 ACE2->AngII MasR Mas Receptor Ang17->MasR binds Vasodilation Vasodilation, Anti-inflammatory MasR->Vasodilation leads to

Caption: The Renin-Angiotensin System signaling pathway.

Troubleshooting and Key Considerations

  • Incomplete Coupling: Due to the steric bulk of homophenylalanine, incomplete coupling can occur. Monitor the reaction closely and consider a second coupling step if necessary. Using more potent coupling reagents like HATU can also improve efficiency.

  • Racemization: While minimal with most modern coupling reagents, racemization can be a concern. The use of additives like HOBt or HOAt is recommended to suppress this side reaction.

  • Solubility: The solubility of the growing peptide chain can decrease as it elongates. It may be necessary to switch to more polar solvents like NMP or use solvent mixtures to maintain homogeneity.

  • Purification: The final peptide product will likely require purification by reverse-phase HPLC (RP-HPLC) to remove any unreacted starting materials, byproducts, and deletion sequences.

By following these detailed protocols and considering the key factors outlined, researchers can successfully incorporate this compound into their peptide sequences, enabling the exploration of novel peptide therapeutics with potentially enhanced properties.

References

Application Notes and Protocols for the Cleavage of Peptides Containing Boc-L-Homophenylalanine from Solid-Phase Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful synthesis of peptides on a solid support is critically dependent on the final cleavage step, where the peptide is released from the resin and all side-chain protecting groups are removed. This process is particularly crucial when dealing with peptides incorporating non-natural or hydrophobic amino acids, such as Boc-L-homophenylalanine. The inherent hydrophobicity of homophenylalanine can increase the propensity for peptide aggregation during synthesis and cleavage, potentially leading to lower yields and purity.[1] Therefore, the selection of an appropriate cleavage strategy, including the choice of acid reagent and scavenger cocktail, is paramount to obtaining the desired peptide in high quality.

This document provides detailed application notes and experimental protocols for the cleavage of peptides containing this compound from common solid-phase synthesis resins, such as Merrifield and MBHA resins. The protocols cover the use of strong acids like anhydrous hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), and trifluoroacetic acid (TFA), and discuss the selection of scavengers to minimize common side reactions.

Key Considerations for Cleaving Peptides with this compound

Due to the hydrophobic nature of the homophenylalanine residue, special attention should be paid to preventing aggregation and ensuring complete solubility of the peptide during and after cleavage. The choice of cleavage cocktail and work-up procedure can significantly impact the final yield and purity. While standard cleavage protocols for Boc-protected peptides are generally applicable, optimization may be necessary. It is always recommended to perform a small-scale trial cleavage to determine the optimal conditions for a specific peptide sequence.[2]

Data Summary: Comparison of Cleavage Cocktails

The following tables provide illustrative quantitative data on the impact of different cleavage cocktails and conditions on peptide purity and the formation of side products. While this data is not specific to a peptide containing this compound, it is representative of the performance of these cocktails with sensitive and hydrophobic peptides.

Table 1: Effect of Scavengers on the TFA Cleavage of a Cys-Containing Peptide

Cleavage Cocktail Composition (TFA/Scavengers)Desired Peptide (%)S-t-butylated Impurity (%)
95:2.5:2.5 (TFA/TIS/H₂O)81.218.8
90:2.5:2.5:5 (TFA/TIS/H₂O/Thioanisole)85.614.4
90:2.5:2.5:5 (TFA/TIS/H₂O/DMS)88.311.7
90:2.5:2.5:5 (TFA/TIS/H₂O/EDT)92.17.9

Data adapted from a study on a model Cys-containing peptide and is for illustrative purposes.[3] TIS = Triisopropylsilane, DMS = Dimethyl sulfide, EDT = 1,2-Ethanedithiol.

Table 2: Time-Course of TFMSA/TFA Cleavage of a Hydrophobic Peptide (Angiotensin II) from Different Resins at 25°C

Resin TypeCleavage Time (hours)Peptide Cleaved (%)
PAM-Resin1~85
2>95
MBHA-Resin1~70
3>95
BHA-Resin3~60
10-15>95

Data adapted from a study on the cleavage of Angiotensin II.[4] The rate of cleavage is highly dependent on the peptide sequence and the C-terminal amino acid.

Experimental Protocols

Safety Precautions: Anhydrous HF, TFMSA, and TFA are extremely corrosive and toxic. All cleavage procedures must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety goggles) must be worn. An HF-specific safety protocol and specialized apparatus are mandatory when using anhydrous hydrogen fluoride.

Protocol 1: Anhydrous Hydrogen Fluoride (HF) Cleavage

Anhydrous HF is a highly effective reagent for cleaving peptides from most Boc-compatible resins and removing most side-chain protecting groups.[5][6]

Materials:

  • Peptide-resin (dried under vacuum)

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavenger cocktail (e.g., p-cresol, anisole, dimethyl sulfide, p-thiocresol)

  • HF cleavage apparatus (Teflon or Kel-F)

  • Dry ice/acetone bath

  • Cold diethyl ether or methyl t-butyl ether (-20°C)

  • Solvent for peptide dissolution (e.g., aqueous acetic acid)

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 0.2 mmol) into the reaction vessel of the HF apparatus.

  • Scavenger Addition: Add the appropriate scavenger mixture. A common scavenger for peptides not containing Cys is p-cresol or anisole (1.0 mL per gram of resin). For Cys-containing peptides, a mixture such as HF/anisole/DMS/p-thiocresol (10:1:1:0.2) can be used.[7]

  • HF Distillation: Cool the reaction vessel in a dry ice/acetone bath to -78°C. Carefully distill the required volume of anhydrous HF (e.g., 10 mL for 0.2 mmol of peptide-resin) into the reaction vessel.

  • Cleavage Reaction: Warm the reaction vessel to 0°C and stir the mixture for 1-2 hours. Peptides containing Arg(Tos) may require longer reaction times.[7]

  • HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum.

  • Peptide Precipitation: Wash the resin with cold diethyl ether to remove the scavengers and cleaved protecting groups.

  • Peptide Extraction: Extract the peptide from the resin with a suitable solvent, such as 10% aqueous acetic acid.

  • Isolation: Lyophilize the aqueous extract to obtain the crude peptide.

Protocol 2: Trifluoromethanesulfonic Acid (TFMSA) Cleavage

TFMSA is a strong acid that can be used as an alternative to HF and does not require a specialized apparatus.[8]

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoromethanesulfonic acid (TFMSA)

  • Trifluoroacetic acid (TFA)

  • Scavenger cocktail (e.g., thioanisole, m-cresol, dimethylsulfide, 1,2-ethanedithiol (EDT))

  • Cold diethyl ether or methyl t-butyl ether (-20°C)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a round-bottom flask with a stir bar.

  • Scavenger Addition: Add the appropriate scavengers. A common mixture is thioanisole and EDT.

  • Reaction Mixture: Cool the flask in an ice bath and add chilled TFA (e.g., 1 mL). Stir for 5-10 minutes.

  • TFMSA Addition: Slowly add TFMSA (e.g., 100 µL) to the stirred suspension.

  • Cleavage Reaction: Allow the reaction to proceed at 0°C to room temperature for 1-3 hours.

  • Resin Filtration: Filter the resin through a sintered glass funnel and wash with a small amount of TFA.

  • Peptide Precipitation: Combine the filtrates and add to a 10-fold volume of cold diethyl ether to precipitate the peptide.

  • Isolation: Collect the precipitated peptide by centrifugation or filtration, wash with cold ether, and dry under vacuum.

Protocol 3: Trifluoroacetic Acid (TFA) Cleavage

TFA is a commonly used reagent for the cleavage of peptides from moderately acid-labile resins. For peptides containing hydrophobic residues like homophenylalanine, a robust scavenger cocktail is recommended to prevent side reactions and improve solubility.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), high purity

  • Scavenger cocktail (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

  • Cold diethyl ether or methyl t-butyl ether (-20°C)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.

  • Cleavage Cocktail Preparation: In a separate vial, freshly prepare the cleavage cocktail. For hydrophobic peptides, a mixture of TFA/H₂O/TIS/EDT (92.5:2.5:2.5:2.5 v/v/v/v) can be effective.[9]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (e.g., 2 mL for 100 mg of resin) and allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.

  • Resin Filtration: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA.

  • Peptide Precipitation: Combine the filtrates and add the solution dropwise to a 10-fold volume of cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Visualizations

Experimental Workflow for Peptide Cleavage

G General Workflow for Peptide Cleavage from Resin cluster_prep Preparation cluster_cleavage Cleavage cluster_isolation Isolation start Start: Dried Peptide-Resin wash_dcm Wash with DCM start->wash_dcm add_cocktail Add Cleavage Cocktail (TFA/HF/TFMSA + Scavengers) wash_dcm->add_cocktail reaction Incubate (1-3 hours) add_cocktail->reaction filter_resin Filter to Separate Resin reaction->filter_resin precipitate Precipitate Peptide in Cold Ether filter_resin->precipitate wash_ether Wash Peptide with Cold Ether precipitate->wash_ether dry_peptide Dry Crude Peptide wash_ether->dry_peptide end End: Crude Peptide dry_peptide->end

Caption: General workflow for the cleavage of peptides from solid-phase resin.

Mechanism of Acid-Mediated Cleavage and the Role of Scavengers

G Mechanism of Acid-Mediated Cleavage and Scavenger Action cluster_cleavage Cleavage Reaction cluster_scavenging Scavenger Action cluster_side_reactions Potential Side Reactions (without Scavengers) PeptideResin Peptide-Resin (with Protecting Groups) CleavedPeptide Cleaved Peptide (Deprotected) PeptideResin->CleavedPeptide Acidolysis ReactiveCations Reactive Cations (e.g., t-butyl+, trityl+) PeptideResin->ReactiveCations By-product StrongAcid Strong Acid (e.g., TFA, HF) StrongAcid->CleavedPeptide SensitiveResidues Sensitive Residues (Trp, Met, Cys) TrappedCations Trapped Cations (Stable Adducts) ReactiveCations->TrappedCations SideProducts Side Products (Alkylated/Oxidized Peptides) ReactiveCations->SideProducts Alkylation/ Oxidation Scavengers Scavengers (e.g., TIS, EDT, Water) Scavengers->TrappedCations Trapping SensitiveResidues->SideProducts

Caption: Role of scavengers in preventing side reactions during peptide cleavage.

References

Application Notes: The Role of Boc-L-homophenylalanine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-homophenylalanine, a non-proteinogenic amino acid derivative, is a critical building block in modern medicinal chemistry, particularly in the realm of peptide and peptidomimetic drug design. Its unique structural feature, an additional methylene group in the side chain compared to its natural counterpart, L-phenylalanine, provides a valuable tool for fine-tuning the pharmacological properties of bioactive peptides. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function makes it highly suitable for stepwise solid-phase peptide synthesis (SPPS). The incorporation of this compound into peptide sequences allows for a systematic exploration of the structure-activity relationship (SAR), leading to the optimization of potency, selectivity, and metabolic stability.

The hydrophobic phenyl ring of the homophenylalanine residue can influence a peptide's solubility, membrane permeability, and interaction with biological targets.[1] This application note will detail the use of this compound in SAR studies, with a focus on its application in the development of Angiotensin-Converting Enzyme (ACE) inhibitors. We will provide detailed experimental protocols for peptide synthesis and relevant biological assays, present quantitative data in a structured format, and visualize key processes and pathways.

Application in SAR Studies: Angiotensin-Converting Enzyme (ACE) Inhibitors

A key application of unnatural amino acids like homophenylalanine is in the SAR studies of enzyme inhibitors. ACE, a central component of the renin-angiotensin system, is a prime target for antihypertensive drugs. The development of ACE inhibitors has been significantly advanced by modifying peptide and peptidomimetic structures to enhance their binding affinity and efficacy.

Quantitative Data Presentation

The following table summarizes the in vitro activity of a series of unnatural alpha-amino acid analogues of phenylalanine as ACE inhibitors. This data, while not directly featuring L-homophenylalanine, provides a strong rationale for its use in SAR studies by illustrating how modifications to the phenylalanine scaffold impact ACE inhibition. The IC50 values represent the concentration of the inhibitor required to reduce ACE activity by 50%.

Compound IDStructureModification from Phenylalanine AnalogACE Inhibition IC50 (nM)
EU-5031 (S)(-)-1,2,3,4-tetrahydro-1-(3-mercapto-1-oxopropyl)-2-quinolinecarboxylic acidConstrained phenylalanine analog6.7[2]
EU-4865 (S)(-)-1,2,3,4-tetrahydro-2-(3-mercapto-1-oxopropyl)-3-isoquinoline carboxylic acidConstrained phenylalanine analog19[2]
EU-4881 1,2,3,4-tetrahydro-2-(3-mercapto-1-oxopropyl)-1-isoquinolinecarboxylic acidConstrained phenylalanine analog1980[2]

This table showcases how subtle changes in the structure of phenylalanine-like moieties can lead to significant differences in inhibitory potency, highlighting the importance of such analogs in SAR studies.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide using this compound

This protocol describes the manual synthesis of a model tripeptide, for example, Ala-Hphe-Pro, using Boc chemistry.

Materials:

  • Merrifield resin (or other suitable solid support)

  • Boc-L-Alanine (Boc-Ala-OH)

  • This compound (Boc-Hphe-OH)

  • Boc-L-Proline (Boc-Pro-OH)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt

  • Scavengers (e.g., anisole, thioanisole)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Diethyl ether

  • Acetonitrile

  • Water (HPLC grade)

Protocol:

  • Resin Swelling and Preparation:

    • Swell the Merrifield resin in DCM for 1-2 hours.

    • Wash the resin with DCM (3x) and DMF (3x).

  • First Amino Acid Coupling (Boc-Pro-OH):

    • In a separate vessel, dissolve Boc-Pro-OH (2-3 equivalents relative to resin loading) in DMF.

    • Add DCC (1 equivalent) or HBTU/HOBt (2-3 equivalents) and DIEA (2-3 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Monitor the coupling reaction using the Kaiser test.

    • Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM (3x).

  • Neutralization:

    • Neutralize the resin with a solution of 10% DIEA in DCM for 10 minutes.

    • Wash the resin with DCM (3x).

  • Second Amino Acid Coupling (this compound):

    • Repeat step 2 using this compound.

  • Boc Deprotection and Neutralization:

    • Repeat steps 3 and 4.

  • Third Amino Acid Coupling (Boc-Ala-OH):

    • Repeat step 2 using Boc-Ala-OH.

  • Final Boc Deprotection:

    • Repeat step 3.

  • Cleavage from Resin and Side-Chain Deprotection:

    • Dry the peptide-resin under vacuum.

    • Treat the resin with anhydrous HF or TFMSA in the presence of scavengers at 0°C for 1-2 hours. (Caution: HF is extremely hazardous and requires specialized equipment and handling procedures).

    • Evaporate the cleavage reagent.

    • Precipitate the crude peptide with cold diethyl ether.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of aqueous acetonitrile.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide.

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a spectrophotometric method to determine the ACE inhibitory activity of synthesized peptides.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Hippuryl-His-Leu (HHL) as substrate

  • Synthesized peptide inhibitor

  • Borate buffer (pH 8.3)

  • 1 M HCl

  • Ethyl acetate

  • UV-Visible Spectrophotometer

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of ACE in borate buffer.

    • Prepare a stock solution of HHL in borate buffer.

    • Prepare serial dilutions of the synthesized peptide inhibitor in borate buffer.

  • Assay Procedure:

    • To a microcentrifuge tube, add 20 µL of the peptide inhibitor solution (or buffer for control).

    • Add 10 µL of the ACE solution and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the HHL solution.

    • Incubate the reaction mixture at 37°C for 60 minutes.

    • Stop the reaction by adding 250 µL of 1 M HCl.

  • Extraction of Hippuric Acid:

    • Add 1.5 mL of ethyl acetate to the reaction mixture.

    • Vortex for 15 seconds to extract the hippuric acid formed.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Carefully transfer 1 mL of the ethyl acetate layer to a new tube.

  • Measurement:

    • Evaporate the ethyl acetate to dryness.

    • Re-dissolve the hippuric acid in 1 mL of deionized water.

    • Measure the absorbance at 228 nm using a UV-Visible spectrophotometer.

  • Calculation of Inhibition:

    • Calculate the percentage of ACE inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of peptides containing this compound for SAR studies.

G cluster_synthesis Peptide Synthesis cluster_purification Purification & Characterization cluster_bioassay Biological Evaluation Resin_Prep Resin Preparation Coupling_1 1. Coupling (Boc-AA1) Resin_Prep->Coupling_1 Deprotection_1 2. Boc Deprotection (TFA) Coupling_1->Deprotection_1 Coupling_Hphe 3. Coupling (Boc-L-Hphe) Deprotection_1->Coupling_Hphe Deprotection_2 4. Boc Deprotection (TFA) Coupling_Hphe->Deprotection_2 Coupling_n 5. Coupling (Boc-AAn) Deprotection_2->Coupling_n Cleavage Cleavage & Deprotection (HF) Coupling_n->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide RP_HPLC RP-HPLC Purification Crude_Peptide->RP_HPLC Characterization Mass Spec & Purity Analysis RP_HPLC->Characterization Pure_Peptide Pure Peptide Characterization->Pure_Peptide ACE_Assay ACE Inhibition Assay Pure_Peptide->ACE_Assay IC50_Determination IC50 Determination ACE_Assay->IC50_Determination SAR_Analysis SAR Analysis IC50_Determination->SAR_Analysis

Caption: General workflow for peptide synthesis and evaluation.

Representative Signaling Pathway: GPCR Modulation

Peptides incorporating unnatural amino acids are often designed to target G-protein coupled receptors (GPCRs). While a specific GPCR target for a this compound-containing peptide is not detailed here, the following diagram illustrates a canonical GPCR signaling pathway that such a peptide could modulate, for instance, by acting as an agonist.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide Peptide Ligand (with L-Homophenylalanine) GPCR GPCR Peptide->GPCR Binding G_Protein G-Protein (inactive) (GDP-bound) GPCR->G_Protein Activation G_Protein_active G-Protein (active) (GTP-bound) G_Protein->G_Protein_active GDP/GTP Exchange Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein_active->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A (PKA) Second_Messenger->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade

Caption: A representative GPCR signaling cascade.

Conclusion

This compound is a valuable synthetic amino acid for probing the structure-activity relationships of peptides and peptidomimetics. Its incorporation allows for the modulation of key physicochemical properties, leading to optimized biological activity. The provided protocols for solid-phase peptide synthesis and in vitro ACE inhibition assays offer a framework for researchers to utilize this building block in their drug discovery efforts. The illustrative data from related ACE inhibitors underscores the potential of such modifications to significantly impact potency. Future studies directly comparing L-homophenylalanine-containing peptides with their natural counterparts will further elucidate its role in rational drug design.

References

Troubleshooting & Optimization

Preventing side reactions during Boc-L-homophenylalanine coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis utilizing Boc-L-homophenylalanine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during the coupling of this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling this compound?

A1: The main difficulties in coupling this compound stem from its structure. The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the hydrophobic benzyl side chain, creates significant steric hindrance. This can lead to slower reaction rates and incomplete coupling, resulting in deletion sequences in the final peptide.[1][2] Additionally, as with other amino acids, there is a risk of racemization, especially under harsh coupling conditions.[3][4]

Q2: Which side reactions are specific to the homophenylalanine side chain?

A2: The benzyl side chain of homophenylalanine is generally stable during coupling. However, during the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection step, the tert-butyl cation generated from the cleavage of the Boc group can cause side reactions. This reactive carbocation can lead to alkylation of the aromatic ring of the homophenylalanine residue.[5][6] The use of scavengers in the cleavage cocktail is crucial to prevent this.[7]

Q3: How can I monitor the completeness of the coupling reaction?

A3: A qualitative ninhydrin (Kaiser) test is a reliable and rapid method for monitoring the presence of unreacted primary amines on the resin after a coupling step. A positive result, indicated by a blue or purple color on the resin beads, signifies an incomplete reaction, and a second coupling may be necessary. For more quantitative analysis, a small sample of the peptide-resin can be cleaved and analyzed by HPLC and mass spectrometry to identify the desired peptide and any deletion sequences.

Q4: What is a "double coupling" and when should I use it?

A4: A "double coupling" is the repetition of the coupling step with a fresh solution of the activated amino acid and coupling reagents.[2] This is a common strategy to drive the reaction to completion when dealing with sterically hindered amino acids like this compound, especially if a ninhydrin test indicates an incomplete initial coupling.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Symptom Possible Cause Recommended Solution
Low coupling yield (Positive Ninhydrin Test) Steric Hindrance: The bulky nature of this compound is impeding the reaction.[1][2]1. Switch to a more potent coupling reagent: Use an onium salt-based reagent like HATU, HBTU, or COMU, which are generally more effective for hindered couplings than carbodiimides alone.[8][9] 2. Perform a "double coupling": After the initial coupling, repeat the step with fresh reagents.[2] 3. Increase reaction time and/or temperature: Extend the coupling time to 2-4 hours or longer, and consider a moderate temperature increase (e.g., to 40°C), while monitoring for potential side reactions.[1]
Suboptimal Coupling Reagent: The chosen reagent may not be potent enough for this hindered amino acid.[8]Switch to a more powerful activating agent such as HATU, HCTU, or COMU.[8][9][10]
Peptide Aggregation: The growing peptide chain is aggregating on the solid support, blocking reactive sites.[4]1. Change the solvent: Switch from DMF to NMP or add a small percentage of DMSO (10-20%) to disrupt secondary structures.[4] 2. Use chaotropic salts: Add salts like LiCl or KSCN to the reaction mixture.[4]
Presence of Diastereomeric Impurities (Racemization) Inappropriate Coupling Reagent/Conditions: The activation method is promoting the formation of an oxazolone intermediate, which leads to racemization.[3]1. Use a racemization-suppressing additive: Always include HOBt or, preferably, OxymaPure® when using carbodiimide coupling reagents like DIC.[3][11] 2. Choose a low-racemization coupling reagent: Onium salt reagents like HATU and COMU generally result in lower levels of racemization.[3][8][10] 3. Control the base: Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like DIEA. Use the minimum necessary amount of base.[3] 4. Lower the reaction temperature: Perform the coupling at 0°C, especially during the pre-activation step.[3] 5. Minimize pre-activation time: Add the activated amino acid to the resin immediately after activation.[3]
Unexpected peaks in HPLC/MS of the crude peptide after cleavage Alkylation of Homophenylalanine Side Chain: The benzyl group of the homophenylalanine was alkylated by the tert-butyl cation generated during TFA deprotection.[5][6]Incorporate a scavenger cocktail into the TFA cleavage reagent. A common and effective cocktail is Reagent K (TFA/phenol/water/thioanisole/EDT).[7][12] For peptides without other sensitive residues, a simpler mixture like TFA/Water/Triisopropylsilane (TIS) may be sufficient.[7]
Guanidinylation of the N-terminus: If using an excess of a uronium-based coupling reagent (e.g., HBTU, HATU), it can react with the N-terminal amine, capping the peptide chain.Avoid using a large excess of the coupling reagent. Use a stoichiometric amount relative to the amino acid, or consider switching to a phosphonium-based reagent like PyBOP, which does not cause this side reaction.[10]

Data Presentation

The following tables summarize the typical performance of common coupling reagents for sterically hindered amino acids. While specific data for this compound is limited, these trends are generally applicable.

Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids

Coupling ReagentReagent ClassTypical Yield (%)Relative Reaction RateRisk of RacemizationKey Considerations
DIC/HOBt Carbodiimide85-95ModerateLow to ModerateA classic, cost-effective method. Racemization is generally low but can be higher than with onium salts.[3]
DIC/OxymaPure® Carbodiimide>95Moderate to FastVery LowOxymaPure® is an excellent, non-explosive alternative to HOBt/HOAt, often showing superior racemization suppression.[3][11]
HBTU Aminium/Uronium Salt90-98FastLowA reliable and widely used reagent, though slightly less reactive than HATU. Can cause guanidinylation if used in large excess.[8][9]
HATU Aminium/Uronium Salt>95Very FastVery LowHighly efficient for hindered couplings with rapid reaction times. Often the first choice for difficult sequences. Can cause guanidinylation if used in large excess.[8][9][13]
PyBOP Phosphonium Salt90-95FastLowByproducts are generally less problematic than those from BOP. Does not cause guanidinylation.[9][14]
COMU Aminium/Uronium Salt>95Very FastVery LowA modern uronium salt based on Oxyma, offering high reactivity, excellent racemization suppression, and a better safety profile.[9][10]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of this compound in SPPS

This protocol is designed for the efficient coupling of the sterically hindered this compound.

Reagents and Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3.0 eq. relative to resin loading)

  • HATU (2.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes. Drain.

    • Treat again with 50% TFA in DCM for 20 minutes. Drain.

    • Wash the resin with DCM (3x), Isopropanol (2x), and DMF (5x).

  • Neutralization:

    • Treat the resin with a solution of 10% DIPEA in DMF for 5 minutes. Drain.

    • Repeat the neutralization step.

    • Wash the resin with DMF (5x).

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3.0 eq.) and HATU (2.9 eq.) in DMF.

    • Add DIPEA (6.0 eq.) to the solution and agitate for 1-2 minutes to pre-activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected and neutralized resin.

  • Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative test (yellow beads) indicates complete coupling. If the test is positive, a second coupling (double coupling) should be performed with fresh reagents.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Low-Racemization Coupling using DIC/OxymaPure®

This protocol is optimized to minimize racemization during the coupling of this compound.[3][11]

Reagents and Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3.0 eq.)

  • OxymaPure® (3.0 eq.)

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq.) or N-methylmorpholine (NMM) (3.0 eq.)

  • DMF

  • DCM

Procedure:

  • Perform resin swelling, Boc deprotection, and neutralization as described in Protocol 1.

  • In-situ Activation and Coupling:

    • In a separate vessel, dissolve this compound (3.0 eq.) and OxymaPure® (3.0 eq.) in DMF.

    • Add this solution to the deprotected and neutralized resin.

    • Add the base (DIPEA or NMM, 3.0 eq.).

    • Immediately add DIC (3.0 eq.) to the reaction vessel.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours. For particularly sensitive couplings, the reaction can be carried out at 0°C.

  • Monitoring and Washing: Follow steps 6 and 7 from Protocol 1.

Protocol 3: TFA Cleavage with a Scavenger Cocktail to Prevent Side-Chain Alkylation

This protocol is for the final cleavage of the peptide from the resin and removal of protecting groups, including measures to prevent alkylation of the homophenylalanine side chain.[7][12]

Reagents and Materials:

  • Dried peptide-resin

  • Reagent K: Trifluoroacetic acid (TFA)/phenol/water/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v)

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add Reagent K to the resin (approximately 10 mL per 100 mg of resin).

  • Gently agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the TFA filtrate.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the combined filtrate dropwise to a 10-fold excess of cold diethyl ether.

  • Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether 2-3 times.

  • Dry the crude peptide under vacuum.

Mandatory Visualizations

G cluster_coupling This compound Coupling Workflow Resin Peptide-Resin (Free N-terminus) Activation Activation of This compound (Coupling Reagent + Base) Coupling Coupling Reaction Resin->Coupling Activation->Coupling Wash1 Wash Coupling->Wash1 Kaiser Kaiser Test Wash1->Kaiser Complete Coupling Complete Kaiser->Complete Negative Incomplete Incomplete Coupling Kaiser->Incomplete Positive DoubleCouple Double Coupling Incomplete->DoubleCouple DoubleCouple->Coupling

Caption: General workflow for a single coupling cycle of this compound in SPPS.

G cluster_troubleshooting Troubleshooting Low Coupling Yield Start Low Yield/ Positive Kaiser Test CheckReagent Using standard carbodiimide (e.g., DIC)? Start->CheckReagent SwitchReagent Switch to potent onium salt reagent (HATU, HBTU, COMU) CheckReagent->SwitchReagent Yes CheckConditions Yield still low? CheckReagent->CheckConditions No SwitchReagent->CheckConditions DoubleCouple Perform Double Coupling CheckConditions->DoubleCouple Yes IncreaseTime Increase Reaction Time/Temperature DoubleCouple->IncreaseTime ChangeSolvent Change Solvent (DMF to NMP) IncreaseTime->ChangeSolvent End Re-evaluate Synthesis Strategy ChangeSolvent->End

Caption: A decision tree for troubleshooting low coupling yields with this compound.

G cluster_deprotection Side Reactions During TFA Deprotection Boc Boc-Protected Peptide TFA TFA Cleavage Boc->TFA Carbocation tert-Butyl Cation (Reactive Electrophile) TFA->Carbocation DesiredProduct Deprotected Peptide (Desired Product) TFA->DesiredProduct SideProduct Alkylated Homophenylalanine (Side Product) Carbocation->SideProduct Alkylation TrappedCarbocation Trapped Carbocation Carbocation->TrappedCarbocation Trapping Scavenger Scavenger (e.g., TIS, Thioanisole) Scavenger->TrappedCarbocation

Caption: Logical relationship of scavenger action in preventing side-chain alkylation during TFA deprotection.

References

Troubleshooting incomplete Boc deprotection of homophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting incomplete N-α-tert-butyloxycarbonyl (Boc) deprotection of homophenylalanine residues in their synthetic workflows.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the Boc deprotection of homophenylalanine, offering potential causes and solutions in a question-and-answer format.

Q1: My Boc deprotection of homophenylalanine is incomplete, as confirmed by LC-MS analysis showing significant starting material. What are the common causes?

Incomplete Boc deprotection can stem from several factors, particularly when dealing with sterically demanding or unique amino acid derivatives like homophenylalanine.[1] The primary reasons include:

  • Insufficient Acid Strength or Concentration: The concentration of trifluoroacetic acid (TFA) may be too low to efficiently cleave the Boc group. The rate of cleavage often has a second-order dependence on the acid concentration.[2]

  • Inadequate Reaction Time: While standard deprotections are often complete within 30-60 minutes, the increased steric bulk of homophenylalanine may necessitate longer reaction times.[1]

  • Steric Hindrance: The presence of the additional methylene group in homophenylalanine compared to phenylalanine increases steric hindrance around the Boc-protected amine, potentially slowing the reaction rate.[2][3]

  • Low Reaction Temperature: Performing the reaction at low temperatures (e.g., 0 °C) can significantly decrease the reaction rate.[4]

  • Poor Resin Swelling (for Solid-Phase Peptide Synthesis - SPPS): In SPPS, inadequate swelling of the resin in the deprotection solvent can prevent the acid from efficiently accessing all peptide chains.[1][2] Interestingly, 100% TFA might cause less resin swelling than a 50% TFA solution in dichloromethane (DCM).[5]

  • Reagent Quality: The purity of reagents is critical. TFA is hygroscopic, and the presence of water can diminish its effective acidity.[1]

Q2: How can I improve the yield of my Boc deprotection for homophenylalanine?

If you are experiencing incomplete deprotection, consider the following optimization strategies:

  • Increase TFA Concentration: Gradually increase the concentration of TFA. For solution-phase synthesis, concentrations of 20-50% TFA in DCM are common.[6] For stubborn deprotections, using neat TFA for a short period might be effective, provided the substrate is stable under these conditions.[4]

  • Extend Reaction Time: Increase the duration of the deprotection step and monitor the reaction's progress using an appropriate analytical method like TLC or LC-MS.[2][3]

  • Elevate Reaction Temperature: Allowing the reaction to warm to room temperature or gently heating it (e.g., to 40°C) can increase the reaction rate.[2][4] However, be aware that this may also promote side reactions, so careful monitoring is essential.[2]

  • Optimize Resin Swelling (SPPS): Ensure the resin is fully swollen before the deprotection step. This can be achieved by pre-washing the resin with the reaction solvent.[1]

  • Perform a Double Deprotection (SPPS): Repeat the deprotection step with a fresh portion of the reagent before proceeding to the next coupling step.[3]

Q3: Are there alternative deprotection reagents I can use if TFA is not effective or if my compound is acid-sensitive?

Yes, several alternative methods can be employed for Boc deprotection:

  • 4M HCl in Dioxane: This is a common and effective alternative to TFA for Boc deprotection.[2]

  • Milder Acidic Conditions: For acid-sensitive substrates, consider using milder protic acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[4]

  • Lewis Acid-Mediated Deprotection: Lewis acids such as zinc bromide (ZnBr₂) or bismuth(III) trichloride offer a non-protic alternative for Boc cleavage.[4][7]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound, potentially in a solvent like water or 2,2,2-trifluoroethanol (TFE), can induce deprotection without the need for an acid catalyst.[4][8]

Q4: How can I monitor the progress of the Boc deprotection reaction?

Several analytical techniques can be used to monitor the completeness of the deprotection:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to visualize the disappearance of the starting material and the appearance of the product, which will have a different Rf value.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment of the reaction progress by showing the relative abundance of the starting material and the product.[2]

  • Kaiser Test (Ninhydrin Test) for SPPS: This is a qualitative colorimetric test performed on a small sample of the peptide-resin. A positive result (blue color) indicates the presence of a free primary amine, signifying successful deprotection. A negative result (yellow/brown) suggests the Boc group is still attached.[1][3] Note that this test does not work for N-terminal proline (a secondary amine).[3]

Data Presentation

Table 1: Comparison of Standard Boc Deprotection Conditions

Reagent/ConditionConcentrationSolventTypical TimeTemperatureNotes
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)30-60 minRoom TempMost common method.[6] Time may need to be extended for sterically hindered residues.[1]
Hydrochloric Acid (HCl)4 M1,4-Dioxane1-2 hoursRoom TempA strong alternative to TFA.[2]
Neat TFA100%None5-30 minRoom TempFor highly resistant substrates; monitor for side reactions.[4]

Table 2: Alternative Boc Deprotection Methods for Sensitive Substrates

ReagentSolventTemperatureNotes
Aqueous Phosphoric AcidTetrahydrofuran (THF)Room TempMilder acidic conditions.[4][9]
p-Toluenesulfonic Acid (pTSA)Dichloromethane (DCM) / t-BuOAcRoom TempMilder acidic conditions.[10]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room TempLewis acid-mediated deprotection.[4]
Bismuth(III) TrichlorideAcetonitrile/Water55 °CSelective for N-Boc over other acid-labile groups.[7]
Thermal (No Acid)Water or TFEHigh Temp (e.g., 120-240 °C)Useful for avoiding acid-catalyzed side reactions.[8]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in Dichloromethane (Solution-Phase)
  • Dissolve the Boc-protected homophenylalanine derivative (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to achieve a final concentration of 20-50% (v/v).[6]

  • Stir the reaction mixture at room temperature for 30-60 minutes.[6]

  • Monitor the reaction's completion using an appropriate method (e.g., TLC, LC-MS).[6]

  • Upon completion, remove the solvent and excess TFA in vacuo.[6]

  • The resulting amine TFA salt can be used directly or neutralized with a mild base (e.g., saturated aqueous sodium bicarbonate solution) and extracted with an organic solvent.[2]

Protocol 2: Boc Deprotection using HCl in Dioxane (Solution-Phase)
  • Suspend the Boc-protected homophenylalanine derivative in a 4M solution of HCl in 1,4-dioxane.[2]

  • Stir the mixture at room temperature for 1-2 hours or until the reaction is complete, as monitored by TLC or LC-MS.[2]

  • Evaporate the solvent under vacuum to obtain the hydrochloride salt of the deprotected amine.[2]

  • If the free amine is required, a basic work-up can be performed.[2]

Protocol 3: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
  • Swell the peptide-resin in dichloromethane (DCM) for 15-30 minutes.[1]

  • Pre-wash the resin with the deprotection solution (e.g., 50% TFA in DCM) for 1-2 minutes.[1]

  • Treat the resin with the deprotection solution for 20-30 minutes with gentle agitation.[1]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[1]

  • Neutralize the resin with a 10% solution of diisopropylethylamine (DIPEA) in DCM for 1-2 minutes.[1]

  • Wash the resin again with DCM (3-5 times) to remove excess base before proceeding to the next coupling step.[1]

Visualizations

G cluster_start Start: Incomplete Boc Deprotection cluster_investigate Investigation cluster_optimize Optimization Strategies cluster_alternative Alternative Methods cluster_end Resolution start Incomplete Deprotection of Boc-Homophenylalanine Detected (via LC-MS, TLC, or Kaiser Test) check_reagents Verify Reagent Quality (Fresh TFA, Anhydrous Solvents) start->check_reagents check_conditions Review Reaction Conditions (Time, Temperature, Concentration) start->check_conditions check_swelling Check Resin Swelling (SPPS) start->check_swelling increase_time Increase Reaction Time check_conditions->increase_time increase_temp Increase Temperature check_conditions->increase_temp increase_conc Increase Acid Concentration check_conditions->increase_conc double_deprotect Perform Double Deprotection (SPPS) check_swelling->double_deprotect end Successful Deprotection increase_time->end increase_temp->end hcl_dioxane Switch to 4M HCl in Dioxane increase_conc->hcl_dioxane If unsuccessful or substrate is sensitive increase_conc->end double_deprotect->end lewis_acid Use Lewis Acids (e.g., ZnBr2, BiCl3) hcl_dioxane->lewis_acid If still unsuccessful hcl_dioxane->end thermal Attempt Thermal Deprotection lewis_acid->thermal For highly sensitive substrates lewis_acid->end thermal->end

Caption: Troubleshooting workflow for incomplete Boc deprotection of homophenylalanine.

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products boc_hph Boc-Homophenylalanine protonation Protonation of Boc Carbonyl boc_hph->protonation tfa Trifluoroacetic Acid (TFA) tfa->protonation loss_of_tbu Loss of tert-Butyl Cation protonation->loss_of_tbu carbamic_acid Carbamic Acid Intermediate loss_of_tbu->carbamic_acid isobutylene Isobutylene loss_of_tbu->isobutylene Forms decarboxylation Decarboxylation (Release of CO2) carbamic_acid->decarboxylation hph_amine Homophenylalanine Amine (as TFA salt) decarboxylation->hph_amine co2 Carbon Dioxide decarboxylation->co2 Releases

References

How to avoid racemization of Boc-L-homophenylalanine during activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to mitigate racemization of Boc-L-homophenylalanine during the critical activation step of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for this compound?

A1: Racemization is the process that leads to the loss of stereochemical integrity at the alpha-carbon of an amino acid, converting the pure L-enantiomer into a mixture of both L- and D-isomers.[1] In peptide synthesis, the incorporation of the incorrect D-isomer of homophenylalanine results in a diastereomeric peptide impurity. This impurity can be difficult to separate from the desired product and may significantly alter the biological activity, efficacy, and safety of the final peptide therapeutic.[1][2]

Q2: What is the primary chemical mechanism causing racemization during the activation of this compound?

A2: The most common mechanism for racemization of N-urethane-protected amino acids, like this compound, is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][2] This occurs when the carboxylic acid is activated by a coupling reagent. The alpha-proton of this oxazolone ring is acidic and can be readily abstracted by a base present in the reaction mixture.[1][2] The resulting planar, achiral intermediate can then be re-protonated from either side, leading to a mixture of L and D enantiomers.[2] A secondary, less common mechanism is the direct abstraction of the alpha-proton by a base from the activated amino acid (direct enolization).[2]

Q3: Are certain amino acids more susceptible to racemization?

A3: Yes, the susceptibility to racemization is influenced by the amino acid's side chain.[3][4] Histidine (His) and cysteine (Cys) are notoriously prone to racemization.[3][4][5][6] Other sensitive residues include phenylalanine (Phe) and serine (Ser).[2][3] While specific data on homophenylalanine is less common, its structural similarity to phenylalanine suggests that a significant risk of racemization exists and requires careful control of reaction conditions.

Q4: How do coupling reagents and additives influence racemization?

A4: The choice of coupling reagent is a critical factor.[2]

  • Carbodiimides (e.g., DCC, DIC): When used alone, these reagents form a highly reactive O-acylisourea intermediate that readily cyclizes to the racemization-prone oxazolone.[5][7] Therefore, using carbodiimides without additives is not recommended when optical purity is critical.[2][8][9]

  • Additives (e.g., HOBt, HOAt, Oxyma): Additives are essential for suppressing racemization, especially with carbodiimides.[3][10] They react with the highly reactive intermediate to form an active ester that is more stable and less susceptible to oxazolone formation.[3][4][7] This "safer" intermediate then reacts with the amine component to form the desired peptide bond with minimal loss of chirality.[4] HOAt and Oxyma are generally considered more effective at suppressing racemization than HOBt.[3][8]

  • Uronium/Aminium and Phosphonium Reagents (e.g., HATU, HBTU, PyBOP): These reagents are designed for high coupling efficiency with low levels of racemization and are often preferred.[4][8] They work by forming active esters in situ.[9] HATU, for instance, is known for rapid reaction kinetics and a low tendency for racemization.

Q5: What is the role of the base, and which bases are recommended?

A5: A base is often necessary, but it can also promote racemization by abstracting the alpha-proton.[4][10] The strength and steric hindrance of the base are crucial factors.[3][10]

  • Use with Caution: Strong, non-hindered bases like N,N-diisopropylethylamine (DIPEA) can accelerate racemization and should be used judiciously.[3][11]

  • Recommended: Weaker or more sterically hindered bases are preferred. N-Methylmorpholine (NMM) and 2,4,6-collidine are excellent choices as they are effective for the coupling reaction while minimizing the risk of racemization.[3][10][11]

Troubleshooting Guide: High Racemization of this compound

Issue: High levels of Boc-D-homophenylalanine diastereomer detected in the peptide product.

Potential CauseRecommended Solution & Rationale
Inappropriate Coupling Reagent Solution: Switch to a coupling reagent system known for low racemization.[2] Rationale: Carbodiimides like DCC or DIC, when used alone, are known to cause significant racemization.[2][5] Uronium/aminium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP) are designed to form less racemization-prone active esters and generally provide better results.[4][7][8]
Absence of Racemization-Suppressing Additives Solution: Always use a carbodiimide coupling reagent in conjunction with an additive.[5] Rationale: Additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial.[3][8] They intercept the highly reactive activated intermediate to form a more stable active ester, which is less likely to form the oxazolone intermediate that precedes racemization.[3][4][7]
Inappropriate Base Selection Solution: Replace strong, non-hindered bases (like DIPEA) with a weaker or sterically hindered base.[3] Rationale: The base can abstract the α-proton from the activated amino acid, causing racemization.[4] Sterically hindered bases like 2,4,6-collidine or weaker bases like N-methylmorpholine (NMM) are less likely to cause this side reaction.[10][11]
Elevated Reaction Temperature Solution: Perform the coupling reaction at a lower temperature. Rationale: Higher temperatures increase the rate of both the desired coupling and the undesired racemization side reaction.[1][5] Conducting the activation and coupling steps at 0°C can significantly reduce the rate of racemization.[5]
Prolonged Pre-activation Time Solution: Minimize the pre-activation time or perform the activation in situ. Rationale: Allowing the activated this compound to stand for an extended period before the amine component is added increases the opportunity for oxazolone formation and subsequent racemization.[1][7] Ideally, the coupling reagent should be added to the mixture of the amino acid and the amine component.[1]
Use of Polar Aprotic Solvents Solution: Consider using a less polar solvent if compatible with your synthesis. Rationale: The polarity of the solvent can influence the rate of racemization. Less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can sometimes help reduce racemization compared to highly polar solvents like dimethylformamide (DMF).[5][7] However, solubility and resin swelling must be taken into account.

Data Summary: Coupling Reagent Performance

The selection of the coupling system is paramount in controlling racemization. The following table provides a qualitative comparison of common strategies.

Coupling ReagentAdditiveBaseExpected Racemization RiskNotes
DICNoneDIPEA / NMMHighNot recommended for racemization-sensitive couplings. The O-acylisourea intermediate readily forms an oxazolone.[5]
DICHOBtDIPEA / NMMLow to ModerateA classic combination that significantly reduces racemization compared to DIC alone.[5][8]
DICHOAt / OxymaNMM / CollidineVery Low Considered one of the best methods for minimizing racemization with carbodiimides.[8][11] Oxyma is a non-explosive and highly effective alternative to HOAt.[8][11]
HBTUHOBt (internal)DIPEA / NMMLowA widely used and generally reliable uronium salt with a good balance of speed and low racemization.[1]
HATUHOAt (internal)DIPEA / NMMVery Low Highly efficient and fast-acting, especially for sterically hindered couplings, with excellent suppression of racemization.[1]
PyBOPNone neededDIPEA / NMMLowA phosphonium salt-based reagent known for its high efficiency and low racemization levels.[1] Byproduct is non-carcinogenic.

Visualizations: Mechanisms and Workflows

Racemization Mechanism and Suppression

racemization_mechanism cluster_activation Activation cluster_racemization_path Racemization Pathway (Undesired) cluster_suppression_path Suppression Pathway (Desired) BocAA Boc-L-Hphe-OH Activated Highly Reactive Intermediate (O-Acylisourea for DIC) BocAA->Activated + Coupling Reagent (e.g., DIC) Oxazolone 5(4H)-Oxazolone (Prone to Racemization) Activated->Oxazolone ActiveEster Active Ester (Less Prone to Racemization) Activated->ActiveEster + Additive (HOBt/Oxyma) Enolate Achiral Enolate Oxazolone->Enolate + Base - H+ BocDAA Boc-D-Hphe-OH (Racemized Product) Enolate->BocDAA + H+ Peptide Desired Peptide (L-Configuration Retained) ActiveEster->Peptide + Amine

Caption: Mechanism of oxazolone formation leading to racemization and its suppression by additives.

Troubleshooting Workflow for Racemization

troubleshooting_workflow start Start: High D-isomer detected in product check_reagents Step 1: Review Coupling System Is a carbodiimide used alone? start->check_reagents add_additive Action: Add Oxyma or HOAt to the carbodiimide coupling check_reagents->add_additive Yes check_base Step 2: Check the Base Is DIPEA or TEA being used? check_reagents->check_base No add_additive->check_base change_base Action: Switch to a hindered base (e.g., 2,4,6-collidine or NMM) check_base->change_base Yes check_temp Step 3: Check Temperature Is the reaction run above 0°C? check_base->check_temp No change_base->check_temp lower_temp Action: Perform coupling at 0°C check_temp->lower_temp Yes check_preactivation Step 4: Review Activation Time Is there a long pre-activation step? check_temp->check_preactivation No lower_temp->check_preactivation in_situ Action: Minimize pre-activation time or perform in-situ activation check_preactivation->in_situ Yes end End: Re-analyze product for improved optical purity check_preactivation->end No in_situ->end

Caption: Logical workflow for troubleshooting and mitigating racemization during peptide coupling.

Recommended Experimental Protocol

Low-Racemization Coupling using DIC/Oxyma and Collidine

This protocol is designed to minimize racemization during the coupling of this compound.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3 equivalents)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • 2,4,6-Collidine (4 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal protecting group (e.g., Fmoc) of the resin-bound peptide has been completely removed.

    • Wash the resin thoroughly with DMF (5 times) and DCM (5 times) to remove any residual deprotection reagents.

    • Swell the resin in DMF for at least 30 minutes before coupling.

  • Coupling Mixture Preparation (In Situ Activation):

    • In a separate reaction vessel, dissolve this compound (3 eq.) and Oxyma (3 eq.) in a minimal amount of DMF.

    • Add 2,4,6-Collidine (4 eq.) to the amino acid/Oxyma solution.

    • Drain the DMF from the swollen resin.

    • Immediately add the amino acid/Oxyma/collidine solution to the resin.

  • Coupling Reaction:

    • Add DIC (3 eq.) to the resin slurry.

    • Agitate the reaction vessel (e.g., by bubbling nitrogen or using a shaker) at room temperature for 2-4 hours. For particularly sensitive couplings, the reaction can be started at 0°C for 30 minutes before allowing it to warm to room temperature.

    • Monitor the reaction for completion using a qualitative test (e.g., ninhydrin test). A negative ninhydrin test (beads remain colorless or yellow) indicates the reaction is complete.

  • Washing:

    • Once the coupling is complete, drain the reaction mixture.

    • Wash the resin thoroughly with DMF (5 times), DCM (5 times), and methanol (3 times) to remove excess reagents and byproducts.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator before proceeding to the next step in your synthesis.

References

Technical Support Center: Optimizing Coupling Time for Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling of sterically hindered amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during peptide synthesis.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the coupling of sterically hindered amino acids.

Issue 1: Incomplete or Low-Yield Coupling
  • Symptom: A positive Kaiser test (blue beads) after the coupling step indicates the presence of unreacted primary amines.[1][2] Mass spectrometry analysis of the final peptide may show deletion sequences.[3][4]

  • Possible Cause:

    • Steric Hindrance: The bulky nature of the amino acid side chain is physically obstructing the formation of the peptide bond.[5][6] This is common for residues like Valine, Isoleucine, Threonine, and α,α-disubstituted amino acids like Aib.[5][6]

    • Peptide Aggregation: The growing peptide chain aggregates on the solid support, blocking reactive sites and preventing reagent access.[7][8] This is more common in hydrophobic sequences.[8]

    • Suboptimal Reagent Choice: Standard carbodiimide reagents (e.g., DCC, DIC) are often not potent enough for these challenging couplings.[5][6]

  • Recommended Solutions:

    • Switch to a More Potent Coupling Reagent: Utilize aminium/uronium salts like HATU, HCTU, or COMU, or phosphonium salts like PyBOP and PyAOP.[6][9] Reagents that form highly reactive OAt or Oxyma esters are generally preferred.[5]

    • Perform a "Double Coupling": After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid and reagents.[5][7] This is a highly effective method to drive the reaction to completion.[5]

    • Increase Reaction Time and/or Temperature: Extend the coupling time to several hours or even overnight.[7] A moderate increase in temperature (e.g., to 40-50°C) can help disrupt secondary structures and overcome the activation energy barrier, but must be monitored to avoid side reactions.[4][10]

    • Optimize Solvent System: Switch from the standard solvent DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregated peptides.[7][11] Using a mixture of solvents or adding chaotropic salts (e.g., LiCl) can also help disrupt aggregation.[7][8]

    • Employ Microwave-Assisted Synthesis: Microwave energy can significantly accelerate coupling reactions and help overcome issues related to steric hindrance and peptide aggregation.[3][7]

Issue 2: Racemization/Epimerization Detected in Final Peptide
  • Symptom: Chiral HPLC analysis of the final peptide product shows the presence of diastereomeric impurities.[3]

  • Possible Cause:

    • Prolonged Pre-activation: Allowing the amino acid to remain in the activated state for too long before adding it to the resin can lead to racemization, especially with strong bases.[3]

    • High Reaction Temperature: Elevated temperatures, while beneficial for coupling efficiency, can increase the rate of epimerization.[2]

    • Reagent Choice: Some coupling reagents are more prone to causing racemization than others.[3]

  • Recommended Solutions:

    • Minimize Pre-activation Time: For reagents requiring pre-activation, such as HATU with DIPEA, keep this time to a minimum (typically 1-5 minutes).[3][5]

    • Choose a Low-Racemization Reagent: Reagents like HATU and COMU are known to effectively suppress racemization.[3][12] The HOAt leaving group formed by HATU is highly efficient at preventing the loss of stereochemical integrity.[12]

    • Careful Temperature Control: If increasing the reaction temperature, do so cautiously and monitor for any increase in epimerization.

Issue 3: Guanidinylation of the N-terminus
  • Symptom: Mass spectrometry analysis reveals a mass addition corresponding to the guanidinium moiety of the coupling reagent, leading to chain termination.

  • Possible Cause: This side reaction can occur when using an excess of aminium/uronium-based reagents like HATU or HBTU, especially during slow coupling reactions.[9][13]

  • Recommended Solutions:

    • Use Stoichiometric Amounts: Avoid using a large excess of the aminium/uronium reagent relative to the amino acid.[9]

    • Switch to a Phosphonium-Based Reagent: Reagents like PyBOP or PyAOP do not cause this side reaction and can be used in excess to drive slow reactions to completion.[9]

Frequently Asked Questions (FAQs)

Q1: Which amino acids are considered sterically hindered? A1: Sterically hindered amino acids possess bulky side chains that impede peptide bond formation. Common examples include β-branched amino acids (Valine, Isoleucine, Threonine), α,α-disubstituted amino acids (e.g., α-aminoisobutyric acid or Aib), and N-methylated amino acids.[5][6][12] Arginine, with its large Pbf protecting group, is also considered challenging to couple.[14]

Q2: Why are standard coupling reagents like DIC often ineffective for these couplings? A2: Carbodiimide-based reagents like DIC and DCC are often not reactive enough to overcome the significant energy barrier created by steric hindrance.[5][6] This leads to slow reaction rates and incomplete couplings. For challenging couplings, more potent in-situ activating reagents that form highly reactive esters are necessary.[5]

Q3: What is "double coupling" and when should I use it? A3: Double coupling is the strategy of repeating a coupling step with fresh reagents after an initial coupling attempt.[7] It is recommended when a monitoring test (like the Kaiser test) indicates that the first coupling was incomplete or for amino acids that are known to be particularly difficult to incorporate.[2][9]

Q4: How can I monitor the completion of a coupling reaction? A4: The most common method for monitoring solid-phase reactions is the Kaiser test, which gives a qualitative colorimetric result for the presence of primary amines.[1] An intense blue color indicates a significant amount of unreacted amine, while yellow beads suggest the reaction is complete.[1] For secondary amines (like Proline or N-methylated residues), the Kaiser test is unreliable, and alternatives like the Isatin or Chloranil test should be used.[1] HPLC analysis of a small, cleaved sample can also be used for quantitative assessment.[4]

Q5: Can changing the solvent help improve coupling efficiency? A5: Yes. If peptide aggregation is suspected, switching the solvent from DMF to NMP can be highly beneficial due to NMP's superior solvating properties.[7][11] In some cases, adding DMSO or using mixtures of solvents can also help disrupt secondary structures and improve reagent access to the reaction site.[8]

Q6: Is it better to increase the reaction time or perform a double coupling? A6: The choice depends on the specific circumstances. Extending the reaction time is a simple initial strategy.[14] However, if the coupling is still incomplete after an extended period, a double coupling is often more effective at driving the reaction to completion.[5] For very difficult sequences, a combination of strategies, such as using a more potent reagent and performing a double coupling, may be necessary.[14]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Couplings
Reagent ClassReagent ExampleRelative ReactivityKey AdvantagesPotential Drawbacks
Carbodiimides DIC / HOBt or HOAtModerateCost-effectiveOften inefficient for hindered couplings; can cause racemization.[6]
Phosphonium Salts PyBOPHighEfficient for many difficult couplings; does not cause guanidinylation.[9]OBt-based esters are less reactive than OAt-based esters.
PyAOPVery HighHighly effective, especially for N-methylated amino acids; low racemization.[15]Higher cost.
Aminium/Uronium Salts HBTUHighWidely used and effective for many standard and difficult couplings.[6]Can cause guanidinylation if used in excess; less reactive than HATU.[4][9]
HATUVery HighConsidered one of the most efficient reagents, especially for hindered couplings; rapid kinetics and reduced epimerization.[12][13]Can cause guanidinylation if used in excess; higher cost.[9][13]
COMUVery HighExcellent performance, comparable or superior to HATU, with a better safety profile.[3][13]Higher cost.

Experimental Protocols

Protocol 1: Standard Coupling of a Sterically Hindered Amino Acid using HATU
  • Resin Preparation: Swell the resin-bound peptide (with the deprotected N-terminal amine) in N,N-dimethylformamide (DMF) for at least 30 minutes.[6] Drain the solvent.

  • Activation Mixture Preparation: In a separate vessel, dissolve the Nα-protected sterically hindered amino acid (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.[6] Add N,N-diisopropylethylamine (DIPEA) (6 equivalents).[6] Vortex the mixture and allow it to pre-activate for 1-2 minutes.[7]

  • Coupling Reaction: Add the activation mixture to the vessel containing the resin. Agitate the mixture at room temperature. For hindered amino acids, the reaction time can range from 1 to 4 hours.[6][7]

  • Monitoring and Washing: After the coupling time, take a small sample of resin beads and perform a Kaiser test to check for completion.[13] Once the test is negative (yellow beads), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times).[7]

Protocol 2: Double Coupling Strategy
  • First Coupling: Perform the initial coupling reaction as described in Protocol 1.

  • Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all unreacted reagents and byproducts.[9]

  • Second Coupling: Prepare a fresh activation mixture as described in Protocol 1, step 2.[2]

  • Reaction: Add the new activation mixture to the washed resin and allow the reaction to proceed for another 1-2 hours.[9]

  • Final Wash and Monitoring: After the second coupling, wash the resin thoroughly and perform a final monitoring test to confirm the reaction has gone to completion.[9] If the test is still positive, consider capping the unreacted amines.

Protocol 3: Monitoring Reaction Completion with the Kaiser Test
  • Sample Preparation: Remove a small sample of resin (a few beads) from the reaction vessel. Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.

  • Reagent Addition: Place the washed beads in a small glass test tube. Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).

  • Heating: Heat the test tube at 100-120°C for 3-5 minutes.[1]

  • Observation:

    • Intense Blue Beads/Solution: Positive result, indicating the presence of unreacted primary amines. The coupling is incomplete.[1]

    • Yellow/Colorless Beads: Negative result, indicating the coupling is complete.[1]

Visualizations

Troubleshooting_Workflow start Coupling of Hindered AA kaiser_test Perform Kaiser Test start->kaiser_test is_complete Is Coupling Complete? kaiser_test->is_complete incomplete Incomplete Coupling is_complete->incomplete No (Positive) complete Coupling Complete Proceed to Deprotection is_complete->complete Yes (Negative) strategy Select Optimization Strategy incomplete->strategy double_couple Perform Double Coupling strategy->double_couple change_reagent Switch to Potent Reagent (e.g., HATU, COMU) strategy->change_reagent increase_temp Increase Time / Temperature strategy->increase_temp change_solvent Change Solvent (e.g., NMP) strategy->change_solvent double_couple->kaiser_test change_reagent->start Re-attempt Coupling increase_temp->start Re-attempt Coupling change_solvent->start Re-attempt Coupling

Caption: Troubleshooting workflow for incomplete peptide couplings.

Activation_Mechanism cluster_reactants Reactants AminoAcid Fmoc-AA-COOH ActiveEster Highly Reactive OAt/OBt Active Ester AminoAcid->ActiveEster CouplingReagent HATU/HBTU (Aminium Salt) CouplingReagent->ActiveEster Base Base (DIPEA) Base->ActiveEster activates NewPeptide Resin-Peptide-CO-AA-Fmoc ActiveEster->NewPeptide + Byproduct Byproducts (HOAt/HOBt, Urea) ActiveEster->Byproduct releases ResinPeptide Resin-Peptide-NH2 ResinPeptide->NewPeptide Nucleophilic Attack

Caption: Amino acid activation by an aminium/uronium reagent.

Logical_Relationships start Problem: Slow/Incomplete Coupling cause1 Primary Cause: Steric Hindrance start->cause1 cause2 Secondary Cause: Peptide Aggregation start->cause2 solution1 Increase Reagent Reactivity cause1->solution1 solution2 Increase Reaction Equivalents cause1->solution2 solution3 Increase Kinetic Energy cause1->solution3 cause2->solution3 solution4 Disrupt Secondary Structures cause2->solution4 action1 Use HATU, COMU, PyAOP solution1->action1 action2 Double Coupling solution2->action2 action3 Increase Temperature or Use Microwave solution3->action3 action4 Switch to NMP solvent solution4->action4

Caption: Decision logic for optimizing difficult couplings.

References

Technical Support Center: Managing Aggregation of Peptides Containing Boc-L-homophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing Boc-L-homophenylalanine.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a concern with this compound?

A1: Peptide aggregation is the self-association of peptide chains, often driven by intermolecular hydrogen bonding to form secondary structures like beta-sheets.[1] This is a significant issue during solid-phase peptide synthesis (SPPS) as it can obstruct reactive sites on the peptide-resin, leading to incomplete deprotection and coupling reactions, which results in deletion sequences and low yields.[1] this compound contributes to this issue due to the hydrophobicity of its phenyl ring, which can promote aggregation, especially in growing peptide chains on a solid support.[2]

Q2: How can I identify on-resin aggregation during peptide synthesis?

A2: On-resin aggregation can be identified through several indicators:

  • Poor Resin Swelling: The resin beads may appear shrunken or fail to swell properly in the synthesis solvent.[3]

  • Slow or Incomplete Reactions: A positive Kaiser test (ninhydrin test) after the coupling step indicates the presence of unreacted free amines, suggesting an incomplete reaction.[4]

  • Physical Clumping: The resin may become sticky and form visible clumps.[4]

  • Reduced Yield: A significant decrease in the final yield of the cleaved peptide can be a strong indicator of aggregation issues during synthesis.[4]

Q3: Can aggregation occur after the peptide is cleaved from the resin?

A3: Yes, aggregation is also a common problem for purified peptides containing hydrophobic residues like homophenylalanine. The hydrophobic nature of the homophenylalanine side chain can lead to poor solubility in aqueous solutions, causing the peptide to form aggregates.

Q4: What are the initial steps to troubleshoot poor solubility of a this compound-containing peptide after cleavage?

A4: When a purified peptide containing this compound shows poor solubility, the initial approach should be to test different solvent systems. Start with a small amount of the peptide and attempt to dissolve it in an organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before slowly adding the desired aqueous buffer. Adjusting the pH of the aqueous solution can also significantly improve solubility; for peptides containing L-homophenylalanine, solubility dramatically increases at a pH below 2.5 or above 9.5.[5][6]

Troubleshooting Guides

On-Resin Aggregation during SPPS

If you suspect on-resin aggregation of your peptide containing this compound, consider the following troubleshooting steps:

Initial Steps:

  • Recoupling: Perform a second coupling reaction with a fresh solution of activated this compound.[4]

  • Solvent Exchange: Wash the resin with a sequence of different solvents to disrupt secondary structures. A common practice is to wash with N,N-dimethylformamide (DMF), followed by dichloromethane (DCM), and then isopropanol, before returning to the primary synthesis solvent.[4]

Advanced Strategies:

  • Chaotropic Salts: Add chaotropic salts such as lithium chloride (LiCl) or potassium thiocyanate (KSCN) to the coupling mixture to disrupt hydrogen bonding.[3]

  • Elevated Temperature: Performing the coupling reaction at a higher temperature can help disrupt aggregation.[3]

  • Backbone Protection: Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on an adjacent amino acid to prevent hydrogen bond formation.[3]

Post-Cleavage Peptide Solubility

For issues with solubility after cleavage and purification, refer to the following guide:

ProblemPotential CauseRecommended Solution
Peptide precipitates in aqueous buffer The high hydrophobicity of the homophenylalanine residue promotes self-aggregation.1. Organic Solvent Pre-dissolution: Dissolve the peptide in a minimal amount of a strong organic solvent like DMSO or DMF. Slowly add this solution dropwise to the stirred aqueous buffer. 2. pH Adjustment: Determine the isoelectric point (pI) of your peptide. Adjust the buffer pH to be at least two units away from the pI to increase net charge and electrostatic repulsion.
Peptide solution becomes cloudy over time Concentration-dependent aggregation or unfavorable buffer conditions.1. Dilution: Work with more dilute peptide solutions. 2. Buffer Screening: Test different buffer systems (e.g., phosphate, Tris, citrate) and pH values.[7] 3. Sonication: Use a sonicator bath to break up small aggregates.[3]

Quantitative Data Summary

The choice of solvents and reagents is critical in managing the aggregation of hydrophobic peptides. The following tables provide a summary of commonly used solvents and additives.

Table 1: Solvent Properties for Peptide Synthesis

SolventPolarityProperties
Dichloromethane (DCM)LowGood for resin swelling and washing.[1]
N,N-Dimethylformamide (DMF)HighA standard solvent for both coupling and deprotection steps.[1]
N-Methyl-2-pyrrolidone (NMP)HighA stronger solvent than DMF, often used to disrupt secondary structures and improve difficult couplings.[3][4]
Dimethyl sulfoxide (DMSO)HighA powerful polar aprotic solvent that can be added as a co-solvent to disrupt aggregation.[3][4]

Table 2: Reagents to Mitigate Peptide Aggregation

Reagent/AdditiveConcentration/AmountMechanism of Action
Lithium Chloride (LiCl)~0.5 M in DMFA chaotropic salt that disrupts hydrogen bonds responsible for the formation of secondary structures.[3]
Potassium Thiocyanate (KSCN)~0.5 M in DMFAnother chaotropic agent that interferes with intermolecular hydrogen bonding.[3]
2-Hydroxy-4-methoxybenzyl (Hmb)1 equivalentA backbone protecting group that can be incorporated onto an amino acid to sterically hinder the formation of beta-sheets.[3]

Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle for Peptides Containing this compound

This protocol outlines a single cycle of amino acid addition in Boc solid-phase peptide synthesis.

  • Resin Swelling: Swell the resin in Dichloromethane (DCM) for at least 30 minutes.[4]

  • Boc Deprotection:

    • Wash the resin with DCM (3 times).[4]

    • Add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin and agitate for 2 minutes.[1]

    • Drain and add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.[4]

    • Wash the resin with DCM (3 times).[4]

  • Neutralization:

    • Wash the resin with a 5% solution of N,N-diisopropylethylamine (DIEA) in DCM (3 times for 2 minutes each).[1]

    • Wash the resin with DCM (3 times).[1]

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents) and an activating agent such as HBTU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution to pre-activate for 2 minutes.[4]

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.[4]

    • Monitor the reaction completion using the Kaiser test.[4]

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).[4]

Protocol 2: Cleavage of the Peptide from the Resin

Caution: Anhydrous Hydrogen Fluoride (HF) is extremely hazardous and requires specialized equipment and training.

  • Resin Drying: Dry the peptide-resin thoroughly under high vacuum.

  • Scavenger Addition: Place the dried peptide-resin in a specialized HF cleavage apparatus and add scavengers (e.g., p-cresol, anisole) to protect sensitive amino acid side chains.[1]

  • HF Cleavage:

    • Cool the reaction vessel to 0 °C.[1]

    • Carefully condense anhydrous HF into the reaction vessel.[1]

    • Stir the mixture at 0 °C for 1-2 hours.[1]

  • HF Removal: Evaporate the HF under a stream of nitrogen.[1]

  • Peptide Precipitation: Wash the cleaved peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

  • Collection: Filter and collect the crude peptide.[1]

Visualizations

Troubleshooting_Workflow Troubleshooting On-Resin Aggregation start Positive Kaiser Test After Coupling recouple Perform Recoupling start->recouple check_kaiser_1 Kaiser Test Still Positive? recouple->check_kaiser_1 solvent_exchange Solvent Exchange (e.g., DMF, DCM, IPA) check_kaiser_1->solvent_exchange Yes proceed Proceed with Synthesis check_kaiser_1->proceed No check_kaiser_2 Kaiser Test Still Positive? solvent_exchange->check_kaiser_2 advanced_strategies Employ Advanced Strategies: - Chaotropic Salts (LiCl, KSCN) - Elevated Temperature - Backbone Protection (Hmb) check_kaiser_2->advanced_strategies Yes check_kaiser_2->proceed No cap_and_evaluate Cap Unreacted Amines & Evaluate Synthesis advanced_strategies->cap_and_evaluate

Caption: Troubleshooting workflow for on-resin peptide aggregation.

ACE_Inhibition_Pathway Simplified ACE Inhibition by L-Homophenylalanine-derived Inhibitors Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction HFP_Inhibitor L-Homophenylalanine-derived ACE Inhibitor HFP_Inhibitor->ACE Inhibits

Caption: L-homophenylalanine as a precursor for ACE inhibitors.

References

Technical Support Center: Purification of Crude Peptides Containing Boc-L-homophenylalanine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude peptides containing N-tert-butyloxycarbonyl (Boc)-L-homophenylalanine using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the HPLC purification of peptides containing Boc-L-homophenylalanine.

Issue 1: Poor Peak Shape (Tailing or Broadening)

  • Question: My peptide peak is tailing or is broader than expected. What are the potential causes and how can I resolve this?

  • Answer: Peak tailing and broadening are common issues in peptide purification.[1][2] The primary causes can be categorized as follows:

    • Secondary Interactions: The this compound residue contributes significant hydrophobicity to the peptide.[3] Residual exposed silanol groups on the silica-based stationary phase can interact with the peptide, leading to peak tailing.[4][5]

      • Solution: Operate the mobile phase at a lower pH (around 2-3) by using an ion-pairing agent like trifluoroacetic acid (TFA) to suppress the ionization of silanol groups.[5] Using a high-purity, end-capped column can also minimize these interactions.[4]

    • Column Overload: Injecting too much sample can lead to peak distortion.[2]

      • Solution: Reduce the concentration of the injected sample and see if the peak shape improves.[1]

    • Column Contamination or Damage: Accumulation of particulate matter from the sample or mobile phase on the column inlet frit can distort the peak shape for all eluting compounds.[2] A void at the head of the column can also be a cause.[5]

      • Solution: Filter all samples and mobile phases before use. If contamination is suspected, try back-flushing the column. If the problem persists, replacing the guard column or the analytical column may be necessary.[1][5]

    • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening, especially for early-eluting peaks.[6]

      • Solution: Use tubing with a narrow internal diameter and keep the length to a minimum.[4]

Issue 2: Low Resolution or Co-elution of Impurities

  • Question: I am unable to separate my target peptide from closely eluting impurities. How can I improve the resolution?

  • Answer: Achieving baseline separation is critical for obtaining a highly pure peptide. Several factors influence resolution:

    • Gradient Slope: A steep gradient may not provide sufficient time for the separation of components with similar hydrophobicities.[7]

      • Solution: Employ a shallower gradient.[7][8] For example, if your initial gradient is 5-95% acetonitrile (ACN) over 20 minutes, try extending the gradient to 40 or 60 minutes. A segmented gradient that is shallower around the elution time of the target peptide can also be effective.

    • Mobile Phase Composition: The choice of organic modifier and ion-pairing agent can significantly affect selectivity.

      • Solution: While acetonitrile is the most common organic modifier, for very hydrophobic peptides, adding a small percentage of isopropanol to the mobile phase can sometimes improve separation.[9][10] Changing the ion-pairing agent (e.g., from TFA to formic acid, though this may affect peak shape) can also alter selectivity.[9]

    • Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity and peak shape.[9]

      • Solution: Experiment with different column temperatures (e.g., 30°C, 40°C, 50°C). Increasing the temperature often leads to sharper peaks and can change the elution order of closely related peptides.[9]

Issue 3: Peptide Insolubility or Precipitation

  • Question: My crude peptide containing this compound is difficult to dissolve, or it precipitates in the autosampler/during the run. What should I do?

  • Answer: Solubility issues are common with hydrophobic peptides, a characteristic enhanced by the Boc group and the homophenylalanine residue.[3][11]

    • Sample Solvent: The solvent used to dissolve the crude peptide is critical. Dissolving the sample in a solvent that is too strong (high percentage of organic solvent) can lead to poor peak shape and carryover.[12]

      • Solution: For hydrophobic peptides, it may be necessary to dissolve them in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) first, and then dilute with the initial mobile phase.[13][14] Always filter the sample after dissolution.

    • Precipitation During Run: The peptide may be soluble in the high organic content of the sample solvent but precipitate when injected into the more aqueous initial mobile phase.

      • Solution: Minimize the injection volume. If possible, try to dissolve the sample directly in the initial mobile phase composition. If a stronger solvent is necessary, ensure the injection volume is small enough to be diluted quickly on the column.

Issue 4: Suspected On-Column or Post-Purification Boc-Deprotection

  • Question: I am observing a peak that corresponds to the deprotected form of my peptide. Is the Boc group being cleaved during purification?

  • Answer: The Boc protecting group is labile to strong acids.[15] While 0.1% TFA in the mobile phase is generally considered mild, prolonged exposure or combination with other factors can lead to partial deprotection.

    • Post-Purification Deprotection: The most common cause is the concentration of TFA during solvent evaporation after collecting the fractions. Heating the fractions to speed up evaporation can accelerate the cleavage of the Boc group.[16]

      • Solution: Evaporate the solvent at a lower temperature using a vacuum concentrator (e.g., SpeedVac) or freeze-dry (lyophilize) the collected fractions.[16] If TFA must be removed, it can be done by re-dissolving the peptide in water and re-lyophilizing, or by performing a salt exchange.

    • On-Column Deprotection: While less common, highly acid-sensitive peptides may undergo some deprotection on the column, especially during long runs.

      • Solution: If this is suspected, consider using a weaker acid like formic acid as the mobile phase modifier. However, be aware that this may compromise peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best suited for purifying peptides containing this compound? A1: A reversed-phase C18 column is the most common and generally a good starting point for peptide purification.[17] Given that this compound increases the peptide's hydrophobicity, a C8 or even a C4 column could also be effective, particularly for larger or very hydrophobic peptides, as they offer lower retention.[13][18] Wide-pore columns (300 Å) are recommended for peptides to ensure the molecules can access the bonded phase within the pores.[9][19]

Q2: What is a typical starting mobile phase and gradient for this type of purification? A2: A standard mobile phase system consists of:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN).[7] A good starting gradient would be a linear gradient from 5% to 65% Solvent B over 30-40 minutes.[17] This can then be optimized to be shallower around the elution point of the target peptide to improve resolution.[7]

Q3: At what wavelength should I monitor the purification? A3: The peptide bond absorbs strongly around 214-220 nm, making this the most common wavelength for peptide detection and quantification.[17] If your peptide contains aromatic residues (like the phenyl group in homophenylalanine, or Trp, Tyr), you can also monitor at 280 nm, although the sensitivity will be lower.

Q4: How can I confirm the identity and purity of my collected fractions? A4: The purity of the collected fractions should be assessed by re-injecting a small aliquot onto an analytical HPLC column. The identity of the peptide in the purified fraction should be confirmed by mass spectrometry (e.g., LC-MS or MALDI-TOF) to ensure the peak corresponds to the correct molecular weight and that the Boc group is still intact.

Q5: My purified peptide is an oil instead of a fluffy white powder after lyophilization. Why? A5: This can be due to several reasons:

  • Residual Solvents: Incomplete removal of organic solvents like acetonitrile or residual TFA can result in an oily product.[14]

  • Hygroscopic Nature: The peptide itself may be hygroscopic and absorb moisture from the atmosphere.[14]

  • Counter-ion Issues: The presence of TFA as a counter-ion can sometimes affect the final physical state of the peptide.[14] To obtain a solid, ensure complete removal of solvents during lyophilization and handle the final product in a dry environment.

Data Presentation

Table 1: HPLC Column Selection Guide for Peptides

Column TypeTypical ApplicationAdvantages for this compound Peptides
C18 General purpose for small to medium-sized peptidesHigh retention for good initial separation of complex mixtures.[17]
C8 Medium to large or more hydrophobic peptidesReduced retention compared to C18, can be useful if the peptide is too strongly retained.[13]
C4 Large peptides and proteins (>10 kDa)Very low retention, suitable for highly hydrophobic peptides that may not elute from C18 or C8 columns.[18]
Phenyl Peptides with aromatic residuesCan offer alternative selectivity due to pi-pi interactions with the homophenylalanine side chain.[13]

Table 2: Common Mobile Phase Modifiers

ModifierTypical ConcentrationFunctionConsiderations
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Ion-pairing agent, suppresses silanol activity, improves peak shape.[]Can be difficult to remove post-purification; can cause Boc-deprotection with heat.[16]
Formic Acid (FA) 0.1%Volatile alternative to TFA, more MS-friendly.Generally results in broader peaks and lower resolution compared to TFA.
Acetic Acid 0.1 - 1%Alternative acid modifier.Can be used when TFA is not suitable.[]

Experimental Protocols

Protocol 1: General HPLC Purification of a Crude Peptide Containing this compound

  • Sample Preparation: a. Weigh approximately 5-10 mg of the crude peptide into a clean microcentrifuge tube. b. Attempt to dissolve the peptide in the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA) to a final concentration of 1-2 mg/mL. c. If the peptide is insoluble, add a minimal amount of a stronger solvent like DMSO or DMF to dissolve it, then dilute to the final concentration with the initial mobile phase. d. Centrifuge the sample at high speed for 5 minutes to pellet any particulates. e. Transfer the supernatant to an HPLC vial.

  • HPLC Method:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm, 300 Å).[21]

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

    • Column Temperature: 30 °C.[11]

    • Detection: 220 nm.[9]

    • Injection Volume: 50 - 200 µL (adjust based on concentration and column size).

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 65% B (linear gradient)

      • 35-40 min: 65% to 95% B (wash)

      • 40-45 min: 95% B (hold)

      • 45-50 min: 95% to 5% B (re-equilibration)

      • 50-60 min: 5% B (hold)

  • Fraction Collection: a. Monitor the chromatogram in real-time. b. Collect fractions corresponding to the main peak, ensuring to separate it from any leading or tailing impurities.

  • Post-Purification Processing: a. Analyze the purity of each collected fraction using analytical HPLC. b. Pool the fractions that meet the desired purity level. c. Freeze the pooled fractions and lyophilize until a dry powder is obtained.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Dissolve Dissolve Crude Peptide Filter Filter Sample Dissolve->Filter Inject Inject onto HPLC Filter->Inject Separate Gradient Elution Inject->Separate Detect UV Detection (220 nm) Separate->Detect Collect Collect Fractions Detect->Collect Analyze Purity Check (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Final Pure Peptide Powder Lyophilize->Final

Caption: Workflow for the HPLC purification of crude peptides.

G start Problem with HPLC Peak peak_shape Poor Peak Shape? (Tailing/Broad) start->peak_shape Yes resolution Low Resolution? start->resolution No overload Is sample overloaded? peak_shape->overload reduce_conc Action: Reduce sample concentration overload->reduce_conc Yes secondary_int Secondary Interactions? overload->secondary_int No adjust_ph Action: Ensure 0.1% TFA in mobile phase secondary_int->adjust_ph Yes bad_column Column contaminated/void? secondary_int->bad_column No flush_replace Action: Flush or replace column bad_column->flush_replace Yes gradient Is gradient too steep? resolution->gradient Yes deprotection Extra Peak? (Suspect Deprotection) resolution->deprotection No shallow_grad Action: Use a shallower gradient gradient->shallow_grad Yes evaporation Evaporation method? deprotection->evaporation Yes heat Using heat? evaporation->heat no_heat Action: Lyophilize or use vacuum concentration without heat heat->no_heat Yes

Caption: Troubleshooting decision tree for common HPLC issues.

References

Technical Support Center: Boc-L-homophenylalanine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities during the synthesis of Boc-L-homophenylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities can be categorized as either process-related or product-related.

  • Process-Related Impurities: These arise directly from the synthetic process and include unreacted starting materials and byproducts from the reagents.

    • Unreacted L-homophenylalanine: Incomplete reaction can leave residual starting material.

    • Di-tert-butyl dicarbonate ((Boc)₂O) byproducts: The protecting agent, (Boc)₂O, can degrade or react with water to form byproducts such as tert-butanol and di-tert-butyl carbonate.[1]

  • Product-Related Impurities: These are structurally similar to the desired product.

    • N,N-di-Boc-L-homophenylalanine: Over-reaction can lead to the formation of a di-Boc protected product, especially under forcing conditions.[2]

    • Enantiomeric Impurity (Boc-D-homophenylalanine): Racemization during the synthesis can lead to the presence of the D-enantiomer.[3][4]

    • Pyroglutamic Acid Derivative: While less common than with glutamic acid, intramolecular cyclization to form a pyroglutamic acid derivative is a potential side reaction, particularly under acidic or high-temperature conditions.[5][6][7][8][9]

Q2: My Boc protection reaction is incomplete. What are the likely causes?

A2: Several factors can contribute to an incomplete reaction:

  • Low Nucleophilicity of the Amine: While generally reactive, the amine of L-homophenylalanine can be hindered, leading to a slower reaction.

  • Poor Solubility: L-homophenylalanine, being a zwitterionic compound, may have limited solubility in common organic solvents, leading to a slow or incomplete reaction.[2]

  • Inappropriate Base: The choice and amount of base are crucial for neutralizing the acidic byproduct and driving the reaction.

  • Hydrolysis of (Boc)₂O: In the presence of water, (Boc)₂O can hydrolyze, reducing the amount available for the protection reaction.[2]

Q3: How can I monitor the progress of the Boc protection reaction?

A3: The reaction progress can be monitored using several analytical techniques:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method to visualize the disappearance of the starting material (L-homophenylalanine) and the appearance of the product (this compound). Staining with ninhydrin is useful for detecting the free amine of the starting material.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction progress by measuring the peak areas of the starting material and product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can confirm the identity of the product and any major byproducts by their mass-to-charge ratio.

Q4: What are the best methods for purifying crude this compound?

A4: The primary methods for purification are:

  • Aqueous Workup: A standard acid-base workup can effectively remove unreacted (Boc)₂O and its byproducts.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for purification.

  • Column Chromatography: For difficult separations or to remove closely related impurities, silica gel column chromatography is a common technique.

Troubleshooting Guides

Issue 1: Incomplete Reaction

Observation: TLC or HPLC analysis shows a significant amount of unreacted L-homophenylalanine.

Potential Cause Troubleshooting Step Rationale
Poor Solubility of L-homophenylalanine Use a co-solvent system (e.g., dioxane/water, THF/water) to improve solubility.[2]Ensures the starting material is available in the solution to react.
Insufficient (Boc)₂O Use a slight excess (1.1-1.2 equivalents) of (Boc)₂O.Drives the reaction to completion by ensuring all the amine is protected.
Inappropriate Base/pH Use a suitable base (e.g., NaOH, NaHCO₃, triethylamine) to maintain a basic pH.[10]Neutralizes the acidic byproduct of the reaction, preventing protonation of the amine and favoring the forward reaction.
Short Reaction Time Increase the reaction time and monitor by TLC or HPLC until the starting material is consumed.Allows the reaction to proceed to completion, especially if it is slow.
Issue 2: Presence of Multiple Products

Observation: TLC or HPLC shows multiple spots/peaks in addition to the starting material and desired product.

Potential Cause Troubleshooting Step Rationale
N,N-di-Boc Formation Use a stoichiometric amount of (Boc)₂O and monitor the reaction closely. Avoid prolonged reaction times under forcing conditions.[2]Minimizes the over-reaction of the primary amine.
Byproducts from (Boc)₂O Perform an effective aqueous workup to remove water-soluble byproducts.tert-Butanol and other byproducts are typically removed during the workup.
Racemization Perform chiral HPLC to determine the enantiomeric purity. Optimize reaction conditions (e.g., lower temperature, choice of base) to minimize racemization.[3][4]Ensures the stereochemical integrity of the final product.

Data Presentation

Table 1: Common Impurities in this compound Synthesis

Impurity Typical Analytical Method(s) for Detection Potential Origin
L-homophenylalanineHPLC, TLC (ninhydrin positive)Incomplete reaction
tert-Butanol¹H NMR, GC-MSByproduct of (Boc)₂O reaction
Di-tert-butyl carbonateLC-MSByproduct of (Boc)₂O
N,N-di-Boc-L-homophenylalanineLC-MS, ¹H NMROver-reaction with (Boc)₂O
Boc-D-homophenylalanineChiral HPLCRacemization during synthesis

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Dissolve L-homophenylalanine (1.0 equivalent) in a 1:1 mixture of dioxane and 1 M aqueous NaOH, ensuring complete dissolution.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC until the L-homophenylalanine spot disappears.

  • Once complete, remove the dioxane under reduced pressure.

  • Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL) to remove unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and acidify with 1 M aqueous HCl to pH 2-3.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: HPLC Analysis of this compound Purity
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.

Protocol 3: ¹H NMR Analysis of this compound
  • Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Acquire the ¹H NMR spectrum.

  • Expected Chemical Shifts (in CDCl₃):

    • ~1.45 ppm (s, 9H): tert-butyl protons of the Boc group.

    • ~1.9-2.2 ppm (m, 2H): β-CH₂ protons of the homophenylalanine side chain.

    • ~2.6-2.8 ppm (m, 2H): γ-CH₂ protons of the homophenylalanine side chain.

    • ~4.4-4.6 ppm (m, 1H): α-CH proton.

    • ~5.0-5.2 ppm (d, 1H): NH proton of the carbamate.

    • ~7.1-7.3 ppm (m, 5H): Aromatic protons of the phenyl group.

    • ~9.5-10.5 ppm (br s, 1H): Carboxylic acid proton.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_impurities Potential Impurities L_Hphe L-homophenylalanine Reaction Boc Protection Reaction L_Hphe->Reaction Boc2O (Boc)₂O Boc2O->Reaction Boc2O_byproducts (Boc)₂O Byproducts (t-BuOH, etc.) Boc2O->Boc2O_byproducts Side Reaction/Hydrolysis Base Base (e.g., NaOH) Base->Reaction Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction Boc_L_Hphe This compound (Product) Reaction->Boc_L_Hphe Unreacted_L_Hphe Unreacted L-homophenylalanine Reaction->Unreacted_L_Hphe Incomplete Reaction Di_Boc N,N-di-Boc-L-homophenylalanine Reaction->Di_Boc Over-reaction Boc_D_Hphe Boc-D-homophenylalanine Reaction->Boc_D_Hphe Racemization

Caption: Synthesis pathway of this compound and potential side reactions leading to impurities.

Troubleshooting_Workflow Start Incomplete Boc Protection Observed Check_Solubility Is starting material fully dissolved? Start->Check_Solubility Check_Stoichiometry Is (Boc)₂O in slight excess? Check_Solubility->Check_Stoichiometry Yes Improve_Solubility Use co-solvent system Check_Solubility->Improve_Solubility No Check_Base Is the base appropriate and sufficient? Check_Stoichiometry->Check_Base Yes Adjust_Stoichiometry Add more (Boc)₂O Check_Stoichiometry->Adjust_Stoichiometry No Check_Time Has the reaction run long enough? Check_Base->Check_Time Yes Adjust_Base Optimize base and pH Check_Base->Adjust_Base No Increase_Time Increase reaction time Check_Time->Increase_Time No End Reaction Complete Check_Time->End Yes Improve_Solubility->Check_Stoichiometry Adjust_Stoichiometry->Check_Base Adjust_Base->Check_Time Increase_Time->End

Caption: Troubleshooting workflow for incomplete Boc protection of L-homophenylalanine.

Experimental_Workflow Synthesis 1. This compound Synthesis Workup 2. Aqueous Workup Synthesis->Workup Crude_Product 3. Isolate Crude Product Workup->Crude_Product Purity_Analysis 4. Purity Analysis (HPLC/TLC) Crude_Product->Purity_Analysis Purification 5. Purification (Crystallization/Chromatography) Purity_Analysis->Purification Impurities Detected Final_Product 6. Pure this compound Purity_Analysis->Final_Product Purity > 98% Purification->Final_Product Characterization 7. Characterization (NMR, MS, Chiral HPLC) Final_Product->Characterization

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Recrystallization solvent for purifying Boc-L-homophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Boc-L-homophenylalanine, focusing on recrystallization and solidification techniques.

Frequently Asked Questions (FAQs)

Q1: My this compound product is an oil after synthesis and work-up. Is this normal?

A1: Yes, it is quite common for Boc-protected amino acids, including this compound, to be isolated as oils or viscous syrups. This can be due to residual solvents, the presence of impurities, or the inherent properties of the molecule itself.

Q2: What are the most common recrystallization solvents for this compound?

A2: While specific data for this compound is not abundant, common solvent systems for the recrystallization of analogous Boc-protected amino acids include ethyl acetate/hexanes, dichloromethane/hexanes, and ethanol/water.[1] The choice of solvent will depend on the impurity profile of your crude product. This compound is also soluble in methanol.[2]

Q3: I don't have a seed crystal of this compound. How can I induce crystallization?

A3: If a seed crystal is unavailable, you can try to generate one by dissolving a small amount of the purified oil in a minimal amount of a solvent in which it is highly soluble (e.g., diethyl ether) and then placing it in a freezer. Scratching the inside of the flask at the solution line with a glass rod can also sometimes initiate crystallization.

Q4: What is "trituration" or "pulping," and how can it help purify my product?

A4: Trituration, or pulping, is a technique used to purify a compound that is an oil or an impure solid. It involves stirring the crude product vigorously with a solvent in which the desired compound is insoluble, but the impurities are soluble.[1] For Boc-amino acids, weak polar or non-polar solvents like n-hexane, cyclohexane, or diethyl ether are often used for this purpose.[3] This process can help to wash away impurities and may induce the solidification of the oily product.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Product remains an oil and will not solidify. Residual solvents from the reaction or work-up.Ensure complete removal of all solvents under high vacuum, possibly with gentle heating (e.g., 40-50°C).[1]
Presence of impurities.Purify the oil using column chromatography before attempting crystallization.
The compound is hygroscopic.Ensure all solvents used for purification are freshly dried.[4]
Low yield after recrystallization. The product is too soluble in the chosen solvent system.Adjust the solvent ratio to include more of the anti-solvent (the one in which the product is less soluble).
The cooling process was too rapid.Allow the solution to cool slowly to room temperature before placing it in a refrigerator or freezer to encourage maximum crystal growth.[1]
Product precipitates as an oil during recrystallization. The solution is too concentrated.Add a small amount of the "good" solvent to redissolve the oil and then allow it to cool more slowly.
The anti-solvent was added too quickly.Add the anti-solvent dropwise while vigorously stirring the solution.
The solidified product has low purity. Impurities co-precipitated with the product.Perform a second recrystallization, or use an alternative purification method such as acid-base extraction to remove different types of impurities.[1]

Experimental Protocols

Protocol 1: Solidification by Trituration/Pulping

This protocol is adapted from general methods for the crystallization of Boc-protected amino acids that are initially isolated as oils.[3][5]

  • Solvent Removal: After aqueous work-up, concentrate the organic extract containing the this compound under reduced pressure to obtain a viscous oil. It is crucial to remove all residual solvents.

  • Seeding (Optional but Recommended): If available, add a small seed crystal (0.5-1.0% by weight) of pure this compound to the oil and let it stand at room temperature for 15-24 hours, or until the oil solidifies.[3]

  • Pulping: Add a weak polar solvent, such as n-hexane or cyclohexane (approximately 10 times the volume to the weight of the oil), to the solidified mass.[3]

  • Stirring: Stir the resulting slurry at room temperature for 2-4 hours.

  • Isolation: Collect the solid product by filtration, wash it with a small amount of the cold pulping solvent, and dry it under reduced pressure.

Protocol 2: Recrystallization from a Solvent/Anti-Solvent System

This protocol is a general procedure for recrystallization and may require optimization for this compound.[1]

  • Dissolution: Dissolve the crude this compound in a minimal amount of a hot "good" solvent in which it is soluble (e.g., ethyl acetate or dichloromethane).

  • Addition of Anti-Solvent: Slowly add a "poor" or anti-solvent (e.g., hexanes or pentane) at room temperature with stirring until the solution becomes slightly turbid.

  • Clarification: If turbidity persists, add a drop or two of the hot "good" solvent to redissolve the precipitate.

  • Crystallization: Allow the solution to cool slowly to room temperature. For further crystallization, place the flask in a refrigerator (4°C) or freezer (-20°C).

  • Isolation: Collect the crystals by filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum.

Data Summary

The following table summarizes typical outcomes for the purification of Boc-protected amino acids using the pulping method, which can be considered as a reference for this compound.

Compound Pulping Solvent Yield Purity (HPLC) Before Purity (HPLC) After Reference
N-Boc-L-phenylglycinen-hexane87.5%93.2%99.3%[5]
N-Boc-L-phenylalaninecyclohexane89.8%92.8%99.1%[3]

Experimental Workflow

G cluster_synthesis Synthesis & Work-up cluster_purification Purification synthesis Boc Protection Reaction workup Aqueous Work-up & Extraction synthesis->workup evaporation Solvent Evaporation workup->evaporation crude_oil Crude this compound (Oil) evaporation->crude_oil solidification Solidification (Seeding & Pulping) crude_oil->solidification Method 1 recrystallization Recrystallization (Solvent/Anti-solvent) crude_oil->recrystallization Method 2 filtration Filtration & Washing solidification->filtration recrystallization->filtration drying Drying under Vacuum filtration->drying pure_product Pure Crystalline Product drying->pure_product

References

Technical Support Center: Troubleshooting Low Yield in Solid-Phase Synthesis with Boc-L-homophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for solid-phase peptide synthesis (SPPS) utilizing Boc-L-homophenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low-yield issues and to offer answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yield when using this compound in SPPS?

Low yields during the incorporation of this compound can stem from several factors, often related to its structure. The primary culprits include:

  • Incomplete Coupling: The bulky side chain of homophenylalanine can cause steric hindrance, slowing down the kinetics of amide bond formation and leading to incomplete reactions.[1]

  • Peptide Aggregation: As a hydrophobic amino acid, the presence of homophenylalanine can increase the propensity for the growing peptide chain to aggregate on the resin. This aggregation can physically block reactive sites, preventing efficient coupling and deprotection.[1][2]

  • Incomplete Deprotection: Failure to completely remove the N-terminal Boc protecting group from the previously coupled amino acid will prevent the subsequent coupling of this compound, resulting in truncated peptide sequences.[2][3]

  • Side Reactions: Although less common with this compound itself, side reactions related to other residues in the peptide sequence or during the final cleavage can reduce the overall yield of the desired product.[4]

Q2: How can I effectively monitor the coupling reaction of this compound?

The most common and reliable method for monitoring the completion of coupling reactions in real-time is the qualitative Kaiser (ninhydrin) test .[2][5] This test detects the presence of free primary amines on the resin.

  • Positive Result (Blue/Purple Beads): Indicates the presence of unreacted amines, signifying an incomplete coupling reaction.

  • Negative Result (Yellow/Colorless Beads): Indicates that the coupling reaction is complete.[1]

For a more definitive and quantitative analysis, a small amount of the peptide-resin can be cleaved, and the crude product analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) to identify any deletion sequences.[1]

Q3: Are there specific cleavage cocktail recommendations for peptides containing homophenylalanine?

Standard trifluoroacetic acid (TFA)-based cleavage cocktails are generally effective for peptides containing homophenylalanine. A commonly used cocktail is a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) .[6] The inclusion of scavengers like TIS is crucial to quench reactive cationic species generated during the cleavage of other side-chain protecting groups, which could otherwise lead to side reactions.[6] For peptides containing sensitive residues like Cys, Met, or Trp, the addition of other scavengers such as 1,2-ethanedithiol (EDT) or thioanisole may be necessary.[4]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues leading to low yields when incorporating this compound.

Issue 1: Incomplete Coupling (Positive Kaiser Test)

A positive Kaiser test after the coupling step is a direct indication that the reaction has not gone to completion. This is a common issue with sterically hindered amino acids like homophenylalanine.

Troubleshooting Workflow for Incomplete Coupling

G start Positive Kaiser Test (Incomplete Coupling) double_coupling Perform Double Coupling start->double_coupling kaiser_test_2 Perform Kaiser Test double_coupling->kaiser_test_2 increase_time Increase Coupling Time (e.g., 2-4 hours) kaiser_test_2->increase_time Positive proceed Proceed to Deprotection kaiser_test_2->proceed Negative potent_reagent Use a More Potent Coupling Reagent (HATU, HBTU, COMU) increase_time->potent_reagent increase_temp Increase Temperature (e.g., to 40°C) potent_reagent->increase_temp capping Cap Unreacted Amines increase_temp->capping

Caption: Decision-making workflow for troubleshooting incomplete coupling.

Recommended Actions:

  • Perform a "Double Coupling": This is the most immediate and often effective solution. After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated this compound.[3][7]

  • Increase Reaction Time: Extend the coupling time to 2-4 hours, or even longer for particularly difficult sequences, to allow the reaction to proceed to completion.[3]

  • Use a More Potent Coupling Reagent: For sterically hindered amino acids, standard coupling reagents like DCC/HOBt may be insufficient. Switching to a more potent uronium/aminium or phosphonium-based reagent can significantly improve coupling efficiency.

Coupling ReagentClassRelative ReactivityNotes
DCC/HOBt or DIC/HOBt CarbodiimideStandardCost-effective but can be slow for hindered couplings.[4]
HBTU/DIPEA Uronium/AminiumHighA reliable and widely used reagent for difficult couplings.[8]
HATU/DIPEA Uronium/AminiumVery HighGenerally offers the highest reactivity and is often the first choice for challenging sequences.[3]
COMU/DIPEA Uronium/AminiumVery HighHigh coupling efficiency, comparable to HATU, with the added benefit of being a safer, non-explosive alternative to HOBt/HOAt-based reagents.
  • Increase Temperature: Gently increasing the reaction temperature to around 40-50°C can help overcome the activation energy barrier for the coupling reaction. However, this should be done with caution as higher temperatures can increase the risk of racemization.[1][3]

  • Capping: If recoupling and other optimization strategies fail, it is crucial to "cap" the unreacted amino groups by acetylation. This prevents the formation of deletion sequences in the final product. A common capping solution is a mixture of acetic anhydride and a non-nucleophilic base like DIPEA in DMF.[2]

Issue 2: Peptide Aggregation

The hydrophobic nature of the homophenylalanine side chain can contribute to peptide aggregation on the solid support, leading to poor solvation of the peptide chains and reduced accessibility of the N-terminus.

Strategies to Mitigate Aggregation:

  • Solvent Choice: Switch from DMF to a more polar, structure-disrupting solvent like N-methyl-2-pyrrolidone (NMP). In some cases, adding chaotropic salts like LiCl to the coupling mixture can also be beneficial.[2][5]

  • Resin with Low Substitution: Using a resin with a lower loading capacity (e.g., 0.1-0.4 mmol/g) increases the distance between the growing peptide chains, thereby reducing intermolecular aggregation.[2]

  • Incorporate Pseudoproline Dipeptides: If the sequence allows, the introduction of pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation.

  • Elevated Temperature: Performing the coupling at a higher temperature can help to break up aggregates and improve reaction kinetics.[2]

Issue 3: Incomplete Boc Deprotection

While less common, incomplete removal of the Boc group from the preceding amino acid can be a source of low yield.

Troubleshooting Steps:

  • Extend Deprotection Time: Increase the duration of the TFA deprotection step. A standard protocol involves a short pre-wash with the TFA solution followed by a longer deprotection step of 20-30 minutes.[4][8]

  • Repeat Deprotection: After the initial deprotection, wash the resin and perform a second treatment with the TFA solution.[3]

  • Ensure Efficient Agitation: Proper mixing of the resin during deprotection is crucial to ensure that the TFA solution reaches all sites, especially if the peptide is prone to aggregation.[3]

Experimental Protocols

Protocol 1: Standard Boc Deprotection

This protocol outlines the standard procedure for the removal of the N-terminal Boc protecting group.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for at least 20 minutes.

  • TFA Treatment:

    • Drain the DCM and add a solution of 50% TFA in DCM to the resin.

    • Agitate for 1-2 minutes and drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[4][8]

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).

  • Neutralization:

    • Wash the resin with a 5-10% solution of diisopropylethylamine (DIPEA) in DCM for 2-5 minutes.

    • Repeat the neutralization step.

    • Wash the resin thoroughly with DCM (3-5 times) to remove excess base.[9]

Protocol 2: High-Efficiency Coupling of this compound using HATU

This protocol is recommended for overcoming the steric hindrance associated with this compound.

  • Resin Preparation: Ensure the peptide-resin has a deprotected and neutralized N-terminal amine and is well-swollen in DMF.

  • Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate at room temperature for 1-2 hours. For difficult sequences, the reaction time can be extended to 4 hours.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to confirm the completion of the coupling reaction.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Visualizations

General Boc-SPPS Cycle Workflow

SPPS_Cycle cluster_deprotection Deprotection cluster_coupling Coupling deprotection Boc Deprotection (50% TFA in DCM) wash1 Wash (DCM) deprotection->wash1 neutralization Neutralization (DIPEA in DCM) wash1->neutralization wash2 Wash (DCM/DMF) neutralization->wash2 coupling Coupling (Activated Boc-AA) wash2->coupling wash3 Wash (DMF/DCM) coupling->wash3 end_cycle Repeat Cycle for Next Amino Acid wash3->end_cycle start Peptide-Resin (N-term Boc protected) start->deprotection end_cycle->deprotection

Caption: A generalized workflow for a single cycle in Boc-SPPS.

References

Technical Support Center: Synthesis of Complex Peptides Containing Homophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with complex peptides incorporating the non-canonical amino acid, homophenylalanine (hPhe). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Is side-chain protection required for homophenylalanine in Fmoc-based solid-phase peptide synthesis (SPPS)?

A1: Generally, the phenyl side-chain of homophenylalanine, much like phenylalanine, is considered chemically inert under standard Fmoc-SPPS conditions and does not require a protecting group.[1][2] The primary focus of protection strategies in Fmoc chemistry is on reactive functionalities such as the α-amino group (Fmoc) and the side chains of other amino acids like lysine (Boc), aspartic acid (OtBu), or cysteine (Trt).[2][3][4]

Q2: What are the potential side reactions involving the homophenylalanine side-chain during peptide synthesis?

A2: While the homophenylalanine side-chain itself is not typically reactive, its hydrophobic and aromatic nature can contribute to broader issues during synthesis, most notably peptide aggregation.[5][6][7] Aggregation can lead to incomplete coupling and deprotection steps, resulting in lower yields and difficult purification.[6][8] Although direct acylation of the aromatic ring is not a common concern, interactions with carbocations generated during cleavage from the resin can occur with aromatic residues in general, though this is less common with the milder cleavage conditions of the Fmoc/tBu strategy.[9]

Q3: When would a protecting group on the homophenylalanine side-chain be necessary?

A3: A protecting group on the phenyl ring of homophenylalanine would be necessary if the ring is substituted with a reactive functional group. For example, if you are working with a derivative such as p-amino-homophenylalanine, the amino group on the phenyl ring would require protection to prevent side reactions like branching of the peptide chain.[10] In such cases, an orthogonal protecting group strategy is essential. For a p-amino group, a Boc protecting group is a common choice as it is stable to the piperidine used for Fmoc removal but is cleaved by trifluoroacetic acid (TFA) during the final cleavage step.[10]

Q4: How does the incorporation of homophenylalanine affect peptide solubility and aggregation?

A4: Homophenylalanine is a hydrophobic amino acid, and its presence, especially in sequences with multiple hydrophobic or aromatic residues, can significantly increase the tendency for peptide aggregation.[5][7][11] This aggregation is driven by intermolecular hydrogen bonding and π-π stacking interactions between the aromatic rings, which can lead to the formation of secondary structures like β-sheets.[5][12] Aggregation can hinder reagent access to the growing peptide chain on the solid support, leading to failed or incomplete synthesis.[6][13]

Troubleshooting Guides

Issue 1: Incomplete Coupling or Deprotection

Symptom: Positive Kaiser test (blue beads) after a coupling step, or incomplete Fmoc removal indicated by UV monitoring or subsequent coupling failure.[14]

Potential Cause: Peptide aggregation on the resin, hindering access of reagents to the reactive sites.[6][14] This is a common issue with hydrophobic sequences containing homophenylalanine.

Troubleshooting Workflow:

G start Incomplete Reaction Detected check_swelling Check Resin Swelling start->check_swelling swelling_ok Resin Swelling is Adequate check_swelling->swelling_ok swelling_poor Poor Resin Swelling check_swelling->swelling_poor change_reagents Use Stronger Coupling Reagents (e.g., HATU, COMU) swelling_ok->change_reagents modify_solvents Modify Solvent System (e.g., use NMP, add DMSO or chaotropic salts) swelling_poor->modify_solvents increase_temp Increase Coupling Temperature modify_solvents->increase_temp microwave Utilize Microwave-Assisted Synthesis increase_temp->microwave reassess Re-evaluate Synthesis Strategy microwave->reassess double_couple Perform a Double Coupling change_reagents->double_couple double_couple->reassess end_good Problem Resolved reassess->end_good end_bad Problem Persists reassess->end_bad

Caption: Troubleshooting workflow for incomplete reactions.

Solutions:

  • Modify Synthesis Solvents: Switch from DMF to N-methylpyrrolidone (NMP), or add chaotropic salts (e.g., LiCl) or ethylene carbonate to the solvent to disrupt hydrogen bonding.[6]

  • Increase Temperature: Performing the coupling at a higher temperature can help to break up secondary structures.[6]

  • Microwave Synthesis: Microwave-assisted synthesis can accelerate coupling and deprotection reactions and reduce aggregation.[8]

  • Incorporate Structure-Disrupting Elements: If the sequence is known to be difficult, consider incorporating pseudoproline dipeptides or using a Dmb-protected amino acid preceding the difficult region during a re-synthesis.

Issue 2: Low Yield of Crude Peptide After Cleavage

Symptom: The amount of precipitated peptide after cleavage and ether precipitation is significantly lower than expected.

Potential Cause: This can be a result of cumulative incomplete couplings and deprotections due to aggregation, leading to a high proportion of truncated sequences.[14] Alternatively, the hydrophobic nature of the homophenylalanine-containing peptide can lead to poor precipitation in diethyl ether.

Troubleshooting Workflow:

G start Low Crude Peptide Yield analyze_resin Analyze Small Resin Sample by MS start->analyze_resin mass_ok Target Mass Present analyze_resin->mass_ok mass_bad Target Mass Absent/ Truncated Sequences Dominate analyze_resin->mass_bad check_precipitation Review Precipitation Step mass_ok->check_precipitation optimize_synthesis Optimize Synthesis Conditions (See Issue 1) mass_bad->optimize_synthesis change_solvent Use Alternative Precipitation Solvent (e.g., MTBE, hexane) check_precipitation->change_solvent end_bad Yield Still Low optimize_synthesis->end_bad re_precipitate Re-precipitate from Filtrate change_solvent->re_precipitate end_good Yield Improved re_precipitate->end_good

Caption: Diagnostic workflow for low crude peptide yield.

Solutions:

  • Test Cleavage: Before cleaving the entire batch, perform a test cleavage on a small amount of resin and analyze the product by mass spectrometry to confirm the presence of the full-length peptide.[14]

  • Optimize Precipitation: If the peptide is highly hydrophobic, it may remain soluble in diethyl ether. Try using a more non-polar solvent for precipitation, such as hexane, or a different ether like methyl tert-butyl ether (MTBE). Chilling the ether and the cleavage mixture thoroughly before precipitation can also improve recovery.

Orthogonal Protection Strategy Overview

For complex peptides containing homophenylalanine and other functionalized amino acids, a robust orthogonal protection strategy is critical. The most common approach is Fmoc/tBu chemistry.

G Peptide Growing Peptide Chain (on solid support) Alpha_Amine α-Amino Group (Fmoc) Peptide->Alpha_Amine Temporary Protection hPhe_Side_Chain hPhe Side-Chain (Unprotected) Peptide->hPhe_Side_Chain Reactive_Side_Chain Reactive Side-Chains (e.g., Lys, Asp) (tBu, Trt, Boc) Peptide->Reactive_Side_Chain Permanent Protection Deprotection_Base Base (e.g., 20% Piperidine in DMF) Alpha_Amine->Deprotection_Base Cleaved by Deprotection_Acid Strong Acid (e.g., TFA Cocktail) Reactive_Side_Chain->Deprotection_Acid Cleaved by

Caption: Orthogonal protection in Fmoc-SPPS with hPhe.

This diagram illustrates the core principle of Fmoc/tBu strategy: the temporary α-amino protecting group (Fmoc) is removed under mild basic conditions in each cycle, while the "permanent" side-chain protecting groups on other reactive amino acids are stable but can be removed at the end of the synthesis with strong acid.[2][15] The homophenylalanine side-chain typically remains unprotected throughout the process.

Experimental Protocols

Standard Protocol for Fmoc-Homophenylalanine Coupling

This protocol outlines a manual procedure for a single coupling cycle of Fmoc-hPhe-OH on a 0.1 mmol scale.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes in a fritted reaction vessel.[16][17]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF. Agitate for 5 minutes.

    • Drain and add a fresh 20% piperidine/DMF solution. Agitate for 15-20 minutes.[16]

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Coupling:

    • In a separate vessel, dissolve Fmoc-hPhe-OH (0.4 mmol, 4 eq.) and a coupling agent like HBTU (0.38 mmol, 3.8 eq.) in DMF.

    • Add a base such as DIPEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates complete coupling.[14]

Data Summary: Common Side-Chain Protecting Groups

The following table summarizes common side-chain protecting groups for other amino acids that might be present in a complex peptide alongside homophenylalanine, compatible with the Fmoc/tBu strategy.

Amino AcidSide-Chain FunctionalityCommon Protecting GroupCleavage Condition
Lysine (Lys)ε-AminoBoc (tert-Butoxycarbonyl)TFA[3]
Aspartic Acid (Asp)β-CarboxylOtBu (tert-Butyl ester)TFA[3]
Glutamic Acid (Glu)γ-CarboxylOtBu (tert-Butyl ester)TFA[18]
Cysteine (Cys)ThiolTrt (Trityl)TFA[3]
Arginine (Arg)GuanidinoPbf (Pentamethyldihydrobenzofuran-sulfonyl)TFA[18]
Tyrosine (Tyr)Phenolic HydroxyltBu (tert-Butyl)TFA[3]
Histidine (His)ImidazoleTrt (Trityl)TFA[18]
Homophenylalanine (hPhe) Phenyl None (Typically) N/A

References

Technical Support Center: Dealing with Poor Solubility of Protected Peptide Fragments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the poor solubility of protected peptide fragments encountered during chemical peptide synthesis. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable steps to resolve them.

Question 1: My protected peptide fragment has precipitated or "crashed out" of the reaction solvent. What are the immediate steps I should take?

Answer:

Immediate action is crucial to attempt to resolubilize the peptide fragment and salvage the synthesis.

  • Mechanical Agitation: Vigorously vortex or sonicate the mixture. Sonication can be particularly effective at breaking up aggregates and facilitating dissolution.[1]

  • Gentle Heating: Carefully warm the mixture to a temperature not exceeding 40°C.[1][2] This can increase the kinetic energy of the solvent and solute molecules, often leading to improved solubility. However, prolonged heating or higher temperatures should be avoided to prevent potential side reactions or degradation of the peptide.

  • Solvent Addition: If the initial solvent volume is low, cautiously add more of the same solvent. If this is unsuccessful, a stronger solvent system may be required.

Question 2: Standard solvents like DMF and NMP are not dissolving my protected peptide fragment. What other solvent systems can I try?

Answer:

When common solvents fail, more powerful or disruptive solvent systems are necessary. The choice of solvent is critical and often depends on the specific properties of the peptide fragment.

A systematic approach to solvent screening is recommended. It is advisable to test the solubility of a small aliquot of your peptide in various solvents before committing the bulk of your material.[3]

Table 1: Solvent Systems for Poorly Soluble Protected Peptides

Solvent SystemCompositionProperties and Recommended Use
"Magic Mixture" DCM:DMF:NMP (1:1:1)A versatile mixture with a broad polarity range, effective for many aggregating sequences.[4]
Chaotropic Salt Solutions 0.8 M NaClO₄ or LiCl in DMFThese salts disrupt the secondary structures (like β-sheets) that lead to aggregation.[4] It is critical to wash the resin thoroughly with DMF after a salt wash to prevent interference with coupling reagents.[4]
Fluorinated Alcohols Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) mixed with Dichloromethane (DCM) or Trichloromethane (TCM)These are powerful solvent systems for dissolving even very sparingly soluble protected peptides.[5][6] The TFE/TCM or TFE/DCM system has been shown to be effective for coupling reactions with minimal risk of racemization when using WSCI as the coupling reagent in the presence of HOOBt.[5][6]
Solvents with High Polarity Dimethyl Sulfoxide (DMSO)Often more effective than DMF or NMP for solvating aggregating sequences.[4][7] Note that DMSO can be problematic for peptides containing Cys or Met residues due to oxidation.[8]

Question 3: My peptide-resin is shrinking during solid-phase peptide synthesis (SPPS). What does this indicate and what can I do about it?

Answer:

Resin shrinking is a strong indicator of on-resin peptide aggregation.[4] The formation of intermolecular secondary structures, such as β-sheets, causes the peptide chains to collapse onto themselves and the resin beads, leading to a visible reduction in resin volume.[4] This aggregation can block reactive sites, leading to incomplete coupling and deprotection steps.

Here are some strategies to address on-resin aggregation:

  • Solvent Disruption: Switch the primary synthesis solvent. NMP and DMSO have better solvating properties than DMF for many aggregating sequences.[4]

  • Chaotropic Salt Washes: Wash the peptide-resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF, to break up existing secondary structures.[4]

  • Elevated Temperature: Increasing the reaction temperature can disrupt hydrogen bonds and improve reaction kinetics. Microwave-assisted SPPS is particularly effective for synthesizing "difficult sequences".[4]

Below is a workflow for troubleshooting on-resin aggregation.

OnResin_Aggregation_Troubleshooting start On-Resin Aggregation Detected (Resin Shrinking, Poor Coupling) solvent_swap Change Synthesis Solvent (e.g., to NMP or DMSO) start->solvent_swap Initial Step chaotropic_wash Perform Chaotropic Salt Wash (0.8M NaClO4 or LiCl in DMF) solvent_swap->chaotropic_wash If aggregation persists continue_synthesis Continue Synthesis solvent_swap->continue_synthesis If successful elevated_temp Increase Reaction Temperature (Conventional or Microwave) chaotropic_wash->elevated_temp For severe aggregation chaotropic_wash->continue_synthesis elevated_temp->continue_synthesis

Caption: Troubleshooting workflow for on-resin peptide aggregation.

Frequently Asked Questions (FAQs)

Question 4: Why are protected peptide fragments often less soluble than their deprotected counterparts?

Answer:

The poor solubility of protected peptide fragments arises primarily from two factors:

  • Increased Hydrophobicity: The protecting groups attached to the amino acid side chains mask polar functional groups (like amines and carboxylic acids).[1] This increases the overall hydrophobicity of the peptide, making it less soluble in common polar organic solvents.

  • Intermolecular Aggregation: Protected peptide fragments have a strong tendency to self-associate and form aggregates. This is driven by hydrogen bonding between the peptide backbones, leading to the formation of stable secondary structures like β-sheets.[1] This aggregation is a major cause of insolubility.[1]

The relationship between these factors is illustrated in the diagram below.

Solubility_Factors cluster_causes Primary Causes cluster_effects Effects protecting_groups Side-Chain Protecting Groups increased_hydrophobicity Increased Hydrophobicity protecting_groups->increased_hydrophobicity hydrophobic_sequence Hydrophobic Sequence hydrophobic_sequence->increased_hydrophobicity aggregation Aggregation increased_hydrophobicity->aggregation beta_sheet β-Sheet Formation (Hydrogen Bonding) beta_sheet->aggregation poor_solubility Poor Solubility aggregation->poor_solubility

Caption: Factors contributing to the poor solubility of protected peptides.

Question 5: How can I proactively prevent solubility issues when planning my peptide synthesis?

Answer:

A proactive approach can significantly reduce the likelihood of encountering solubility problems. Consider the following strategies during the design and planning phase of your synthesis:

  • Resin Selection: Use a low-loading resin (e.g., 0.1-0.3 mmol/g) to increase the distance between growing peptide chains, which can minimize intermolecular aggregation.[4] Resins with a polyethylene glycol (PEG) linker can also improve solvation.[4]

  • Backbone Protection: Incorporating backbone-protecting groups is a highly effective strategy to prevent aggregation.[9][10] These groups disrupt the hydrogen bonding network necessary for secondary structure formation.[9] Common methods include:

    • Pseudoproline Dipeptides: These introduce a "kink" in the peptide backbone, disrupting β-sheet formation.[4] The native serine, threonine, or cysteine residue is regenerated during the final TFA cleavage.

    • 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) groups: These can be incorporated on the backbone nitrogen to prevent aggregation and have been shown to improve the solubility of protected peptide fragments in DMF and DCM.[9]

  • Sequence Optimization: If possible, modify the peptide sequence to include more hydrophilic residues or to break up long stretches of hydrophobic amino acids.[11][12]

Question 6: What is the best way to store a protected peptide fragment that has been successfully dissolved?

Answer:

Proper storage is essential to maintain the integrity and solubility of your peptide solution.

  • Storage Temperature: Store peptide solutions at -20°C or lower.[13]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation and aggregation, it is highly recommended to aliquot the peptide solution into single-use volumes before freezing.[13]

  • Inert Atmosphere: For peptides susceptible to oxidation, flushing the vial with an inert gas like argon or nitrogen before sealing can be beneficial.[13]

Experimental Protocols

Protocol 1: Systematic Solvent Screening for a Poorly Soluble Protected Peptide Fragment

Objective: To identify an effective solvent or solvent system for a protected peptide fragment with poor solubility.

Materials:

  • Lyophilized protected peptide fragment

  • A selection of solvents (see Table 1)

  • Small vials or microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

  • Pipettes

Methodology:

  • Aliquot the Peptide: Weigh out small, equal amounts of the lyophilized peptide fragment (e.g., 1-2 mg) into several separate vials.

  • Solvent Addition: To each vial, add a measured volume of a different solvent or solvent mixture to achieve a target concentration (e.g., 1 mg/mL).

  • Mechanical Agitation: Tightly cap each vial and vortex vigorously for 30-60 seconds.

  • Sonication: Place the vials in a sonicator bath and sonicate for 5-10 minutes.[3]

  • Gentle Heating (Optional): If the peptide is still insoluble, gently warm the vials to no more than 40°C for a short period.[2]

  • Visual Inspection: Carefully inspect each vial against a dark background for any visible particulates. A clear, transparent solution indicates that the peptide is soluble at that concentration.[1]

  • Documentation: Record the solubility of the peptide in each solvent system to guide your choice for larger-scale dissolution.

Protocol 2: Solubilization and Coupling of an Aggregated Protected Peptide Fragment

Objective: To solubilize a protected peptide fragment that has aggregated and use it in a subsequent coupling reaction.

Materials:

  • Aggregated protected peptide fragment (carboxyl component)

  • Resin-bound peptide fragment (amine component)

  • Optimal solvent system (determined from Protocol 1)

  • Coupling reagents (e.g., DIC/HOBt or HATU/HOAt/DIEA)[6]

  • Reaction vessel

Methodology:

  • Resin Preparation: Swell the resin-bound peptide fragment (with the N-terminal amine deprotected) in the chosen reaction solvent.[1]

  • Fragment Solubilization: Dissolve the protected peptide fragment (the carboxyl component) in a minimal amount of the most effective solvent determined by prior solubility tests.[1] Use of co-solvents or additives (e.g., chaotropic salts) may be necessary.[1] Ensure complete dissolution, using sonication or gentle warming if required.

  • Activation: Add the coupling reagents to the dissolved fragment solution and allow it to pre-activate for a few minutes.[1]

  • Coupling: Add the activated fragment solution to the swelled resin.[1]

  • Reaction Monitoring: Allow the coupling reaction to proceed, monitoring its completion using a standard method such as the Kaiser test. Due to the nature of the fragment, extended coupling times may be necessary.

References

Technical Support Center: Boc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common byproducts encountered during Boc solid-phase peptide synthesis (SPPS). The information is tailored for researchers, scientists, and drug development professionals to help identify, prevent, and resolve issues in their peptide synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts in Boc-SPPS?

The most common byproducts in Boc-SPPS can be broadly categorized as:

  • Deletion Peptides: These are sequences lacking one or more amino acid residues. They primarily arise from incomplete removal of the Boc protecting group, preventing the subsequent amino acid from coupling to the growing peptide chain.[1][2]

  • Truncated Peptides: These are peptide chains that have stopped elongating prematurely. This can be caused by irreversible capping of the N-terminus or by cleavage of the peptide from the resin during synthesis.

  • Side-Chain Modification Byproducts: These occur due to the reactivity of certain amino acid side chains with reagents used during SPPS, particularly during the repetitive acidolytic deprotection steps or the final cleavage from the resin.[3][4] Common examples include alkylation of tryptophan and methionine residues.[4]

  • Byproducts from Racemization: This involves the loss of stereochemical integrity at the alpha-carbon of an amino acid, leading to the incorporation of D-amino acids instead of the intended L-amino acids.

  • Byproducts from Final Cleavage: The strong acid, typically hydrogen fluoride (HF), used for final cleavage can lead to a variety of side reactions if not properly scavenged.[3][5]

Q2: How can I detect the presence of byproducts in my crude peptide product?

The presence of byproducts is typically detected using a combination of analytical techniques:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of a peptide sample.[6] Byproducts will appear as separate peaks from the main product peak.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are used to determine the molecular weights of the components in the crude product.[6][7] This allows for the identification of deletion sequences (mass difference corresponding to a missing amino acid) or additions (e.g., from side-chain modifications).[7]

  • Amino Acid Analysis (AAA): This method can determine the relative abundance of each amino acid in the peptide, which can help identify deletion sequences if an amino acid is present in a lower than expected ratio.[8]

Troubleshooting Guides

Issue 1: Presence of Deletion Peptides

Symptom: Mass spectrometry analysis of the crude peptide shows masses corresponding to the target peptide minus the mass of one or more amino acid residues. HPLC analysis shows multiple peaks eluting close to the main product peak.

Primary Cause: Incomplete removal of the Nα-Boc protecting group is a frequent issue in SPPS that leads to the formation of deletion peptides.[1]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Deletion Peptides start Deletion Peptide Detected (MS/HPLC) cause Primary Cause: Incomplete Boc Deprotection start->cause step1 Verify Deprotection Conditions cause->step1 solution1 Increase TFA Concentration or Time step1->solution1 solution2 Ensure Adequate Resin Swelling step1->solution2 step2 Perform a Test Cleavage and MS Analysis step3 Optimize Deprotection Protocol step2->step3 solution3 Use a Stronger Deprotection Reagent step3->solution3 solution1->step2 end Problem Resolved solution1->end solution2->step2 solution2->end solution3->end G cluster_1 Preventing Aspartimide Formation start Aspartimide-Prone Sequence (e.g., Asp-Gly) strategy1 Use Sterically Hindered Side-Chain Protection start->strategy1 strategy2 Modify Coupling Conditions start->strategy2 protection e.g., Asp(OcHex) strategy1->protection coupling In situ neutralization protocols strategy2->coupling outcome Minimized Aspartimide Formation protection->outcome coupling->outcome G cluster_2 Preventing Side-Chain Alkylation start Peptide with Sensitive Residues (Trp, Met, Cys) cleavage Acidolytic Cleavage (e.g., HF) start->cleavage side_reaction Generation of Carbocations cleavage->side_reaction prevention Add Scavengers to Cleavage Cocktail cleavage->prevention alkylation Side-Chain Alkylation side_reaction->alkylation outcome Clean Cleavage, Minimized Byproducts alkylation->outcome is prevented by prevention->outcome

References

Validation & Comparative

A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of Boc-L-homophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical and enantiomeric purity of protected amino acids like N-Boc-L-homophenylalanine is paramount in the synthesis of peptides and pharmaceuticals, where impurities can impact reaction yields, product purity, and biological activity. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment. This guide provides an objective comparison of HPLC with alternative analytical methods for determining the purity of Boc-L-homophenylalanine, supported by detailed experimental protocols and comparative data.

The Gold Standard: High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common method for the purity analysis of Boc-protected amino acids. The Boc group increases the hydrophobicity of the amino acid, making it well-suited for separation on nonpolar stationary phases.

Achiral Purity Analysis by RP-HPLC

This method is designed to separate this compound from process-related impurities, such as starting materials, byproducts, and degradation products.

Chiral Purity Analysis by Chiral HPLC

Ensuring the enantiomeric purity of this compound is critical, as the presence of the D-enantiomer can lead to the formation of diastereomeric impurities in the final peptide. Chiral HPLC is the definitive method for this analysis.

Comparative Analysis of Analytical Techniques

While HPLC is a robust and widely used technique, other methods offer distinct advantages in terms of speed, resolution, or the type of information they provide. The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitation, high throughput, or structural confirmation.

FeatureHPLC (Achiral)Chiral HPLCUPLCCapillary Electrophoresis (CE)qNMR
Principle Differential partitioning between a stationary and mobile phase.Enantioselective interaction with a chiral stationary phase.Chromatography using sub-2 µm particles for higher efficiency.Separation based on differential migration in an electric field.Quantitative analysis based on the nuclear magnetic resonance signal intensity.
Primary Use Chemical PurityEnantiomeric PurityHigh-throughput chemical and chiral purity.Purity and enantiomeric excess.Absolute purity and structural confirmation.
Typical Run Time 15-30 min20-40 min5-15 min10-25 min5-10 min
Resolution HighVery HighVery HighHighNot applicable (structural analysis)
Sensitivity HighHighVery HighHighModerate
Quantitation ExcellentExcellentExcellentGoodExcellent (absolute)
Cost ModerateHighHighModerateVery High

Experimental Protocols

RP-HPLC Method for Achiral Purity
  • Objective: To determine the chemical purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

    • Gradient: 30% B to 90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Chiral HPLC Method for Enantiomeric Purity
  • Objective: To determine the enantiomeric purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Chiral Stationary Phase: Immobilized polysaccharide-based chiral column (e.g., CHIRALPAK® series)

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% TFA. The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a racemic standard of Boc-DL-homophenylalanine and the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers faster analysis times and higher resolution compared to traditional HPLC by utilizing smaller particle size columns.[]

  • Objective: High-throughput chemical and chiral purity analysis.

  • Instrumentation: UPLC system with a UV or MS detector.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm (for achiral); or a chiral UPLC column.

    • Mobile Phase and Gradient: Similar to HPLC methods but with a steeper gradient and higher flow rate.

  • Advantages: Significantly reduced run times and solvent consumption.[]

Capillary Electrophoresis (CE)

CE separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte.[]

  • Objective: Orthogonal method for purity and enantiomeric excess determination.

  • Instrumentation: Capillary Electrophoresis system with a UV detector.

  • Method:

    • Capillary: Fused silica capillary.

    • Buffer: Borate buffer with a chiral selector (e.g., cyclodextrin) for enantiomeric separation.

  • Advantages: High efficiency, low sample and reagent consumption.[]

Quantitative NMR (qNMR)

qNMR is a primary analytical method that can determine the absolute purity of a sample without the need for a reference standard of the analyte.[3]

  • Objective: To determine the absolute purity of this compound and for structural confirmation.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Method: A known amount of an internal standard with a certified purity is added to a precisely weighed sample of this compound. The purity of the analyte is calculated by comparing the integral of a specific proton signal of the analyte to that of the internal standard.[3]

Visualizing the Workflow and Method Comparison

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity / Enantiomeric Excess integrate->calculate

Workflow for HPLC Purity Analysis.

Logical Relationships of Analytical Methods.

Conclusion

The selection of an appropriate analytical method for determining the purity of this compound is contingent upon the specific analytical objective. RP-HPLC remains the industry standard for routine chemical purity assessment due to its robustness and reliability. For the critical evaluation of enantiomeric purity, chiral HPLC is indispensable. When higher throughput and resolution are required, UPLC presents a significant advantage. Capillary electrophoresis serves as an excellent orthogonal technique, offering a different separation mechanism, while qNMR provides the unique capability of determining absolute purity and confirming chemical structure without a specific reference standard. For comprehensive quality control in research and drug development, a combination of these methods, particularly HPLC for routine analysis and an orthogonal method like CE or qNMR for confirmatory testing, is recommended.

References

Determining Enantiomeric Excess of Boc-L-homophenylalanine: A Comparative Guide to Chiral HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (e.e.) is critical for ensuring the safety, efficacy, and quality of chiral molecules like Boc-L-homophenylalanine. This amino acid derivative is a valuable building block in the synthesis of various pharmaceuticals. Even small enantiomeric impurities can lead to significant differences in biological activity. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a robust and widely used technique for this purpose. This guide provides a comparative overview of chiral HPLC methods for determining the enantiomeric excess of this compound, supported by experimental data and detailed protocols.

Comparison of Chiral HPLC Methods

The choice of chiral stationary phase and mobile phase composition is crucial for achieving optimal separation of enantiomers. Below is a comparison of different CSPs commonly used for the analysis of Boc-protected amino acids. The data presented is representative of typical performance for the separation of Boc-DL-homophenylalanine.

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Retention Time L-Enantiomer (min)Retention Time D-Enantiomer (min)Resolution (Rs)
Macrocyclic Glycopeptide-Based
CHIROBIOTIC™ T (Teicoplanin)Acetonitrile/Water/Trifluoroacetic Acid (70:30:0.1, v/v/v)1.08.510.2>2.0
CHIROBIOTIC™ R (Ristocetin A)Methanol/Water/Acetic Acid (60:40:0.1, v/v/v)0.812.114.5>1.8
Polysaccharide-Based
Lux® Cellulose-1Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)1.27.28.1>1.5
CHIRALPAK® ICHeptane/Ethanol (80:20, v/v)1.09.811.0>1.7
Zwitterionic
CHIRALPAK® ZWIX(+)Methanol/Water with 50 mM Formic Acid + 25 mM Diethylamine0.515.313.8>2.2

Note: Retention times and resolution are illustrative and can vary based on the specific column dimensions, HPLC system, and exact mobile phase composition.

Experimental Workflow for Chiral HPLC Analysis

The following diagram outlines the typical workflow for determining the enantiomeric excess of this compound using chiral HPLC.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis A Weigh this compound sample B Dissolve in mobile phase or suitable solvent A->B C Filter through 0.45 µm syringe filter B->C D Inject sample onto chiral column C->D Prepared Sample E Isocratic or gradient elution D->E F UV Detection (e.g., 210 nm) E->F G Integrate peak areas of L and D enantiomers F->G Chromatogram H Calculate Enantiomeric Excess (% e.e.) G->H I Report results H->I

Caption: Workflow for Chiral Purity Analysis of this compound.

Detailed Experimental Protocol: Chiral HPLC Method

This protocol provides a starting point for the enantiomeric purity assessment of this compound using a macrocyclic glycopeptide-based chiral stationary phase, which generally provides excellent resolution for Boc-protected amino acids in reversed-phase mode.[1]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and UV detector.

2. Chromatographic Conditions:

  • Chiral Stationary Phase: CHIROBIOTIC™ T (Teicoplanin), 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile/Water/Trifluoroacetic Acid (70:30:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of a racemic mixture of Boc-DL-homophenylalanine at a concentration of 1 mg/mL in the mobile phase. This is used to determine the retention times of both enantiomers and to calculate the resolution.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the column.

4. Data Analysis:

  • Integrate the peak areas for both the L- and D-enantiomers in the chromatogram.

  • Calculate the enantiomeric excess (% e.e.) using the following formula:

    % e.e. = [ (Area of L-enantiomer - Area of D-enantiomer) / (Area of L-enantiomer + Area of D-enantiomer) ] x 100

Alternative Methods for Determining Enantiomeric Excess

While chiral HPLC is the gold standard for many applications, other techniques can also be employed for determining the enantiomeric excess of amino acids.

  • Enantioselective Indicator Displacement Assays (eIDA): These assays utilize a chiral receptor and a colorimetric indicator. The displacement of the indicator by the amino acid enantiomers leads to a change in the UV-Vis spectrum, which can be correlated to the enantiomeric excess.[2][3] This method can be adapted for high-throughput screening.

  • Mass Spectrometry (MS): Chiral analysis by mass spectrometry can be achieved by forming diastereomeric complexes with a chiral selector in the gas phase. The relative intensities of the ions corresponding to the different diastereomers can be used to determine the enantiomeric excess.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral solvating or derivatizing agents can be used to induce chemical shift differences between enantiomers in the NMR spectrum, allowing for their quantification.

  • Capillary Electrophoresis (CE): Chiral selectors can be added to the background electrolyte to achieve enantiomeric separation based on differences in electrophoretic mobility.

The choice of method depends on factors such as the required accuracy and sensitivity, sample throughput, and the availability of instrumentation. For routine quality control and high-precision analysis in pharmaceutical development, chiral HPLC remains the most widely adopted and reliable technique.

References

Interpreting Mass Spectrometry Data for Peptides with Boc-L-homophenylalanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptides is a rapidly advancing strategy in drug discovery, offering pathways to novel therapeutics with enhanced stability and biological activity. Among these, Boc-L-homophenylalanine, a derivative of phenylalanine with an additional methylene group in its side chain, provides unique structural properties. Accurate characterization of peptides containing this modified amino acid is crucial for ensuring the integrity and success of these developmental efforts. Mass spectrometry stands as a primary analytical tool for this purpose. This guide provides a comparative framework for interpreting mass spectrometry data of peptides containing this compound, supported by experimental protocols and data interpretation.

Understanding the Fragmentation Behavior

The mass spectrometric fragmentation of peptides containing this compound is characterized by two primary features: the fragmentation of the peptide backbone, producing the standard 'b' and 'y' ion series, and the fragmentation of the Boc (tert-butyloxycarbonyl) protecting group.

The Boc group is notoriously labile in the gas phase of a mass spectrometer and readily undergoes neutral losses. This results in characteristic mass shifts in the precursor ion and fragment ions. The two primary neutral loss pathways for the Boc group are:

  • Loss of isobutylene: A neutral loss of 56 Da.

  • Loss of tert-butanol: A neutral loss of 74 Da.

The homophenylalanine residue itself also produces characteristic fragment ions. Due to the additional methylene group compared to phenylalanine, its fragmentation pattern will show a corresponding mass difference.

Comparative Fragmentation Analysis

To illustrate the interpretation of mass spectra for a peptide containing this compound, we present a theoretical fragmentation analysis of a model peptide, Boc-Ala-Val-hPhe-Gly-OH , and compare it with its phenylalanine-containing counterpart, Boc-Ala-Val-Phe-Gly-OH .

Table 1: Key Mass Spectrometry Characteristics of Model Peptides
FeatureBoc-Ala-Val-hPhe-Gly-OHBoc-Ala-Val-Phe-Gly-OHComparison Notes
Monoisotopic Mass 563.32 g/mol 549.30 g/mol The 14 Da difference corresponds to the additional CH₂ group in homophenylalanine.
Primary Ionization [M+H]⁺, [M+Na]⁺[M+H]⁺, [M+Na]⁺Both peptides are expected to ionize similarly under standard ESI conditions.
Boc Group Neutral Loss -56 Da (isobutylene)-74 Da (tert-butanol)-56 Da (isobutylene)-74 Da (tert-butanol)This is a hallmark of Boc-protected peptides and will be observed in both.
Characteristic Side-Chain Fragments Immonium ion at ~118 DaImmonium ion at ~104 DaThe homophenylalanine immonium ion is 14 Da larger.
Table 2: Theoretical m/z of Key Fragment Ions for Boc-Ala-Val-hPhe-Gly-OH
Ion TypeSequenceCalculated m/z
b₂ Boc-Ala-Val272.19
b₃ Boc-Ala-Val-hPhe451.28
y₁ Gly-OH76.02
y₂ hPhe-Gly-OH255.11
y₃ Val-hPhe-Gly-OH354.18
b₃ - 56 Ala-Val-hPhe (loss of isobutylene)395.28
y₂ - NH₃ hPhe-Gly-OH (immonium-related)238.11
Table 3: Theoretical m/z of Key Fragment Ions for Boc-Ala-Val-Phe-Gly-OH
Ion TypeSequenceCalculated m/z
b₂ Boc-Ala-Val272.19
b₃ Boc-Ala-Val-Phe437.26
y₁ Gly-OH76.02
y₂ Phe-Gly-OH241.09
y₃ Val-Phe-Gly-OH340.16
b₃ - 56 Ala-Val-Phe (loss of isobutylene)381.26
y₂ - NH₃ Phe-Gly-OH (immonium-related)224.09

Experimental Protocols

Accurate and reproducible mass spectrometry data is contingent on robust experimental protocols. The following provides a general framework for the synthesis and analysis of peptides containing this compound.

Solid-Phase Peptide Synthesis (SPPS)
  • Resin Preparation: Swell a suitable resin (e.g., Merrifield or Wang resin) in an appropriate solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple the C-terminal amino acid (e.g., Boc-Gly-OH) to the resin using a coupling agent such as dicyclohexylcarbodiimide (DCC) or HBTU in the presence of a base like diisopropylethylamine (DIPEA).

  • Boc Deprotection: Remove the Boc protecting group using a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%).

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of DIPEA in DCM or DMF.

  • Subsequent Amino Acid Coupling: Couple the next Boc-protected amino acid in the sequence (e.g., this compound) using a suitable coupling reagent.

  • Repeat: Repeat the deprotection, neutralization, and coupling steps for each amino acid in the peptide sequence.

  • Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid, such as hydrofluoric acid (HF) or a "cocktail" of TFA with scavengers.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

LC-MS/MS Analysis
  • Sample Preparation: Dissolve the purified peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid, to a final concentration of approximately 1 mg/mL. Further dilute the sample to the low µg/mL or ng/mL range for analysis.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over a suitable time (e.g., 15-30 minutes).

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • MS1 Scan Range: m/z 200-2000.

    • MS/MS Acquisition: Data-dependent acquisition (DDA) of the top 5-10 most intense precursor ions.

    • Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • Collision Energy: Use a normalized collision energy in the range of 25-35%.

Visualization of Fragmentation Pathways and Workflow

Visualizing the fragmentation patterns and the overall analytical workflow can aid in understanding the data interpretation process.

Fragmentation_Boc_hPhe_Peptide cluster_precursor Precursor Ion cluster_neutral_loss Neutral Loss cluster_backbone Backbone Fragmentation cluster_sidechain Side-Chain Fragmentation precursor [Boc-Ala-Val-hPhe-Gly+H]+ nl_56 Loss of Isobutylene (-56 Da) precursor->nl_56 CID/HCD nl_74 Loss of t-Butanol (-74 Da) precursor->nl_74 CID/HCD b_ions b-ions (N-terminal fragments) precursor->b_ions CID/HCD y_ions y-ions (C-terminal fragments) precursor->y_ions CID/HCD immonium hPhe Immonium-related ion b_ions->immonium

Caption: Fragmentation of a Boc-hPhe peptide.

Analytical_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Mass Spectrometry Analysis cluster_interpretation Data Interpretation spps Solid-Phase Peptide Synthesis (with this compound) purification RP-HPLC Purification spps->purification lcms LC-MS/MS Analysis (ESI+, CID/HCD) purification->lcms data_analysis Data Analysis (Sequence Confirmation) lcms->data_analysis interpretation Identify: - Neutral Losses (-56, -74) - b and y ion series - hPhe-specific fragments data_analysis->interpretation

Caption: Workflow for peptide analysis.

A Head-to-Head Comparison of Boc and Fmoc Solid-Phase Peptide Synthesis Strategies for Homophenylalanine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of peptide synthesis, the choice between the tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that impacts yield, purity, and overall success. This is particularly true when incorporating unnatural amino acids like homophenylalanine, which can introduce unique synthetic challenges. This guide provides an objective comparison of these two cornerstone methodologies for the synthesis of homophenylalanine-containing peptides, supported by representative experimental data and detailed protocols to inform your selection process.

Homophenylalanine, a homologue of phenylalanine with an additional methylene group in its side chain, is a valuable building block in drug discovery for its ability to introduce conformational constraints and enhance proteolytic stability in peptides. The efficiency of its incorporation and the integrity of the final peptide are highly dependent on the chosen synthetic strategy.

Core Principles: A Tale of Two Protecting Groups

The fundamental difference between the Boc and Fmoc strategies lies in the nature of the temporary protecting group for the α-amino group of the amino acids and the chemical conditions required for its removal.

The Boc Strategy: This classic approach utilizes the acid-labile Boc group. Repetitive deprotection is achieved using a moderately strong acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage of the peptide from the resin.[1]

The Fmoc Strategy: This has become the more prevalent method due to its use of a base-labile Fmoc protecting group. The Fmoc group is removed by a secondary amine, most commonly piperidine in a polar aprotic solvent like dimethylformamide (DMF).[2] Side-chain protecting groups are typically acid-labile (e.g., tert-butyl), allowing for a milder final cleavage and deprotection step with TFA.

SPPS_Strategies cluster_boc Boc Strategy cluster_fmoc Fmoc Strategy B_Start Boc-AA-Resin B_Deprotect TFA Deprotection B_Start->B_Deprotect B_Neutralize Base Neutralization B_Deprotect->B_Neutralize B_Couple Boc-AA Coupling B_Neutralize->B_Couple B_Cycle Repeat B_Couple->B_Cycle B_Cycle->B_Deprotect n-1 times B_Cleave HF Cleavage B_Cycle->B_Cleave B_End Peptide B_Cleave->B_End F_Start Fmoc-AA-Resin F_Deprotetect Piperidine Deprotection F_Start->F_Deprotetect F_Couple Fmoc-AA Coupling F_Deprotetect->F_Couple F_Cycle Repeat F_Couple->F_Cycle F_Cycle->F_Deprotetect n-1 times F_Cleave TFA Cleavage F_Cycle->F_Cleave F_End Peptide F_Cleave->F_End Side_Reactions cluster_boc_sr Boc Strategy Side Reactions cluster_fmoc_sr Fmoc Strategy Side Reactions B_SR1 Incomplete Deprotection B_SR2 t-Butylation of Trp/Met B_SR3 Acid-catalyzed modifications during HF cleavage B_SR_Mitigation Use of Scavengers (e.g., anisole, thioanisole) B_SR3->B_SR_Mitigation F_SR1 Diketopiperazine Formation (at dipeptide stage) F_SR2 Aspartimide Formation (if Asp is present) F_SR3 Aggregation due to hydrophobicity F_SR_Mitigation Use of pseudoprolines, chaotropic agents, or elevated temperatures F_SR3->F_SR_Mitigation

References

L-Homophenylalanine vs. L-Phenylalanine in Peptides: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution of natural amino acids with their non-proteinogenic counterparts is a cornerstone of modern peptide-based drug design, offering a strategy to enhance potency, selectivity, and pharmacokinetic profiles. This guide provides an objective comparison of the biological activities of peptides containing L-homophenylalanine (hPhe) versus the natural proteinogenic amino acid L-phenylalanine (Phe). This analysis is supported by experimental data, detailed methodologies, and visual representations of key concepts to aid in the design of next-generation peptide therapeutics.

Executive Summary

L-homophenylalanine, a close structural analog of L-phenylalanine featuring an additional methylene group in its side chain, imparts distinct properties to peptides. The primary advantages observed upon substituting L-phenylalanine with L-homophenylalanine include:

  • Enhanced Enzyme Inhibition: The extended side chain of L-homophenylalanine can lead to more potent inhibition of certain enzymes. This is demonstrated in the case of alanyl aminopeptidase inhibitors, where hPhe-containing analogs exhibit significantly lower inhibition constants (Ki) compared to their Phe-containing counterparts.

  • Modulated Immunosuppressive Activity: Incorporation of L-homophenylalanine into immunomodulatory peptides like cyclolinopeptide A alters their biological activity. While direct quantitative comparisons are complex, studies show that substitution can either enhance or reduce immunosuppressive effects depending on the position and number of substitutions, highlighting its potential for fine-tuning peptide function.

  • Altered Conformation and Stability: The longer, more flexible side chain of L-homophenylalanine can influence the conformational properties of a peptide, which in turn affects its interaction with biological targets and its stability against proteolytic degradation.

This guide will delve into the quantitative data supporting these observations, provide detailed experimental protocols for relevant assays, and illustrate the underlying concepts with clear diagrams.

Data Presentation: Quantitative Comparison of Biological Activity

The following tables summarize the key quantitative data comparing the biological activity of peptides where L-phenylalanine has been substituted with L-homophenylalanine.

Table 1: Inhibition of Alanyl Aminopeptidases (APN) by Phosphonic Acid Analogs

Phosphonic acids are known transition-state analog inhibitors of metalloproteases. A comparative study of phosphonic acid analogs of L-homophenylalanine and L-phenylalanine as inhibitors of human (hAPN) and porcine (pAPN) alanyl aminopeptidases revealed a clear superiority of the L-homophenylalanine derivatives.[1][2][3]

Compound StructureAmino Acid AnalogTarget EnzymeInhibition Constant (Kᵢ) [µM]
1-amino-3-phenylpropylphosphonic acidL-HomophenylalaninehAPN0.81[2]
1-amino-3-(3-fluorophenyl)propylphosphonic acidL-HomophenylalaninehAPN0.48[2]
1-amino-3-(4-fluorophenyl)propylphosphonic acidL-HomophenylalaninehAPN0.59[2]
1-amino-3-(4-bromophenyl)propylphosphonic acidL-HomophenylalaninehAPN0.75[2]
(1-amino-2-phenylethyl)phosphonic acid L-Phenylalanine hAPN >100 [2]
1-amino-3-phenylpropylphosphonic acidL-HomophenylalaninepAPN3.5[2]
1-amino-3-(3-fluorophenyl)propylphosphonic acidL-HomophenylalaninepAPN1.5[2]
1-amino-3-(4-fluorophenyl)propylphosphonic acidL-HomophenylalaninepAPN2.1[2]
1-amino-3-(4-bromophenyl)propylphosphonic acidL-HomophenylalaninepAPN2.9[2]
(1-amino-2-phenylethyl)phosphonic acid L-Phenylalanine pAPN >100 [2]
Table 2: Immunosuppressive Activity of Cyclolinopeptide A (CLA) Analogs

Cyclolinopeptide A is a cyclic nonapeptide with known immunosuppressive properties. Studies on analogs where Phenylalanine (Phe) at positions 3 and/or 4 was replaced by Homophenylalanine (hPhe) demonstrated a modulation of this activity. The data below is a qualitative summary of the findings from in vitro assays on mouse splenocytes.[4]

Peptide AnalogModificationEffect on Humoral Immune Response (AFC*)Effect on T- and B-cell Proliferation
CLA (Parent)Contains Phe at positions 3 & 4-Inhibitory
Analog 1Phe at pos. 4 replaced by hPheMarkedly reduced cell viability-
Analog 2Phe at pos. 3 replaced by hPheExceptionally inhibitorySimilar to Analog 3
Analog 3Phe at pos. 3 & 4 replaced by hPheModerate suppressorSimilar to Analog 2

*AFC: Antibody-Forming Cells

Experimental Protocols

Detailed and reproducible methodologies are critical for the validation of scientific findings. Below are representative protocols for the types of experiments cited in this guide.

Protocol 1: Determination of Inhibition Constants (Kᵢ) for Aminopeptidase Inhibitors

This protocol outlines the methodology for determining the Kᵢ of a test compound against an aminopeptidase, such as hAPN.

1. Materials:

  • Enzyme: Recombinant human aminopeptidase N (hAPN).
  • Substrate: L-Leucine-p-nitroanilide.
  • Inhibitor: Test compound (e.g., phosphonic acid analog of hPhe or Phe).
  • Assay Buffer: 0.1 M Tris-HCl, pH 7.2.
  • Instrumentation: Spectrophotometer capable of reading absorbance at 405 nm.

2. Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a microplate well, mix a solution of hAPN with various concentrations of the inhibitor in the assay buffer. Allow this mixture to pre-incubate at 37°C for a defined period (e.g., 15 minutes) to allow for the binding of the inhibitor to the enzyme.
  • Reaction Initiation: Initiate the enzymatic reaction by adding the L-leucine-p-nitroanilide substrate to the enzyme-inhibitor mixture.
  • Data Acquisition: Monitor the rate of substrate hydrolysis by measuring the increase in absorbance at 405 nm over time. This absorbance change is due to the release of p-nitroaniline.
  • Data Analysis:
  • Calculate the initial reaction velocity for each inhibitor concentration.
  • Plot the reaction velocities against the substrate concentration for each inhibitor concentration (e.g., using a Lineweaver-Burk plot) to determine the mode of inhibition (e.g., competitive, non-competitive).
  • Determine the inhibition constant (Kᵢ) by fitting the data to the appropriate inhibition model using non-linear regression analysis.[2]

Protocol 2: In Vitro Proliferation Assay for Immunosuppressive Activity

This protocol describes a method to assess the effect of peptide analogs on the proliferation of immune cells.

1. Materials:

  • Cells: Mouse splenocytes or human peripheral blood mononuclear cells (PBMCs).
  • Mitogens: Concanavalin A (for T-cell proliferation) or Lipopolysaccharide (LPS) (for B-cell proliferation).
  • Test Compounds: Cyclolinopeptide A and its hPhe-containing analogs.
  • Culture Medium: RPMI-1640 supplemented with fetal bovine serum, antibiotics, and L-glutamine.
  • Proliferation Marker: [³H]-thymidine or a colorimetric reagent like MTT or WST-1.
  • Instrumentation: Cell culture incubator, liquid scintillation counter (for [³H]-thymidine) or microplate reader.

2. Procedure:

  • Cell Preparation: Isolate splenocytes or PBMCs from fresh tissue or blood using standard procedures (e.g., Ficoll-Paque density gradient centrifugation).
  • Assay Setup: Seed the cells in a 96-well plate at a predetermined density.
  • Treatment: Add various concentrations of the test peptides to the wells. Include control wells with no peptide and wells with a known immunosuppressant (e.g., Cyclosporin A).
  • Stimulation: Add the appropriate mitogen (Concanavalin A or LPS) to stimulate cell proliferation.
  • Incubation: Incubate the plate for a period of 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
  • Proliferation Measurement:
  • If using [³H]-thymidine, add it to the wells for the final 18-24 hours of incubation. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
  • If using a colorimetric assay, add the reagent to the wells for the final few hours of incubation and measure the absorbance at the appropriate wavelength.
  • Data Analysis:
  • Calculate the percentage of proliferation inhibition for each peptide concentration relative to the mitogen-stimulated control.
  • Determine the IC₅₀ value (the concentration of the peptide that causes 50% inhibition of proliferation) by plotting the percentage of inhibition against the logarithm of the peptide concentration.[4]

Mandatory Visualizations

Diagrams of Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key processes and concepts discussed in this guide.

G cluster_0 Synthesis of Phosphonic Acid Analogs start Substituted Phenylpropionic/ Phenylacetic Acid esterification Esterification (MeOH) start->esterification reduction Reduction (NaBH4) esterification->reduction oxidation Oxidation (PCC) reduction->oxidation phosphonylation Phosphonylation oxidation->phosphonylation hydrolysis Hydrolysis (HCl) phosphonylation->hydrolysis final_product Final Phosphonic Acid Analog (hPhe or Phe) hydrolysis->final_product G cluster_1 Workflow for Determining Enzyme Inhibition Constants (Ki) setup Prepare Enzyme, Inhibitor, and Substrate Solutions preincubation Pre-incubate Enzyme and Inhibitor setup->preincubation initiation Initiate Reaction with Substrate preincubation->initiation measurement Measure Reaction Rate (Spectrophotometry) initiation->measurement analysis Data Analysis: - Determine Inhibition Mode - Calculate Ki measurement->analysis result Inhibition Constant (Ki) analysis->result G cluster_2 Structural Comparison: L-Phenylalanine vs. L-Homophenylalanine phe L-Phenylalanine (Phe) Side Chain: -CH₂-Ph impact Impact of Extra Methylene Group hPhe L-Homophenylalanine (hPhe) Side Chain: -CH₂-CH₂-Ph flexibility Increased Side-Chain Flexibility impact->flexibility hydrophobicity Increased Hydrophobicity impact->hydrophobicity conformation Altered Peptide Backbone Conformation flexibility->conformation binding Modified Interaction with Target hydrophobicity->binding conformation->binding

References

Homophenylalanine Incorporation: A Double-Edged Sword for Peptide Secondary Structure

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of the non-proteinogenic amino acid homophenylalanine (hPhe) into peptide sequences presents a compelling method for modulating their secondary structure and bioactivity. With an additional methylene group in its side chain compared to phenylalanine (Phe), hPhe introduces unique steric and hydrophobic properties that can drive significant conformational changes, influencing everything from helical propensity to the formation of beta-sheets and tertiary structures. This guide provides a comparative analysis of peptides with and without homophenylalanine, supported by experimental data, to elucidate its impact on secondary structure for researchers in drug development and materials science.

The subtle yet significant extension of the side chain in homophenylalanine profoundly alters the conformational landscape available to a peptide backbone.[1] This modification can enhance proteolytic stability, a crucial factor in peptide drug design, by introducing a non-natural amino acid that is less susceptible to degradation by endogenous proteases.[2] Furthermore, the increased hydrophobicity and altered spatial arrangement of the aromatic ring can lead to more favorable intramolecular and intermolecular interactions, driving the formation of well-defined secondary and tertiary structures.[3]

Comparative Analysis of Secondary Structure

The influence of homophenylalanine on peptide secondary structure is context-dependent, varying with the peptide sequence and the surrounding environment. However, key trends can be observed through various analytical techniques, most notably Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Helical Structures

In studies on short helical peptides, the replacement of phenylalanine with homophenylalanine has been shown to influence helical stability. The extended side chain of hPhe can participate in stabilizing intramolecular aromatic interactions that are not possible with Phe.[3] For instance, crystallographic analysis of pentapeptides revealed that while the parent peptide containing Phe did not exhibit intramolecular aromatic interactions, the analogues with hPhe did, suggesting a potential for inducing preferential folding.[3]

Peptide SequenceAmino Acid at Position XSecondary StructureHelicity (%)Experimental Technique
Ac-Y-VAXAK-VAXAK-VAXAK-NH2Pheα-helix (in methanol/buffer)Not specifiedCircular Dichroism[4]
Ac-Y-VAXAK-VAXAK-VAXAK-NH2(Hypothetical hPhe variant)Potentially altered α-helix--
Boc-Phe-Aib-Aib-Leu-Phe-NHiPrPheHelicalNot specifiedX-ray Crystallography[3]
Boc-hPhe-Aib-Aib-Leu-Phe-NHiPrhPheHelical (with intramolecular aromatic interactions)Not specifiedX-ray Crystallography[3]

Table 1: Comparison of Helical Propensity in Peptides with Phenylalanine vs. Homophenylalanine.

Beta-Sheet and Turn Structures

The incorporation of homophenylalanine can also promote the formation of β-sheet structures. In a study of dehydrotripeptides, heterochiral peptides containing an hPhe-ΔPhe motif exhibited a β-sheet secondary structure, as indicated by characteristic positive and negative bands in their CD spectra.[5] In contrast, analogous peptides with a Phe-ΔPhe motif displayed a random coil structure.[5] This highlights the significant role of the extended side chain of hPhe in directing the peptide backbone into a β-sheet conformation.

Peptide Sequence MotifChiralityPredominant Secondary StructureExperimental Technique
Phe-ΔPheHeterochiralRandom CoilCircular Dichroism[5]
hPhe-ΔPheHeterochiralβ-sheetCircular Dichroism[5]
hPhe-ΔPheHomochiralα-helix and random coilCircular Dichroism[2]

Table 2: Influence of Homophenylalanine on Beta-Sheet Formation in Dehydrotripeptides.

Experimental Workflows and Logical Relationships

The process of evaluating the impact of homophenylalanine on peptide structure typically follows a systematic workflow, from peptide design and synthesis to detailed structural analysis.

G Experimental Workflow for Analyzing hPhe Impact cluster_0 Design & Synthesis cluster_1 Structural Analysis cluster_2 Data Interpretation PeptideDesign Peptide Design (Phe vs. hPhe) PeptideSynthesis Solid-Phase Peptide Synthesis PeptideDesign->PeptideSynthesis Purification Purification & Characterization (HPLC, Mass Spec) PeptideSynthesis->Purification CD Circular Dichroism (CD) - Secondary Structure Estimation Purification->CD NMR NMR Spectroscopy - 3D Structure & Conformation Purification->NMR Xray X-ray Crystallography - High-Resolution Structure Purification->Xray DataAnalysis Comparative Data Analysis - Helicity, β-sheet content CD->DataAnalysis NMR->DataAnalysis Xray->DataAnalysis Conclusion Structural Impact Assessment DataAnalysis->Conclusion G Influence of hPhe on Peptide Properties hPhe Homophenylalanine Incorporation SideChain Extended Side Chain (Increased Hydrophobicity & Steric Bulk) hPhe->SideChain Aromatic Altered Aromatic Interactions SideChain->Aromatic Stability Enhanced Proteolytic Stability SideChain->Stability Conformation Modified Secondary Structure (α-helix, β-sheet) Aromatic->Conformation Activity Altered Biological Activity Conformation->Activity Stability->Activity

References

L-Homophenylalanine Incorporation: A Strategy to Enhance Peptide Proteolytic Stability

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis for researchers and drug development professionals.

The therapeutic potential of peptides is often limited by their susceptibility to proteolytic degradation, leading to short in vivo half-lives. A key strategy to overcome this challenge is the incorporation of non-canonical amino acids, such as L-homophenylalanine (L-hPhe), into peptide sequences. This guide provides a comparative overview of the proteolytic stability of peptides containing L-hPhe versus the natural amino acid L-phenylalanine (L-Phe), supported by established principles of enzyme kinetics and detailed experimental protocols for validation. While direct quantitative comparative data is sparse in publicly available literature, the principles outlined below provide a strong rationale for the enhanced stability of L-hPhe-containing peptides.

The Rationale for Enhanced Stability

Proteases, the enzymes responsible for peptide bond cleavage, exhibit a high degree of specificity for their substrates. Chymotrypsin, for instance, preferentially cleaves peptide bonds C-terminal to large hydrophobic residues, with L-phenylalanine being a canonical substrate. The active site of chymotrypsin is exquisitely shaped to accommodate the phenyl group of L-Phe.

L-homophenylalanine, with its additional methylene group in the side chain, introduces a subtle but significant structural alteration. This extension is hypothesized to create steric hindrance within the protease's active site, impeding optimal binding and subsequent cleavage. This disruption of the enzyme-substrate complex is expected to result in a reduced rate of proteolysis and, consequently, an extended peptide half-life.

Comparative Data Summary

To illustrate the expected impact of L-homophenylalanine substitution on proteolytic stability, the following table presents a hypothetical comparison based on the principles of steric hindrance and reduced enzyme efficiency. Researchers are encouraged to generate their own experimental data using the protocols provided below to validate these expected outcomes for their specific peptide of interest.

Peptide SequenceAmino Acid at Position XProteaseHalf-life (t½) in minutes (Hypothetical)Relative Stability Increase (Fold)
Ac-Ala-Ala-X-Ala-NH₂L-PhenylalanineChymotrypsin301x
Ac-Ala-Ala-X-Ala-NH₂L-HomophenylalanineChymotrypsin1806x
Peptide Y-Arg-X-GlyL-PhenylalanineHuman Serum601x
Peptide Y-Arg-X-GlyL-HomophenylalanineHuman Serum2404x

Note: This data is illustrative and intended to represent the anticipated trend. Actual values will be peptide sequence-dependent.

Experimental Protocols

To empirically determine and compare the proteolytic stability of peptides containing L-homophenylalanine versus L-phenylalanine, the following detailed experimental protocols are provided.

Protocol 1: In Vitro Proteolytic Stability Assay Using a Purified Protease (e.g., Chymotrypsin)

Objective: To determine the rate of degradation of a peptide by a specific protease.

Materials:

  • Test peptides (with L-Phe and L-hPhe)

  • α-Chymotrypsin (from bovine pancreas)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0

  • Quenching Solution: 10% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (optional, for cleavage site identification)

Procedure:

  • Peptide and Enzyme Preparation:

    • Prepare stock solutions of the test peptides in the Assay Buffer to a final concentration of 1 mg/mL.

    • Prepare a stock solution of α-chymotrypsin in the Assay Buffer to a final concentration of 0.1 mg/mL.

  • Reaction Setup:

    • In a microcentrifuge tube, add 90 µL of the peptide stock solution.

    • Equilibrate the tube at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the α-chymotrypsin stock solution (enzyme-to-substrate ratio of 1:100 w/w). Mix gently.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw 10 µL of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 90 µL of the cold Quenching Solution.

  • Sample Analysis:

    • Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet any precipitated protein.

    • Analyze the supernatant by RP-HPLC. Monitor the disappearance of the parent peptide peak over time.

    • The percentage of intact peptide remaining at each time point is calculated relative to the t=0 sample.

  • Data Analysis:

    • Plot the percentage of intact peptide versus time.

    • Determine the half-life (t½) of the peptide by fitting the data to a one-phase exponential decay curve.

Protocol 2: Peptide Stability in Human Serum

Objective: To assess the stability of a peptide in a complex biological matrix containing a multitude of proteases.

Materials:

  • Test peptides (with L-Phe and L-hPhe)

  • Pooled Human Serum (from a commercial source)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: Acetonitrile with 1% TFA

  • LC-MS/MS system

Procedure:

  • Peptide and Serum Preparation:

    • Prepare a stock solution of the test peptides in PBS to a final concentration of 1 mg/mL.

    • Thaw the human serum on ice and centrifuge at 2,000 x g for 10 minutes at 4°C to remove any cryoprecipitates.

  • Reaction Setup:

    • In a microcentrifuge tube, add 95 µL of the pre-warmed (37°C) human serum.

    • Add 5 µL of the peptide stock solution to the serum to achieve a final concentration of 50 µg/mL. Mix gently.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw 20 µL of the serum-peptide mixture.

    • Immediately quench the reaction by adding the aliquot to 80 µL of the cold Quenching Solution.

  • Sample Processing:

    • Vortex the quenched samples vigorously for 30 seconds.

    • Incubate on ice for 15 minutes to allow for complete protein precipitation.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Sample Analysis:

    • Transfer the supernatant to a new tube and analyze by LC-MS/MS.

    • Use a validated method to quantify the amount of the intact parent peptide.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.

    • Determine the half-life (t½) of the peptide by plotting the data and fitting to a one-phase exponential decay model.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the proteolytic stability of peptides.

Proteolytic_Stability_Workflow Peptide_Prep Peptide Synthesis & Purification (L-Phe vs. L-hPhe analogs) Assay_Setup Incubation with Protease (e.g., Chymotrypsin or Serum) at 37°C Peptide_Prep->Assay_Setup Time_Sampling Time-course Sampling (e.g., 0, 15, 30, 60 min) Assay_Setup->Time_Sampling Quenching Reaction Quenching (e.g., TFA/Acetonitrile) Time_Sampling->Quenching Protein_Precipitation Protein Precipitation & Centrifugation Quenching->Protein_Precipitation Analysis Analysis of Supernatant (RP-HPLC or LC-MS/MS) Protein_Precipitation->Analysis Data_Analysis Data Analysis (Half-life Calculation) Analysis->Data_Analysis

Caption: Experimental workflow for assessing peptide proteolytic stability.

Logical Relationship of Protease Resistance

The following diagram illustrates the underlying principle of enhanced proteolytic stability through the incorporation of L-homophenylalanine.

Protease_Resistance_Principle L_Phe L-Phenylalanine in Peptide Protease_Active_Site Protease Active Site (e.g., Chymotrypsin) L_Phe->Protease_Active_Site Interaction L_hPhe L-Homophenylalanine in Peptide L_hPhe->Protease_Active_Site Interaction Optimal_Binding Optimal Binding & Fit Protease_Active_Site->Optimal_Binding   with L-Phe Steric_Hindrance Steric Hindrance Protease_Active_Site->Steric_Hindrance   with L-hPhe Efficient_Cleavage Efficient Proteolytic Cleavage Optimal_Binding->Efficient_Cleavage Reduced_Cleavage Reduced Proteolytic Cleavage Steric_Hindrance->Reduced_Cleavage Short_HalfLife Short Peptide Half-life Efficient_Cleavage->Short_HalfLife Extended_HalfLife Extended Peptide Half-life Reduced_Cleavage->Extended_HalfLife

Caption: Principle of enhanced stability via L-homophenylalanine incorporation.

Confirming Homophenylalanine Incorporation: A Comparative NMR Characterization Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of unnatural amino acid incorporation into peptides is a critical step in the development of novel therapeutics. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy techniques to verify the successful incorporation of homophenylalanine (hPhe) versus its natural analogue, phenylalanine (Phe). We present supporting experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding of this characterization process.

The addition of a single methylene group to the side chain of phenylalanine to create homophenylalanine can significantly alter the conformational properties and biological activity of a peptide. NMR spectroscopy is an indispensable tool for verifying this modification at an atomic level. This guide will compare the key NMR signatures of Phe and hPhe within a peptide context, focusing on 1H and 13C NMR, and introduce the utility of two-dimensional (2D) NMR techniques such as COSY and HSQC for unambiguous assignment.

Distinguishing Phenylalanine and Homophenylalanine by NMR

The primary difference in the NMR spectra of peptides containing phenylalanine versus homophenylalanine arises from the additional methylene group (γ-CH2) in the hPhe side chain. This structural change leads to distinct chemical shifts and coupling patterns, particularly for the protons and carbons of the side chain.

Comparative ¹H NMR Data

In ¹H NMR spectra, the presence of homophenylalanine introduces a new set of proton signals corresponding to the γ-CH2 group and alters the chemical shifts of the adjacent α-CH and β-CH2 protons. The aromatic protons of both residues typically appear in the range of 7.0-7.5 ppm. A key diagnostic is the appearance of a multiplet corresponding to the γ-protons in the hPhe-containing peptide, which is absent in the spectrum of the Phe-containing analogue.

Proton Phenylalanine (Phe) in Peptide Homophenylalanine (hPhe) in Peptide Key Differentiating Feature
α-NH ~8.0 - 8.5 ppm~8.0 - 8.5 ppmSimilar chemical shift, but can be influenced by local conformation.
α-CH ~4.5 - 4.8 ppm~4.3 - 4.6 ppmGenerally a slight upfield shift in hPhe due to the extended side chain.
β-CH₂ ~2.8 - 3.2 ppm (diastereotopic)~1.8 - 2.2 ppm (diastereotopic)Significant upfield shift and different coupling patterns in hPhe.
γ-CH₂ N/A~2.5 - 2.8 ppmPresence of this signal is a definitive indicator of hPhe incorporation.
Aromatic ~7.2 - 7.4 ppm~7.1 - 7.3 ppmLargely overlapping, but subtle shifts can be observed.

Note: Chemical shifts are approximate and can vary depending on the peptide sequence, solvent, and pH.

Comparative ¹³C NMR Data

Carbon-13 NMR provides a clear distinction between phenylalanine and homophenylalanine. The additional γ-carbon in hPhe gives rise to a unique signal, and the chemical shifts of the neighboring carbons (α-C and β-C) are also altered.

Carbon Phenylalanine (Phe) in Peptide Homophenylalanine (hPhe) in Peptide Key Differentiating Feature
C=O ~170 - 175 ppm~170 - 175 ppmGenerally similar, but can be sensitive to conformational changes.
α-C ~55 - 58 ppm~53 - 56 ppmA slight upfield shift is typically observed for the α-carbon of hPhe.
β-C ~38 - 40 ppm~30 - 33 ppmA significant upfield shift of the β-carbon is a strong indicator of hPhe.
γ-C N/A~35 - 38 ppmThe presence of this signal unequivocally confirms hPhe incorporation.
Aromatic C₁ ~136 - 138 ppm~140 - 142 ppmThe quaternary aromatic carbon chemical shift is slightly downfield in hPhe.
Aromatic CH ~126 - 130 ppm~125 - 129 ppmGenerally overlapping signals for the aromatic methine carbons.

Note: Chemical shifts are approximate and can vary. Data for Phenylalanine is sourced from the Biological Magnetic Resonance Bank (BMRB)[1].

Experimental Protocols

To obtain high-quality NMR data for the characterization of homophenylalanine incorporation, the following experimental procedures are recommended.

Sample Preparation
  • Peptide Synthesis and Purification: Synthesize the peptide using standard solid-phase peptide synthesis (SPPS) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. Confirm the mass of the peptide by mass spectrometry.

  • Solvent Selection: Dissolve the purified peptide in a deuterated solvent appropriate for NMR spectroscopy (e.g., D₂O, DMSO-d₆, or a mixture like 90% H₂O/10% D₂O). The choice of solvent will depend on the peptide's solubility and the desired exchange of labile protons.

  • Concentration: Prepare the sample at a concentration of 1-5 mM. Higher concentrations are generally better for 2D NMR experiments and for detecting less abundant species.

  • pH Adjustment: Adjust the pH of the sample with small additions of DCl or NaOD to a desired value, typically between 4 and 6, to ensure stability and minimize amide proton exchange.

  • Internal Standard: Add a suitable internal standard (e.g., DSS or TSP) for accurate chemical shift referencing.

NMR Data Acquisition

All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe suitable for biomolecular studies.

  • ¹H NMR: Acquire a one-dimensional proton spectrum to get an overview of the sample and to check for impurities. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for good signal-to-noise, and appropriate water suppression if the sample is in H₂O.

  • ¹³C NMR: A one-dimensional carbon spectrum can be acquired, though it is often more efficient to obtain carbon chemical shifts from a 2D HSQC experiment due to the lower sensitivity of the ¹³C nucleus.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, which are typically protons separated by two or three bonds. It is crucial for assigning the spin systems of the amino acid residues, including the α-CH, β-CH₂, and γ-CH₂ protons of homophenylalanine.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached heteronuclei, most commonly ¹³C or ¹⁵N. The ¹H-¹³C HSQC is particularly useful for assigning the carbon signals of the peptide and confirming the presence of the unique γ-carbon of homophenylalanine.

Visualizing the Workflow and Analysis

The following diagrams illustrate the experimental workflow for NMR characterization and the logical process of spectral analysis to confirm homophenylalanine incorporation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis Peptide_Synthesis Peptide Synthesis & Purification Dissolution Dissolution in Deuterated Solvent Peptide_Synthesis->Dissolution pH_Adjustment pH Adjustment Dissolution->pH_Adjustment Add_Standard Add Internal Standard pH_Adjustment->Add_Standard H1_NMR 1D ¹H NMR Add_Standard->H1_NMR COSY 2D COSY H1_NMR->COSY HSQC 2D ¹H-¹³C HSQC COSY->HSQC Assign_Spin_Systems Assign Spin Systems HSQC->Assign_Spin_Systems Identify_hPhe Identify hPhe Signature Assign_Spin_Systems->Identify_hPhe Confirm_Incorporation Confirm Incorporation Identify_hPhe->Confirm_Incorporation

Caption: Experimental workflow for NMR characterization.

spectral_analysis_logic cluster_spectra Acquired NMR Spectra cluster_analysis_steps Analysis Steps cluster_conclusion Conclusion H1 1D ¹H Spectrum check_gamma_protons γ-CH₂ protons present? H1->check_gamma_protons COSY_spec 2D COSY Spectrum COSY_spec->check_gamma_protons HSQC_spec 2D ¹H-¹³C HSQC Spectrum check_gamma_carbon γ-C signal present? HSQC_spec->check_gamma_carbon check_gamma_protons->check_gamma_carbon Yes Phe_present Only Phe Present check_gamma_protons->Phe_present No hPhe_confirmed hPhe Incorporation Confirmed check_gamma_carbon->hPhe_confirmed Yes check_gamma_carbon->Phe_present No

Caption: Logic for spectral analysis of hPhe.

By following the detailed protocols and utilizing the comparative data provided, researchers can confidently and accurately confirm the incorporation of homophenylalanine into their synthetic peptides, a crucial step in advancing their research and development efforts.

References

A Head-to-Head Battle: In Situ Neutralization Protocols Eclipse Traditional Methods in Boc-SPPS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for greater efficiency and purity in peptide synthesis, the choice of neutralization protocol in Boc-Solid Phase Peptide Synthesis (Boc-SPPS) is a critical determinant of success. A comprehensive comparison reveals that in situ neutralization protocols consistently outperform traditional methods, offering significant reductions in synthesis time and solvent consumption while improving yields and purity, especially for notoriously "difficult" sequences.

In traditional Boc-SPPS, the removal of the Nα-Boc protecting group with trifluoroacetic acid (TFA) is followed by a distinct neutralization step and extensive washing before the next amino acid coupling can occur. In contrast, in situ neutralization streamlines this process by combining the neutralization and coupling steps. This is achieved by adding the activated Boc-amino acid and a hindered base, such as N,N-diisopropylethylamine (DIEA), directly to the TFA salt of the peptide-resin. This concurrent neutralization and coupling minimizes the exposure time of the reactive free amine, thereby mitigating peptide aggregation, a common hurdle in the synthesis of complex peptides.

Executive Summary: Quantitative Performance

The adoption of in situ neutralization protocols translates into tangible improvements across key performance metrics in Boc-SPPS. The following tables summarize the quantitative advantages over standard protocols.

ParameterStandard Neutralization ProtocolIn Situ Neutralization Protocol
Average Cycle Time per Residue 45 - 60 minutes15 - 20 minutes
Crude Peptide Purity (Model Peptide) 85 - 90%> 95%
Overall Yield (15-mer Peptide) ~ 60%~ 75%
Solvent Consumption per Cycle 100 - 150 mL30 - 50 mL

Table 1: Comparative Performance of Neutralization Protocols in Boc-SPPS. Data represents typical values for the synthesis of a standard 15-mer peptide and may vary depending on the sequence and scale.

Delving into "Difficult" Sequences

The advantages of in situ neutralization are particularly pronounced in the synthesis of "difficult" sequences, which are prone to aggregation. The synthesis of the HIV-1 protease (99-mer) serves as a compelling case study.

Peptide SequenceProtocolCrude PurityOverall Yield
HIV-1 Protease (1-99)Standard NeutralizationVery Low / Incomplete Synthesis< 10%
HIV-1 Protease (1-99)In Situ Neutralization~ 70%~ 30%

Table 2: Performance Comparison for a "Difficult" Sequence. The in situ neutralization protocol dramatically improves the feasibility and outcome of synthesizing long and aggregation-prone peptides.

Workflow Comparison: A Tale of Two Protocols

The efficiency gains of in situ neutralization are clearly illustrated by comparing the respective workflows.

cluster_0 Standard Neutralization Workflow cluster_1 In Situ Neutralization Workflow A Boc Deprotection (TFA) B DCM Wash A->B C Neutralization (DIEA in DCM) B->C D DCM Wash C->D E DMF Wash D->E F Coupling (Activated Boc-AA) E->F G DMF Wash F->G H Boc Deprotection (TFA) I Brief DMF Wash H->I J Combined Neutralization & Coupling I->J K DMF Wash J->K

Caption: Workflow comparison of Standard vs. In Situ Neutralization.

The Chemical Rationale: Minimizing Side Reactions

The prolonged exposure of the deprotected, free amine in the standard protocol increases the likelihood of side reactions. In situ neutralization mitigates these risks.

cluster_0 Side Reaction Pathways in Standard Protocol cluster_1 In Situ Neutralization Mitigation A Peptide-Resin-NH2 (Free Amine) B Inter-chain Aggregation (β-sheet formation) A->B Prolonged exposure C Intra-chain Cyclization (e.g., Pyrrolidone formation) A->C Prolonged exposure D Acetylation (from residual acetic acid) A->D Presence of impurities E Peptide-Resin-NH3+TFA- G Transient Peptide-Resin-NH2 E->G Simultaneous Addition F Activated Boc-AA + DIEA F->G H Coupled Peptide G->H Rapid Coupling

Caption: Mitigation of side reactions by in situ neutralization.

Experimental Protocols

Standard Neutralization Protocol (Per Cycle)
  • Deprotection: Treat the peptide-resin with 50% TFA in Dichloromethane (DCM) for 2 minutes, drain, and repeat for 20 minutes.

  • DCM Washes: Wash the resin with DCM (5 x 1 min).

  • Neutralization: Treat the resin with 5% DIEA in DCM (2 x 2 min).

  • DCM Washes: Wash the resin with DCM (3 x 1 min).

  • DMF Washes: Wash the resin with N,N-Dimethylformamide (DMF) (3 x 1 min).

  • Coupling: Add the pre-activated Boc-amino acid (activated with a coupling reagent like HBTU/HOBt in the presence of DIEA) in DMF and couple for 60 minutes.

  • DMF Washes: Wash the resin with DMF (3 x 1 min).

In Situ Neutralization Protocol (Per Cycle)
  • Deprotection: Treat the peptide-resin with 100% TFA for 2 x 1 minute.

  • DMF Wash: Perform a single, short DMF flow wash for 30 seconds.

  • Combined Neutralization and Coupling: Add a solution of the Boc-amino acid, a coupling reagent (e.g., HBTU), and DIEA in DMF to the resin. The concentration of the Boc-amino acid should be high (> 0.2 M). Allow to react for 10-15 minutes.

  • DMF Wash: Perform a single, short DMF flow wash for 30 seconds before proceeding to the next deprotection step.

A Functional Showdown: Homophenylalanine-Containing Peptide Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more potent, selective, and stable peptide-based therapeutics is a continuous journey. The non-proteinogenic amino acid homophenylalanine (Hph) has emerged as a valuable building block in this endeavor, offering unique structural properties that can significantly enhance the pharmacological profile of peptide analogs. This guide provides a functional comparison of homophenylalanine-containing peptide analogs across four key therapeutic areas: GLP-1 receptor agonism, opioid receptor modulation, immunosuppression, and enzyme inhibition, supported by available experimental data.

GLP-1 Receptor Agonists: Targeting Metabolic Disorders

The glucagon-like peptide-1 receptor (GLP-1R) is a prime target for the treatment of type 2 diabetes and obesity. The incorporation of homophenylalanine and its derivatives, such as homohomophenylalanine (hhPhe), at the C-terminus of short 11-mer peptide agonists has been shown to yield compounds with high potency.

Data Presentation
Analog TypeKey ModificationIn Vitro Potency (cAMP Assay)In Vivo Efficacy (ob/ob mice)
11-mer GLP-1R Agonist C-terminal homohomophenylalanine (hhPhe) analogsLow picomolar range (EC50)[1]Demonstrated excellent activity[1]
Native GLP-1-pEC50 of 10.07 ± 0.14 (85 pM)[2]Rapidly degraded

Note: Specific EC50 values for the homohomophenylalanine analogs were not publicly available in the reviewed literature, but were described as being in the "low picomolar range"[1].

Experimental Protocols

In Vitro cAMP Assay:

The potency of GLP-1R agonists is typically determined by measuring the accumulation of intracellular cyclic adenosine monophosphate (cAMP) in a cell line overexpressing the human GLP-1 receptor, such as HEK293 cells.

  • Cell Culture: HEK293 cells stably expressing the human GLP-1R are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and incubated overnight.

    • The culture medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Peptide analogs are serially diluted and added to the wells.

    • After a defined incubation period (e.g., 30 minutes) at 37°C, the cells are lysed.

    • The intracellular cAMP concentration is quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

  • Data Analysis: The concentration-response data are fitted to a sigmoidal curve to determine the EC50 value, which represents the concentration of the agonist that elicits 50% of the maximal response.

Mandatory Visualization

GLP_1R_Signaling cluster_membrane Cell Membrane GLP1R GLP-1R Gs Gαs GLP1R->Gs Activates Agonist GLP-1R Agonist (Hph-containing) Agonist->GLP1R Binds AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates EPAC2 Epac2 cAMP->EPAC2 Activates Insulin Insulin Secretion PKA->Insulin Gene Gene Transcription (Insulin, Proliferation, Survival) PKA->Gene EPAC2->Insulin Experimental_Workflow_Opioid cluster_binding Receptor Binding Assay cluster_functional Functional Assay (GPI/MVD) B1 Prepare Membranes (CHO cells with µ/δ receptors) B2 Incubate with Radioligand and Hph-peptide B1->B2 B3 Filter and Wash B2->B3 B4 Scintillation Counting B3->B4 B5 Calculate Ki B4->B5 F1 Isolate Tissue (GPI or MVD) F2 Mount in Organ Bath and Electrically Stimulate F1->F2 F3 Add Hph-peptide (cumulative concentrations) F2->F3 F4 Measure Inhibition of Contractions F3->F4 F5 Calculate IC50 F4->F5 Aminopeptidase_Inhibition_Workflow A1 Synthesize Hph-phosphonic acid analogs A3 Pre-incubate Enzyme with Inhibitor A1->A3 A2 Purify Aminopeptidase (hAPN or pAPN) A2->A3 A4 Add Chromogenic/Fluorogenic Substrate A3->A4 A5 Monitor Reaction Rate (Absorbance/Fluorescence) A4->A5 A6 Calculate Ki A5->A6

References

A Researcher's Guide to Assessing the Enantiomeric Purity of Protected Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of protected amino acid derivatives is paramount. The presence of even minute enantiomeric impurities can significantly impact the biological activity, safety, and efficacy of peptide-based therapeutics and other chiral molecules. This guide provides an objective comparison of the leading analytical techniques for determining enantiomeric purity, supported by experimental data and detailed protocols to aid in method selection and implementation.

The principal methods for assessing the enantiomeric purity of protected amino acid derivatives include chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and is suited to different analytical challenges.

Comparative Analysis of Key Techniques

The choice of analytical method depends on several factors, including the specific amino acid derivative, the required sensitivity and accuracy, available instrumentation, and desired sample throughput.[1] The following table summarizes the key performance characteristics of chiral HPLC, chiral GC, and NMR spectroscopy for the determination of enantiomeric purity.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)NMR SpectroscopyPolarimetry
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.[1]Separation of volatile, derivatized enantiomers on a chiral stationary phase.[1]In-situ complex formation with a chiral solvating agent (CSA) or derivatization with a chiral derivatizing agent (CDA) to form distinguishable diastereomers.[2]Measures the rotation of plane-polarized light by a chiral sample in solution.[3][4]
Sample Preparation Often direct injection of the dissolved protected amino acid.[1]Derivatization is typically required to create volatile and thermally stable compounds.[5]Direct mixing with a CSA or a derivatization step is needed.[6][7]Dissolution of the sample in a suitable solvent.
Common Chiral Selectors Polysaccharide-based (e.g., cellulose, amylose), macrocyclic glycopeptides (e.g., teicoplanin).[8][9]Chiral stationary phases like Chirasil-L-Val.[10][11]Chiral solvating agents (e.g., Mosher's acid, derivatives of natural amino acids), chiral derivatizing agents.[2][7][12]Not applicable.
Limit of Detection (LOD) Can be as low as 0.05% for the minor enantiomer.[1]High sensitivity, with detection limits in the picogram range.[13]Generally less sensitive than chromatographic methods.Dependent on the specific rotation of the compound and concentration; can be less sensitive for compounds with low optical rotation.[3][4]
Key Advantages High accuracy, robustness, wide availability of commercial columns, direct analysis of many protected amino acids.[1][14]Excellent resolution and sensitivity.[1]Rapid analysis, no need for a chiral stationary phase, provides structural information.[2][12]Simple, non-destructive, and rapid measurement.
Key Limitations Chiral columns can be expensive.[14]Derivatization step can be time-consuming and must be optimized to prevent racemization.[1][15]Lower sensitivity, potential for signal overlap, cost of high-field NMR instruments.Not suitable for complex mixtures, can be affected by impurities, lower accuracy for determining small enantiomeric excesses.[4]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for each of the primary analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Protected Amino Acid Derivative Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separate on Chiral Stationary Phase Inject->Separate Detect UV or MS Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Enantiomeric Purity Integrate->Calculate

Chiral HPLC Experimental Workflow.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Analysis Sample Protected Amino Acid Derivative Derivatize Derivatize to form volatile esters Sample->Derivatize Extract Extract into Organic Solvent Derivatize->Extract Inject Inject into GC Extract->Inject Separate Separate on Chiral Stationary Phase Inject->Separate Detect MS Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas of Mass Fragments Chromatogram->Integrate Calculate Calculate Enantiomeric Ratio Integrate->Calculate

Chiral GC Experimental Workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis Sample Protected Amino Acid Derivative Solvent Dissolve in Deuterated Solvent Sample->Solvent CSA Add Chiral Solvating Agent Solvent->CSA Acquire Acquire 1H or 19F NMR Spectrum CSA->Acquire Spectrum Analyze Spectrum for Non-equivalent Signals Acquire->Spectrum Integrate Integrate Diastereotopic Signals Spectrum->Integrate Calculate Determine Enantiomeric Ratio Integrate->Calculate

NMR Spectroscopy Experimental Workflow.

Detailed Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the enantioseparation of N-FMOC protected α-amino acids using a polysaccharide-based chiral stationary phase.

1. Materials and Equipment:

  • HPLC System with a UV or Mass Spectrometry (MS) detector.

  • Chiral Stationary Phase: e.g., Lux® Cellulose-1 or a similar polysaccharide-based column (250 x 4.6 mm, 5 µm).[16]

  • Reagents: HPLC grade hexane, ethanol, and trifluoroacetic acid (TFA).[16]

  • Sample: N-FMOC protected amino acid.

2. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing hexane, ethanol, and TFA in a specified ratio (e.g., a starting condition of 90:10:0.1 v/v/v).

  • Degas the mobile phase using sonication or vacuum filtration.

3. Sample Preparation:

  • Dissolve the N-FMOC amino acid sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.[16]

4. HPLC Conditions:

  • Flow Rate: 1.0 mL/min.[16]

  • Column Temperature: Ambient.[16]

  • Detection: UV at 265 nm.[16]

  • Injection Volume: 10 µL.[16]

5. Data Analysis:

  • Identify the enantiomers based on their retention times.

  • Calculate the enantiomeric purity by determining the relative peak areas of the two enantiomers.

Chiral Gas Chromatography (GC-MS)

This protocol describes a general method for the chiral analysis of amino acids after derivatization.

1. Materials and Equipment:

  • GC-MS system with a chiral capillary column (e.g., Chirasil-L-Val).[10]

  • Derivatization reagents (e.g., heptafluorobutyl chloroformate and methylamine).[10]

  • Organic solvents (e.g., isooctane).[10]

  • Sample: Protected amino acid derivative (may require deprotection prior to derivatization).

2. Sample Preparation (Derivatization):

  • For protected amino acids, a deprotection step may be necessary.

  • The free amino acid is then derivatized in-situ. For example, with heptafluorobutyl chloroformate, followed by amidation with methylamine to form volatile derivatives.[10]

  • A liquid-liquid micro-extraction is performed to transfer the derivatives into an organic solvent like isooctane.[10]

3. GC-MS Conditions:

  • Carrier Gas: Helium.[1]

  • Oven Temperature Program: A suitable temperature gradient is applied, for instance, starting at 110 °C, holding for 1 minute, and then ramping to 190 °C at 4 °C/min.[1]

  • MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) mode for enhanced sensitivity.[1]

4. Data Analysis:

  • Identify the enantiomers based on their retention times.

  • Quantify the enantiomeric ratio by comparing the peak areas of characteristic mass fragments.[1]

NMR Spectroscopy with a Chiral Solvating Agent

This protocol provides a general procedure for determining the enantiomeric composition of amino acid derivatives using a chiral solvating agent (CSA).

1. Materials and Equipment:

  • NMR Spectrometer (a higher field strength, e.g., 600 MHz, will provide better resolution).[2]

  • NMR tubes.

  • Chiral Solvating Agent (CSA): e.g., (R)-Mosher acid or a derivative of a natural amino acid.[2][12]

  • Deuterated solvent (e.g., CDCl3 or C6D6).[2]

  • Sample: Protected amino acid derivative.

2. Sample Preparation:

  • Accurately weigh and dissolve the amino acid derivative in the deuterated solvent in an NMR tube.

  • Add the chiral solvating agent to the NMR tube. The molar ratio of CSA to the analyte may need to be optimized, but a 1:1 ratio is a good starting point.

3. NMR Analysis:

  • Acquire a high-resolution 1H or 19F NMR spectrum at room temperature.[2]

  • The interaction between the enantiomers of the analyte and the CSA forms transient diastereomeric complexes, which should result in separate signals for at least one proton (or fluorine atom) in each enantiomer.[2]

4. Data Analysis:

  • Identify the pair of signals corresponding to the two enantiomers.

  • Integrate the respective signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of the sample.

Conclusion

The determination of the enantiomeric purity of protected amino acid derivatives is a critical aspect of quality control in pharmaceutical development and research. Chiral HPLC is often the method of choice due to its robustness, accuracy, and the availability of a wide range of chiral stationary phases.[1] Chiral GC-MS offers exceptional sensitivity and resolution but requires a derivatization step that must be carefully controlled to avoid racemization.[1] NMR spectroscopy provides a rapid and convenient method for enantiomeric analysis without the need for chromatographic separation, although it is generally less sensitive. The selection of the most appropriate technique will ultimately depend on the specific requirements of the analysis and the resources available.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Boc-L-homophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Boc-L-homophenylalanine, a common reagent in peptide synthesis and pharmaceutical research.

While this compound is generally not classified as a hazardous substance under the Globally Harmonized System (GHS) and Occupational Safety and Health Administration (OSHA) guidelines, adherence to proper disposal protocols is a critical aspect of laboratory safety and environmental responsibility.[1][2][3][4][5]

Immediate Safety and Handling

Before beginning any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE). This includes:

  • Safety glasses with side shields

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat

All handling and disposal activities should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the potential for inhalation of dust particles.[1]

Key Chemical Data

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Appearance White to off-white powder or crystalline solid[2][3]
Molecular Formula C₁₅H₂₁NO₄
Molecular Weight 279.33 g/mol [3]
Melting Point 70-80 °C[3]
Storage Temperature 0-8 °C[2][3][4]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed and reputable chemical waste disposal company.[1] Do not empty this chemical into drains.[5]

  • Waste Segregation:

    • Solid Waste: Collect pure, uncontaminated this compound waste in a dedicated, sealable container.

    • Contaminated Materials: Any items that have come into contact with the compound, such as weighing paper, gloves, or wipes, should be collected in a separate, clearly labeled, and sealed container.[1]

  • Container Labeling:

    • Clearly and accurately label the waste container with the full chemical name: "this compound".

    • Include any other relevant hazard information if applicable, although it is not generally classified as hazardous.

  • Temporary Storage:

    • Store the sealed waste container in a designated chemical waste accumulation area.

    • This area must be secure, well-ventilated, and situated away from incompatible materials.[1]

  • Professional Disposal:

    • Arrange for the collection of the chemical waste by a licensed environmental waste management company.

    • Ensure all institutional and local regulations for chemical waste disposal are followed.

  • Documentation:

    • Maintain meticulous records of the amount of this compound disposed of and the date of disposal.

    • Retain all documentation, including waste manifests provided by the disposal vendor, for your records.[1]

Spill Management

In the event of a spill, follow these procedures:

  • Small Spills:

    • Restrict access to the spill area.

    • Wearing appropriate PPE, carefully sweep up the solid material, taking care to avoid generating dust.

    • Place the collected material and any contaminated cleaning supplies into a sealed container labeled for chemical waste.[1]

  • Large Spills:

    • Evacuate the immediate area and restrict access.

    • Immediately notify your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • If it is safe to do so, ensure the area is well-ventilated.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste ppe->segregate solid_waste Solid this compound Waste segregate->solid_waste  Pure Compound contaminated_waste Contaminated Materials (Gloves, Wipes, etc.) segregate->contaminated_waste Contaminated Items   label_solid 3a. Label Container: 'this compound Waste' solid_waste->label_solid label_contaminated 3b. Label Container: 'Contaminated Waste' contaminated_waste->label_contaminated store 4. Store in Designated Waste Accumulation Area label_solid->store label_contaminated->store contact_vendor 5. Contact Licensed Waste Disposal Vendor store->contact_vendor document 6. Document Disposal (Manifests, Records) contact_vendor->document end End: Proper Disposal Complete document->end

References

Personal protective equipment for handling Boc-L-homophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Boc-L-homophenylalanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling this compound. Adherence to these procedures is critical for ensuring personal safety and maintaining a compliant laboratory environment. While this compound is not classified as a hazardous substance in most reports, proper handling is crucial to minimize exposure and prevent potential irritation.[1][2]

Summary of Key Safety Information
PropertyValueReference
Chemical Name (S)-2-(tert-Butoxycarbonylamino)-4-phenylbutanoic acid[3]
CAS Number 100564-78-1[3][4]
Appearance White crystals or crystalline powder[3]
Hazard Classification Not classified as a hazardous substance by most suppliers. However, some data suggests it may cause skin, eye, and respiratory irritation.[2]
Storage Temperature 0 - 8 °C[3][4]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to minimize exposure. The following PPE is required when handling this compound:

  • Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles.[1] In situations with a higher risk of splashing, a face shield is recommended.

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are mandatory.[1] Gloves should be inspected before use and changed regularly, or immediately if contaminated or damaged.

  • Body Protection: A standard laboratory coat is required to protect against incidental contact.[1]

  • Respiratory Protection: When handling the powder outside of a ventilated enclosure where dust may be generated, a NIOSH-approved respirator is recommended.[1]

PPE_Workflow

Caption: Required PPE for handling this compound.

Operational Plan: Step-by-Step Handling Procedure

Following a systematic workflow is crucial for safe handling.

  • Preparation:

    • Ensure the work area, such as a chemical fume hood, is clean and uncluttered.[1]

    • Verify that all necessary PPE is available and in good condition.

    • Have spill containment materials readily accessible.

  • Handling:

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to minimize dust generation.[1]

    • Avoid direct contact with the skin, eyes, and clothing.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.

  • Spill Response:

    • In case of a spill, avoid generating dust.[1]

    • Carefully sweep up the spilled material and place it into a sealed container for disposal.[1]

    • Clean the spill area with a damp cloth, and place the cleaning materials in the waste container.[1]

Handling_Workflow prep 1. Preparation - Clean workspace - Check PPE - Spill kit ready handling 2. Handling - Use fume hood - Avoid contact - Use proper tools prep->handling spill 3. Spill Response - Avoid dust - Sweep & contain - Clean area handling->spill If spill occurs disposal 4. Disposal - Segregate waste - Label container - Follow guidelines handling->disposal spill->disposal

Caption: Step-by-step handling and response workflow.

Disposal Plan

Proper disposal is critical to environmental safety and regulatory compliance.

  • Waste Segregation:

    • Collect all waste material, including contaminated PPE and cleaning materials, in a designated and clearly labeled waste container.

  • Storage:

    • Store waste containers in a well-ventilated, designated chemical waste accumulation area.[1]

  • Disposal:

    • Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not empty into drains.[5] Consult with your institution's environmental health and safety (EHS) department for specific guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-L-homophenylalanine
Reactant of Route 2
Reactant of Route 2
Boc-L-homophenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.